Product packaging for Vinervine(Cat. No.:)

Vinervine

Cat. No.: B1233168
M. Wt: 338.4 g/mol
InChI Key: FAJVFJABOWWACZ-GGGKWMOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinervine is a naturally occurring alkaloid isolated from plant species such as Vinca erecta . It is classified as an α-methylindole derivative . Early structural elucidation studies in the 1960s established its molecular framework and identified its position as a phenolic hydroxyl derivative . The absolute configuration of this compound has been confirmed through chemical transformations and spectral analysis, including UV, IR, and mass spectroscopy . Research indicates that this compound can be chemically transformed into other alkaloidal structures, such as tetrahydroacuammicine, highlighting its relevance as a subject in natural product chemistry and biosynthetic studies . As a member of the complex vinca alkaloid family, this compound is a compound of interest for researchers investigating the structural diversity and chemical properties of plant-derived indole alkaloids. Please inquire for detailed specifications and available quantities. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O3 B1233168 Vinervine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H22N2O3/c1-3-11-10-22-8-7-20-13-5-4-6-14(23)17(13)21-18(20)16(19(24)25-2)12(11)9-15(20)22/h3-6,12,15,21,23H,7-10H2,1-2H3/b11-3-/t12-,15-,20+/m0/s1

InChI Key

FAJVFJABOWWACZ-GGGKWMOSSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Mechanism of Action of Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific, in-depth mechanistic studies on Vinervine (12-hydroxyakuammicine) is limited. This guide provides a comprehensive overview of the mechanism of action of its parent compound, Akuammicine . Given that this compound is a hydroxylated derivative of Akuammicine, their pharmacological activities are expected to be closely related. The information presented herein for Akuammicine serves as the most scientifically robust proxy for understanding the potential mechanism of action of this compound.

Core Summary

Akuammicine, and by extension likely this compound, functions as an active alkaloid targeting the central nervous system's opioid receptors. The primary mechanism of action is centered on its activity as an agonist at kappa-opioid receptors (κOR), with interactions also reported at mu-opioid receptors (μOR).[1] This interaction initiates downstream intracellular signaling cascades that modulate neuronal excitability, leading to its observed physiological effects, including analgesia. The presence of a hydroxyl group in this compound may influence its binding affinity and functional selectivity compared to the parent compound.

Molecular Targets and Quantitative Pharmacology

The principal molecular targets for Akuammicine are the kappa- and mu-opioid receptors. Quantitative data from radioligand binding and functional assays have established its affinity and potency.

Data Presentation: Receptor Binding and Functional Potency of Akuammicine
CompoundReceptor TargetAssay TypeParameterValueReference
AkuammicineKappa-Opioid Receptor (κOR)Radioligand BindingKi0.2 µM[1]
Functional Assay (GPI)Agonist ActivityFull Agonist[1]
Kappa-Opioid Receptor (κOR)Radioligand BindingKi89 nM[2][3]
Functional AssayEC50240 nM[2][3]
Mu-Opioid Receptor (μOR)Radioligand BindingKi0.5 µM[1]
Functional Assay (MVD)Antagonist ActivitypKB = 5.7[1]
Delta-Opioid Receptor (δOR)Radioligand BindingKi2.4 µM[1]

GPI = Guinea Pig Ileum; MVD = Mouse Vas Deferens

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, Akuammicine's binding to the κOR initiates a cascade of intracellular events. Opioid receptors are canonically coupled to inhibitory G-proteins (Gi/o).[4][5][6]

G-Protein-Mediated Signaling

The binding of an agonist like Akuammicine to the κOR induces a conformational change, leading to the activation of the associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:[4][7][8]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels:

    • The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions. This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[8][9]

    • The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters.[8][9]

Mandatory Visualization: Akuammicine's Proposed G-Protein Signaling Pathway

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects KOR Kappa-Opioid Receptor G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Ca2+ Channel G_protein->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization K+ Efflux Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Ca2+ Influx Blocked Akuammicine Akuammicine Akuammicine->KOR Binds & Activates

Caption: Proposed G-protein signaling cascade following Akuammicine binding to the κOR.

β-Arrestin Signaling

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. This pathway is critical for receptor desensitization and internalization, and can also initiate G-protein-independent signaling, such as activating mitogen-activated protein kinase (MAPK) pathways.[4][8] Evidence suggests that for κOR, G-protein signaling mediates therapeutic effects like analgesia, while β-arrestin signaling may be responsible for adverse effects such as dysphoria.[5][10][11] Studies on Akuammicine derivatives confirm they can induce the recruitment of β-Arrestin-2, indicating they are balanced agonists.[12][13]

Experimental Protocols

The characterization of Akuammicine's mechanism of action relies on standard pharmacological assays.

Radioligand Displacement Assay (for Ki)
  • Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Methodology:

    • Membrane Preparation: Homogenize tissues or cultured cells expressing the opioid receptor subtype of interest (e.g., κOR) to prepare crude membrane fractions.

    • Incubation: Incubate the membranes with a constant concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]U-69,593 for κOR) and varying concentrations of the unlabeled test compound (Akuammicine).

    • Equilibration: Allow the reaction to reach equilibrium at a controlled temperature.

    • Separation: Rapidly separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (for Agonist/Antagonist Activity)
  • Objective: To functionally characterize the effect of a compound on receptor-mediated physiological responses in an ex vivo tissue preparation.

  • Methodology (e.g., Guinea Pig Ileum for κOR):

    • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

    • Stimulation: Induce twitch contractions by electrical field stimulation, which causes the release of acetylcholine.

    • Compound Addition: Add cumulative concentrations of the test compound (Akuammicine) to the organ bath. κOR agonists inhibit the release of acetylcholine, thus reducing the amplitude of the twitch contractions.

    • Measurement: Record the twitch amplitude using an isometric force transducer.

    • Data Analysis: Plot the percentage inhibition of the twitch response against the log concentration of the compound to generate a dose-response curve and determine the EC50 and maximal effect (Emax). To test for antagonism, this procedure is repeated in the presence of a known antagonist.

Mandatory Visualization: Workflow for Pharmacological Characterization

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50) B1 Receptor Membranes + Radioligand B2 Add varying [Akuammicine] B1->B2 B3 Separate Bound/Free B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 -> Ki B4->B5 F1 Isolated Tissue (e.g., Guinea Pig Ileum) F2 Add varying [Akuammicine] F1->F2 F3 Measure Twitch Inhibition F2->F3 F4 Generate Dose-Response Curve F3->F4 F5 Calculate EC50 & Emax F4->F5

Caption: Workflow for determining the binding and functional pharmacology of Akuammicine.

Structure-Activity Relationship (SAR) and Implications for this compound

The indole alkaloid scaffold of Akuammicine is a key determinant of its opioid receptor activity. Studies involving the semi-synthesis of Akuammicine derivatives have shown that substitutions on the C10 position of the indole ring can dramatically enhance κOR potency and selectivity.[12][13] For example, 10-Bromo- and 10-Iodo-akuammicine show significantly higher affinity for the κOR than the parent compound.[14]

This compound is 12-hydroxyakuammicine. The introduction of a polar hydroxyl group onto the aromatic ring system is expected to influence its interaction with the receptor binding pocket. This hydroxyl group could potentially form new hydrogen bonds with amino acid residues in the receptor, which may alter its binding affinity, potency, and selectivity profile compared to Akuammicine. Further investigation is required to confirm the specific pharmacological effects of this structural modification.

References

Vinervine: A Technical Guide to its Discovery, Natural Source, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinervine, a lesser-known monoterpene indole alkaloid, has been identified within the rich chemical diversity of the medicinal plant Tabernaemontana divaricata. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and a detailed, representative protocol for its isolation. While extensive pharmacological data on this compound remains to be elucidated, this document summarizes the known biological activities associated with its plant source and related alkaloids, offering a foundation for future research and drug discovery endeavors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using the DOT language.

Introduction

This compound, also known by its synonym 12-hydroxyakuammicine, is a naturally occurring alkaloid.[1] It belongs to the vast family of indole alkaloids, which are renowned for their complex chemical structures and significant pharmacological properties. The primary natural source of this compound identified to date is Tabernaemontana divaricata (L.) R.Br. ex Roem. & Schult., a plant belonging to the Apocynaceae family.[1] This plant, commonly known as pinwheel flower or crape jasmine, has a long history of use in traditional medicine across Asia.[2]

Natural Source: Tabernaemontana divaricata

Tabernaemontana divaricata is an evergreen shrub that is widely cultivated as an ornamental plant in tropical and subtropical regions. It is a rich source of a diverse array of bioactive compounds, with at least 66 different alkaloids having been isolated from various parts of the plant, including the leaves, stems, roots, and flowers.[2] These alkaloids are broadly classified into several types, such as ibogan, aspidospermatan, and plumeran. The presence of this wide range of alkaloids contributes to the plant's traditional medicinal uses for treating various ailments.

Discovery and Characterization of this compound

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification and for the development of analytical methods.

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₃[1]
Molecular Weight338.4 g/mol [1]
IUPAC Namemethyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2(7),3,5,9-tetraene-10-carboxylate[1]
InChIKeyFAJVFJABOWWACZ-GGGKWMOSSA-N[1]
CAS Number1963-86-6

Experimental Protocol: Isolation of this compound

The following is a representative experimental protocol for the isolation of this compound from the leaves of Tabernaemontana divaricata. This protocol is a composite methodology based on general alkaloid extraction procedures reported for this plant species.[3][4] Specific yields and purity of this compound are not widely reported and will be dependent on the specific batch of plant material and the precise execution of the methodology.

Plant Material Collection and Preparation
  • Collect fresh, healthy leaves of Tabernaemontana divaricata.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Shade-dry the leaves at room temperature for 7-10 days until they are brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Pack the powdered leaf material (e.g., 1 kg) into a Soxhlet apparatus.

  • Perform successive extractions with solvents of increasing polarity, starting with petroleum ether to defat the material, followed by methanol or ethanol to extract the alkaloids.

  • Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude gummy residue.

Acid-Base Fractionation for Alkaloid Enrichment
  • Dissolve the crude extract in a 10% aqueous acetic acid solution to protonate the alkaloids, rendering them water-soluble.

  • Filter the acidic solution to remove any non-alkaloidal residue.

  • Wash the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds.

  • Basify the acidic aqueous layer to a pH of 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the basified solution multiple times with chloroform.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound
  • Subject the crude alkaloid fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1).

  • Visualize the spots on the TLC plates using Dragendorff's reagent or under UV light.

  • Pool the fractions containing the compound corresponding to the Rf value of this compound.

  • Perform further purification of the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

experimental_workflow A Plant Material (T. divaricata leaves) B Drying and Powdering A->B C Soxhlet Extraction (Methanol/Ethanol) B->C D Crude Extract C->D E Acid-Base Fractionation D->E F Crude Alkaloid Fraction E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection and TLC Analysis G->H I Pooling of this compound-rich Fractions H->I J Preparative TLC/HPLC I->J K Pure this compound J->K logical_relationship A T. divaricata (Whole Plant) B Crude Extracts A->B C Mixture of Alkaloids B->C E Reported Pharmacological Activities (Antimicrobial, Anti-inflammatory, etc.) B->E D This compound (12-hydroxyakuammicine) C->D component of F Specific Pharmacological Activity of this compound (Largely Unknown) D->F G Signaling Pathways (Unknown) F->G mediates through

References

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Vinervine in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Catharanthus roseus is a veritable treasure trove of complex terpenoid indole alkaloids (TIAs), most renowned for producing the potent anti-cancer agents vinblastine and vincristine. While the biosynthetic pathways of these major dimeric alkaloids have been the subject of intense research, many of the minor alkaloids, such as vinervine, remain enigmatic. This technical guide synthesizes the current understanding of TIA biosynthesis to propose a putative pathway for this compound. It provides a comprehensive overview of the foundational metabolic framework, details potential enzymatic steps leading to this compound, and presents relevant experimental protocols and quantitative data to aid researchers in the further elucidation of this and other minor alkaloid pathways in C. roseus.

Introduction: The Terpenoid Indole Alkaloid Backbone

The biosynthesis of all TIAs in Catharanthus roseus originates from the convergence of two primary metabolic routes: the shikimate pathway, which provides tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the iridoid monoterpene secologanin.[1][2] The condensation of tryptamine and secologanin by strictosidine synthase (STR) forms the central intermediate, strictosidine.[3] This molecule serves as the universal precursor to the more than 130 TIAs identified in this plant.[1]

From strictosidine, the pathway diverges into numerous branches, leading to the formation of a wide array of alkaloid skeletons. The deglycosylation of strictosidine by strictosidine-β-D-glucosidase (SGD) is a critical step, generating an unstable aglycone that is converted into various downstream products.[4] While the pathways leading to the major monomeric alkaloids catharanthine and vindoline are well-documented, the specific enzymatic steps that produce minor alkaloids like this compound are less clear.[5]

A Putative Biosynthetic Pathway for this compound

Based on the established TIA biosynthetic network, this compound is likely synthesized from a key intermediate within the aspidosperma alkaloid branch, which also leads to vindoline. The proposed pathway initiates from the central precursor strictosidine.

Vinervine_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine aglycone Strictosidine Aglycone strictosidine->aglycone SGD cathenamine Cathenamine aglycone->cathenamine geissoschizine Geissoschizine cathenamine->geissoschizine GS stemmadenine Stemmadenine Intermediate geissoschizine->stemmadenine tabersonine Tabersonine stemmadenine->tabersonine vindolinine Vindolinine tabersonine->vindolinine Vindolinine Synthase (VNS) This compound This compound vindolinine->this compound Putative Hydroxylation/Reduction

Caption: Putative biosynthetic pathway of this compound from primary precursors.

The proposed pathway suggests that this compound is derived from vindolinine, a known aspidosperma-type alkaloid in C. roseus.[6] The conversion of tabersonine to vindolinine is catalyzed by vindolinine synthase (VNS), a Fe(II)/α-ketoglutarate-dependent dioxygenase, and a hydrolase.[6] The final conversion of vindolinine to this compound is hypothesized to involve hydroxylation and/or reduction steps, catalyzed by uncharacterized enzymes. This proposed final step is indicated by a dashed line to signify its speculative nature.

Quantitative Data on TIA Biosynthesis

CompoundPlant Material/Culture ConditionYield (mg/g Dry Weight)Reference
TabersonineC. roseus cell suspension culture with 20 µg/L H₂O₂9.02[7]
VindolineC. roseus cell suspension culture with 0.5 µmol/L benzotriazole0.42[7]
VinblastineC. roseus cell suspension culture with optimized elicitors0.81[7]
VincamineUntreated C. roseus plants0.0249[8]
CatharanthineC. roseus treated with 800 ppm carrageenan>0.012 (approx.)[8]
VincristineC. roseus treated with 800 ppm carrageenanPresent (low levels)[8]

Experimental Protocols

The study of this compound biosynthesis requires robust methods for alkaloid extraction, separation, and quantification, as well as enzymatic assays to characterize the involved biocatalysts.

General Protocol for Terpenoid Indole Alkaloid Extraction

This protocol is adapted from methods used for the analysis of major TIAs and can be optimized for the study of this compound.

Extraction_Workflow start 1. Plant Material Collection and Preparation extraction 2. Methanolic Extraction start->extraction Freeze-dry and grind tissue partition 3. Acid-Base Partitioning extraction->partition Extract with methanol, filter, and concentrate concentration 4. Concentration of Alkaloid Fraction partition->concentration Adjust pH to 2, wash with hexane. Adjust pH to 10, extract with dichloromethane. analysis 5. HPLC/LC-MS Analysis concentration->analysis Evaporate solvent and redissolve in methanol

Caption: General workflow for the extraction of TIAs from C. roseus.

  • Plant Material: Harvest fresh leaf tissue, freeze-dry immediately, and grind into a fine powder.

  • Extraction: Extract the powdered tissue with 80% methanol at a 1:10 (w/v) ratio with continuous agitation for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Acidify the concentrated extract to pH 2.0 with 1 M HCl.

    • Wash the acidic solution with an equal volume of hexane to remove non-polar compounds.

    • Adjust the aqueous phase to pH 10.0 with concentrated NH₄OH.

    • Extract the alkaloids into an equal volume of dichloromethane. Repeat three times.

  • Final Preparation: Pool the dichloromethane fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness. Reconstitute the dried alkaloid extract in a known volume of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) for TIA Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.

  • Gradient Program: A typical gradient might start at 10% B, increase to 70% B over 40 minutes, followed by a wash and re-equilibration phase.

  • Detection: Diode array detector (DAD) monitoring at 254 nm and 306 nm.

  • Quantification: Use authenticated standards for this compound (if available) or related compounds to generate a standard curve.

In Vitro Enzyme Assays

Characterizing the putative enzymes converting vindolinine to this compound would involve heterologous expression of candidate genes (e.g., from C. roseus cDNA libraries) in systems like E. coli or yeast.

  • Enzyme Preparation: Purify the heterologously expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Mixture: A typical assay would contain:

    • Phosphate buffer (pH 7.0)

    • Substrate (vindolinine)

    • Cofactors (e.g., NADPH for reductases, α-ketoglutarate and FeSO₄ for dioxygenases)

    • Purified enzyme

  • Reaction: Incubate the mixture at 30°C for a defined period.

  • Quenching and Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and analyze the product formation using HPLC or LC-MS.

Conclusion and Future Directions

The biosynthesis of this compound in Catharanthus roseus remains an underexplored area of research. This guide provides a putative pathway for its formation, grounded in the extensive knowledge of TIA biosynthesis. The proposed derivation from vindolinine offers a testable hypothesis for researchers. Future work should focus on identifying the specific hydroxylases, reductases, or other modifying enzymes responsible for the final steps of this compound synthesis. The application of modern transcriptomic and metabolomic approaches, combined with the experimental protocols outlined herein, will be instrumental in fully elucidating this enigmatic pathway and unlocking the full biosynthetic potential of this remarkable medicinal plant.

References

An In-Depth Technical Guide to Vinervine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinervine, also known as 12-hydroxyakuammicine, is a monoterpene indole alkaloid found in various species of the Apocynaceae family, most notably Tabernaemontana divaricata. As a member of the broader class of indole alkaloids, which includes compounds with significant pharmacological activities, this compound presents a subject of interest for further scientific investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its chemical structure, physicochemical properties, and known biological context. While specific experimental data on this compound is limited in publicly accessible literature, this document compiles available information and outlines general experimental protocols relevant to its study, providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is structurally related to the akuammicine class of alkaloids. Its core structure consists of a pentacyclic framework characteristic of strychnan-type alkaloids.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2(7),3,5,9-tetraene-10-carboxylatePubChem[1][2]
Synonyms 12-Hydroxyakuammicine, (-)-VinervinePubChem[1][2]
CAS Number 1963-86-6PubChem[1][2]
Molecular Formula C₂₀H₂₂N₂O₃PubChem[1][2]
Molecular Weight 338.4 g/mol PubChem[1][2]
Canonical SMILES C/C=C/1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OCPubChem[1][2]
InChI Key FAJVFJABOWWACZ-GGGKWMOSSA-NPubChem[1][2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. The values presented below are primarily computed estimates from publicly available databases and should be considered as such. Experimental validation is recommended for precise applications.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 2.5PubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1][2]
Hydrogen Bond Acceptor Count 5PubChem[1][2]
Rotatable Bond Count 2PubChem[1][2]
Exact Mass 338.163043 g/mol PubChem[1][2]
Monoisotopic Mass 338.163043 g/mol PubChem[1][2]
Topological Polar Surface Area 61.8 ŲPubChem[1][2]
Heavy Atom Count 25PubChem[1][2]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring alkaloid found in plants of the Apocynaceae family, commonly known as the dogbane family. It has been identified in Tabernaemontana divaricata (formerly Ervatamia coronaria), a plant species known to produce a rich diversity of indole alkaloids.[3]

The biosynthesis of this compound, like other monoterpenoid indole alkaloids, is believed to originate from the precursors tryptamine and secologanin, which condense to form strictosidine. While the specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated, a putative pathway can be inferred from the biosynthesis of structurally related alkaloids, such as vinblastine. This pathway would involve a series of enzymatic modifications including glycosidases, synthases, oxidases, and transferases.

Vinervine_Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Intermediate1 Intermediate (Geissoschizine) Strictosidine->Intermediate1 Strictosidine Glucosidase Intermediate2 Akuammicine Precursor Intermediate1->Intermediate2 Series of Enzymatic Steps (Oxidation, etc.) Akuammicine Akuammicine Intermediate2->Akuammicine Cyclization This compound This compound Akuammicine->this compound Hydroxylation (P450 Enzyme)

A putative biosynthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented. The following sections provide generalized methodologies that can be adapted for the study of this compound based on standard practices for indole alkaloids.

Extraction and Isolation from Tabernaemontana divaricata

The isolation of this compound typically involves the extraction of plant material followed by chromatographic separation.

Vinervine_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material (T. divaricata) Extraction Maceration or Soxhlet Extraction with Methanol or Ethanol PlantMaterial->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract AcidBase Acid-Base Partitioning (e.g., with HCl and NH4OH) CrudeExtract->AcidBase PurifiedExtract Purified Alkaloid Fraction AcidBase->PurifiedExtract Chromatography Column Chromatography (Silica Gel or Alumina) PurifiedExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Purethis compound Pure this compound TLC->Purethis compound

A general workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried and powdered aerial or root parts of Tabernaemontana divaricata are used as the starting material.

  • Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol, either by maceration at room temperature for several days or by continuous extraction in a Soxhlet apparatus.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and other non-alkaloidal compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the alkaloids are extracted into a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of increasing polarity, for example, using mixtures of chloroform and methanol.

  • Fraction Analysis and Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Characterization

The structure of isolated this compound can be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophore system within the molecule.

Evaluation of Biological Activity

Given the pharmacological activities of other alkaloids from Tabernaemontana divaricata, this compound could be screened for various biological effects.

4.3.1. Cytotoxicity Assays

To assess the potential anticancer activity of this compound, its cytotoxicity against various cancer cell lines can be evaluated using standard assays such as the MTT, XTT, or CellTiter-Glo® assay. These assays measure cell viability and can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Cytotoxicity_Assay_Workflow CellCulture Seeding of Cancer Cell Lines in 96-well plates Treatment Treatment with varying concentrations of this compound CellCulture->Treatment Incubation Incubation for 24-72 hours Treatment->Incubation Assay Addition of Cytotoxicity Reagent (e.g., MTT, XTT) Incubation->Assay Measurement Measurement of Absorbance or Luminescence Assay->Measurement DataAnalysis Calculation of Cell Viability and IC50 value Measurement->DataAnalysis

A general workflow for a cytotoxicity assay.

4.3.2. Enzyme Inhibition Assays

Based on the activities of related alkaloids, this compound could be tested for its inhibitory effects on various enzymes. For example, its potential as a cholinesterase inhibitor could be investigated using Ellman's method to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

4.3.3. Signaling Pathway Analysis

Should this compound exhibit significant biological activity, further studies could explore its mechanism of action by investigating its effects on specific cellular signaling pathways. For instance, if cytotoxicity is observed, pathways related to apoptosis (e.g., caspase activation) or cell cycle regulation could be examined. Other alkaloids from Tabernaemontana divaricata have been shown to inhibit the Wnt signaling pathway, suggesting this as a potential area of investigation for this compound.[3]

Signaling_Pathway_Investigation CellTreatment Treatment of Cells with this compound LysatePrep Preparation of Cell Lysates CellTreatment->LysatePrep ReporterAssay Reporter Gene Assays (e.g., TCF/LEF for Wnt pathway) CellTreatment->ReporterAssay WesternBlot Western Blot Analysis for key signaling proteins (e.g., β-catenin for Wnt pathway) LysatePrep->WesternBlot GeneExpression qPCR or Microarray for changes in gene expression LysatePrep->GeneExpression Mechanism Elucidation of Mechanism of Action WesternBlot->Mechanism GeneExpression->Mechanism ReporterAssay->Mechanism

A logical workflow for investigating the effect of this compound on a signaling pathway.

Potential Pharmacological Significance

The genus Tabernaemontana is a rich source of bioactive alkaloids with a wide range of reported pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3] While specific studies on the pharmacological activities of this compound are scarce, its structural similarity to other bioactive indole alkaloids suggests that it may possess interesting biological properties worthy of investigation. The presence of a hydroxyl group on the indole ring could influence its binding to biological targets and its pharmacokinetic properties. Further research is needed to explore the therapeutic potential of this natural product.

Conclusion

This compound is a monoterpene indole alkaloid with a well-defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, detailed protocols for its isolation and synthesis, and its pharmacological profile. This guide serves as a starting point for researchers by consolidating the available information and providing a framework of generalized experimental approaches for the further study of this compound. The rich pharmacological context of the Tabernaemontana genus suggests that this compound is a promising candidate for future research in drug discovery and natural product chemistry.

References

The Rising Potential of Vinervine Analogues: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of vinervine analogues and derivatives. This compound, a monoterpene indole alkaloid from the Vinca sub-group, and its parent compound, akuammicine, are emerging as promising scaffolds for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of this unique chemical space.

Introduction to this compound and Akuammicine Alkaloids

This compound, also known as 12-hydroxyakuammicine, is a naturally occurring alkaloid found in plants of the Apocynaceae family, such as Vinca erecta and Tabernaemontana divaricata.[1] Its core structure is based on akuammicine, a monoterpene indole alkaloid that has garnered significant interest for its diverse biological activities. The biosynthesis of these alkaloids originates from tryptophan and follows the strictosidine pathway.[1]

Recent research has focused on the therapeutic potential of akuammicine alkaloids, particularly in the areas of pain management and inflammatory diseases. This has led to the exploration of synthetic derivatives to enhance potency, selectivity, and pharmacokinetic properties.

Biological Activities and Therapeutic Potential

The primary biological targets and activities identified for this compound and its parent compound, akuammicine, include the kappa opioid receptor (KOR) and pathways involved in inflammation.

Analgesic and Anti-inflammatory Properties

Akuammicine has been identified as a G-protein biased kappa opioid receptor (KOR) agonist.[2] Activation of the KOR is a validated strategy for pain relief without the significant adverse effects associated with mu opioid receptor (MOR) agonists, such as respiratory depression and addiction potential.[2] Another related alkaloid, pseudo-akuammigine, has demonstrated both anti-inflammatory and analgesic effects in animal models.[3][4]

Anti-arthritic Activity

Synthetic analogues of akuammiline alkaloids have shown promising inhibitory effects on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (FLSs), which play a key role in the pathogenesis of rheumatoid arthritis.[5][6] This suggests a potential disease-modifying role for this class of compounds in autoimmune and inflammatory disorders.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for akuammicine and its derivatives from published studies.

Table 1: Opioid Receptor Activity of Akuammicine [2]

CompoundReceptor Affinity (Ki, nM)Receptor Potency (EC50, nM)
Akuammicine89 (KOR)240 (KOR)

Table 2: Anti-proliferative Activity of Akuammiline Alkaloid Analogues on Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLSs) [6]

CompoundIC50 (µM)
9 3.22 ± 0.29
17c 3.21 ± 0.31
6 < 10
17a < 10
17d < 10
17f < 10

Experimental Protocols

This section details the methodologies for the synthesis of akuammiline alkaloid analogues and the in vitro evaluation of their anti-proliferative activity.

General Synthetic Protocol for Akuammiline Alkaloid Analogues[6]

A versatile synthetic method has been developed for the construction of various skeletons of akuammiline alkaloid analogues. The synthesis commences with known intermediates, and key steps involve:

  • Oxidative Transposition: Treatment of a secondary allyl alcohol intermediate with pyridinium chlorochromate (PCC) to yield an α,β-unsaturated aldehyde.

  • Oxidation: Further oxidation of the aldehyde with sodium chlorite (NaClO₂) to furnish a carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to a methyl ester using trimethylsilyldiazomethane (TMSCHN₂).

  • Enone Formation: Oxidation of an allylic alcohol intermediate with Dess-Martin periodinane (DMP) to give the corresponding enone.

  • Boc Deprotection: Removal of the Boc protecting group using trimethylsilyl trifluoromethanesulfonate (TMSOTf).

For detailed reaction conditions, reagent quantities, and purification methods, please refer to the supporting information of the cited literature.[6]

In Vitro Anti-proliferative Assay on RA-FLSs[6]

The inhibitory effect of the synthesized compounds on the proliferation of RA-FLSs (cell line MH7A) is evaluated using the following protocol:

  • Cell Culture: MH7A cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 24 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general workflow for the discovery of this compound analogues.

G Kappa Opioid Receptor (KOR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KOR KOR Gi Gi/o Protein KOR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK Cascade (ERK, JNK, p38) Gi->MAPK Activation GIRK GIRK Channels Gi->GIRK Activation Ca_channels Ca2+ Channels Gi->Ca_channels Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MAPK->CREB Phosphorylation K+ Efflux K+ Efflux GIRK->K+ Efflux Ca2+ Influx Ca2+ Influx Ca_channels->Ca2+ Influx Gene_expression Gene Expression (Analgesia, etc.) CREB->Gene_expression Regulation This compound This compound/Akuammicine Analogue This compound->KOR Agonist Binding

Caption: Kappa Opioid Receptor (KOR) Signaling Pathway.

G Workflow for this compound Analogue Discovery A Source Material (e.g., Vinca erecta) B Isolation & Purification of this compound/Akuammicine A->B C Structural Characterization (NMR, MS) B->C D Lead Compound Selection C->D E Analogue Synthesis (Chemical Modification) D->E Design F In Vitro Screening (e.g., Receptor Binding, Cell Proliferation) E->F G Structure-Activity Relationship (SAR) Analysis F->G G->D Feedback H Lead Optimization G->H H->E Refinement I In Vivo Studies (Animal Models) H->I J Preclinical Development I->J

Caption: General workflow for this compound analogue discovery.

Conclusion and Future Directions

The akuammicine alkaloid scaffold, including this compound, represents a promising starting point for the development of novel therapeutics, particularly in the fields of analgesia and anti-inflammatory medicine. The data presented in this guide highlight the potential of these compounds and provide a foundation for further research. Future efforts should focus on:

  • Expanding the chemical diversity of this compound analogues to improve potency and selectivity.

  • Elucidating the detailed molecular mechanisms of action, including downstream signaling events.

  • Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead candidates.

This technical guide serves as a valuable resource for the scientific community to accelerate the discovery and development of the next generation of drugs derived from this fascinating class of natural products.

References

Early In Vitro Studies of Vinca Alkaloid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the early in vitro cytotoxic studies of Vinca alkaloids, a class of anti-cancer compounds derived from the periwinkle plant, Catharanthus roseus. Due to the limited specific data available for "Vinervine," this document will focus on the well-studied Vinca alkaloids, such as vincristine and vinblastine, which are presumed to be representative of this class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Vinca Alkaloids and Their Cytotoxic Effects

Vinca alkaloids are a cornerstone of chemotherapy regimens used to treat a variety of cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][2][3] Early in vitro studies were pivotal in elucidating these cytotoxic mechanisms and establishing the foundation for their clinical use.

Quantitative Data on Cytotoxicity

The cytotoxic potential of Vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for a wide range of cell lines were not detailed in the initial broad searches, the following data provides an indication of their potent anti-cancer activity.

Compound/MixtureCell Line(s)Incubation TimeIC50 / Effective ConcentrationReference
VinblastineLeukemia and Liver CancerNot Specified7.48 µg/mL[3]
F5 (DEE) MixtureA549 (Lung Cancer)24 h125.66 ± 6.34 µg/mL[3]
F5 (DEE) MixtureA549 (Lung Cancer)48 h96.22 ± 1.92 µg/mL[3]
F5 (DEE) Mixture*A549 (Lung Cancer)72 h76.91 ± 2.05 µg/mL[3]

*Note: F5 (DEE) is a mixture of four compounds (myricetin, tricin, eudesmin, and (-)-curcumol) from an endophytic fungus and is included for context on natural product cytotoxicity assessment, though it is not a Vinca alkaloid.[3]

Experimental Protocols

The following sections detail the typical methodologies employed in early in vitro studies to assess the cytotoxicity of Vinca alkaloids.

Cell Culture and Maintenance
  • Cell Lines: A variety of cancer cell lines are utilized, such as leukemia (e.g., Jurkat), lung cancer (e.g., A549), and liver cancer cell lines.[3][4] Normal, non-cancerous cell lines may also be used as controls to assess selective cytotoxicity.

  • Culture Conditions: Cells are typically maintained in a sterile environment using appropriate culture media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Vinca alkaloid. A control group receives medium with the vehicle (e.g., DMSO) only.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

    • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan formation.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, various assays can be employed:

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway. For instance, the activation of caspase-9 and caspase-3 can be demonstrated in response to vincristine treatment.[4]

  • Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are an early indicator of apoptosis. Dyes that accumulate in healthy mitochondria can be used to assess this change.

  • DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of DNA into specific fragments. This can be visualized by techniques such as agarose gel electrophoresis (DNA laddering) or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

Signaling Pathways in Vinca Alkaloid-Induced Cytotoxicity

The cytotoxic effects of Vinca alkaloids are primarily mediated through the disruption of microtubule function, which in turn triggers apoptotic signaling pathways.

Mechanism of Action: Microtubule Disruption

Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules.[1][2] This disruption of microtubule assembly and dynamics has profound effects on cellular processes that depend on a functional microtubule cytoskeleton, most notably mitosis. The interference with the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the metaphase.[1][3]

G Mechanism of Vinca Alkaloid Action This compound Vinca Alkaloid (e.g., Vincristine) Tubulin β-Tubulin Subunits This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Polymerization into Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for Metaphase Metaphase Arrest Spindle->Metaphase Leads to Disruption and Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Mechanism of Vinca Alkaloid-Induced Mitotic Arrest.

Apoptotic Signaling Pathway

Prolonged metaphase arrest induced by Vinca alkaloids activates the intrinsic pathway of apoptosis. This pathway is controlled by the mitochondria and involves a cascade of molecular events.[4] In some cancer cell types, such as acute lymphoblastic leukemia (ALL), vincristine can induce cell death in a cell-cycle-dependent manner, with cells in the G1 phase also being susceptible.[5]

Studies in Jurkat acute lymphoblastic leukemia cells have shown that vincristine induces the generation of reactive oxygen species (ROS).[4] This is followed by a loss of mitochondrial transmembrane potential and the release of pro-apoptotic factors from the mitochondria. This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4] The process is also regulated by Bcl-2 family proteins.[4]

G Vinca Alkaloid-Induced Apoptotic Pathway Vinca_Alkaloid Vinca Alkaloid ROS Reactive Oxygen Species (ROS) Generation Vinca_Alkaloid->ROS Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2 Bcl-2 Family Regulation Bcl2->Mito Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptotic Pathway Activated by Vinca Alkaloids.

Conclusion

Early in vitro studies have been instrumental in defining the cytotoxic properties of Vinca alkaloids. By elucidating their mechanism of action centered on microtubule disruption and the subsequent activation of apoptotic pathways, these studies have provided a strong rationale for their development and use as effective anti-cancer agents. The experimental protocols and signaling pathways detailed in this guide offer a foundational understanding for researchers and professionals in the field of oncology drug discovery and development. Further research into the nuances of these pathways and potential mechanisms of resistance continues to be an active area of investigation.

References

Vinervine Target Identification and Validation: A Proposed Technical Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinervine is a lesser-studied indole alkaloid isolated from Tabernaemontana divaricata, a plant with a rich history in traditional medicine. While its specific biological targets and mechanisms of action remain largely uncharacterized, the diverse pharmacological activities of other alkaloids from the same plant suggest that this compound may hold significant therapeutic potential. This document provides a technical guide for the systematic identification and validation of this compound's molecular targets. Due to the current scarcity of direct experimental data for this compound, this guide presents a proposed workflow, drawing parallels with known activities of related alkaloids, such as coronaridine, and outlining established methodologies in drug discovery. The objective is to provide a robust framework for future research endeavors aimed at elucidating the pharmacological profile of this compound.

Introduction to Tabernaemontana divaricata and its Alkaloids

Tabernaemontana divaricata, commonly known as crepe jasmine, is a member of the Apocynaceae family and is a rich source of structurally diverse monoterpene indole alkaloids.[1] Traditionally, various parts of the plant have been used to treat a range of ailments including eye infections, fever, and inflammation.[2][3] Phytochemical investigations have led to the isolation of numerous alkaloids, some of which exhibit significant biological activities, including cytotoxic and anti-inflammatory effects.[4]

Table 1: Selected Bioactive Alkaloids from Tabernaemontana divaricata

AlkaloidReported Biological ActivityReference(s)
Coronaridine Inhibition of Wnt signaling pathway, cytotoxicity[5]
Voacangine TCF/β-catenin inhibitory activity[5]
Isovoacangine TCF/β-catenin inhibitory activity[5]
Conophylline Significant cytotoxicity against various cancer cell lines[4]
This compound (12-Hydroxyakuammicine) Presence reported, biological activity uncharacterized[6]

This compound: Current State of Knowledge

This compound, also known as 12-Hydroxyakuammicine, is an alkaloid that has been identified in Tabernaemontana divaricata.[6] To date, there is a significant lack of published data regarding its specific biological targets, mechanism of action, or therapeutic potential. Its chemical structure is known, but its pharmacological profile remains to be elucidated. The work outlined in this guide is therefore prospective, aiming to provide a clear path for future investigation.

A Case Study: Coronaridine and the Wnt Signaling Pathway

To illustrate a potential avenue of investigation for this compound, we can look at the research conducted on coronaridine, another alkaloid from T. divaricata. Studies have shown that coronaridine can inhibit the Wnt signaling pathway.[5] The Wnt pathway is a critical regulator of cellular processes such as proliferation and differentiation, and its dysregulation is implicated in diseases like cancer.[7][8][9] Coronaridine was found to decrease the levels of β-catenin, a key component of the canonical Wnt pathway, in SW480 colon cancer cells. This effect was attributed to a reduction in β-catenin mRNA expression.[5]

Below is a simplified representation of the canonical Wnt signaling pathway, which is a potential target for alkaloids like coronaridine and possibly this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates beta_Catenin_p β-catenin (P) Proteasome Proteasome beta_Catenin_p->Proteasome Ubiquitination & Degradation TCF/LEF TCF/LEF beta_Catenin->TCF/LEF Translocates & Binds Target_Gene_Expression Target Gene Expression TCF/LEF->Target_Gene_Expression Activates

Caption: Canonical Wnt Signaling Pathway.

Proposed Workflow for this compound Target Identification and Validation

The following workflow outlines a systematic approach to identify and validate the molecular targets of this compound. This multi-step process begins with broad, unbiased screening and progresses to specific, high-resolution validation techniques.

Vinervine_Workflow cluster_isolation Step 1: Isolation and Purification cluster_screening Step 2: Phenotypic and Target-Agnostic Screening cluster_identification Step 3: Hit Identification and Prioritization cluster_validation Step 4: Target Validation cluster_conclusion Step 5: Mechanism of Action Studies A Isolation of this compound from T. divaricata B Purity and Structural Confirmation (NMR, MS) A->B C Cytotoxicity Screening (e.g., MTT Assay) D Phenotypic Screening (e.g., High-Content Imaging) C->D E Affinity Chromatography- Mass Spectrometry D->E F Identification of Potential Protein Binders E->F G Bioinformatic Analysis and Pathway Mapping F->G H Prioritization of Candidate Targets G->H I In Vitro Binding Assays (e.g., SPR) H->I J Cell-Based Target Engagement (e.g., CETSA) I->J K Functional Assays (e.g., Wnt Reporter Assay) J->K L Elucidation of this compound's Mechanism of Action K->L

Caption: Proposed workflow for this compound target identification.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments proposed in the workflow.

Step 1: Isolation and Purification of this compound
  • Objective: To obtain highly pure this compound for biological assays.

  • Methodology:

    • Extraction: Powdered plant material (e.g., aerial parts of T. divaricata) is extracted with a suitable solvent such as methanol.[5]

    • Fractionation: The crude extract is subjected to acid-base partitioning to enrich the alkaloid fraction.

    • Chromatography: The alkaloid-rich fraction is purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC).[10]

    • Characterization: The purity and structure of the isolated this compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Step 2: Screening Assays
  • Objective: To assess the effect of this compound on the viability of various cell lines.

  • Methodology:

    • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

    • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[13]

    • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[6]

  • Objective: To identify proteins from a cell lysate that bind to this compound in an unbiased manner.

  • Methodology:

    • Immobilization: Covalently attach this compound to a solid support (e.g., magnetic beads or chromatography resin).

    • Incubation: Incubate the this compound-conjugated support with a complex protein mixture, such as a cell lysate.

    • Washing: Wash the support to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins.

    • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][14]

Step 4: Target Validation
  • Objective: To quantify the binding affinity and kinetics of the interaction between this compound and a purified candidate target protein.

  • Methodology:

    • Immobilization: Immobilize the purified candidate protein (ligand) onto the surface of an SPR sensor chip.[15]

    • Injection: Flow different concentrations of this compound (analyte) over the sensor surface.

    • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[16]

    • Data Analysis: Analyze the sensorgram data to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Objective: To confirm the engagement of this compound with its target protein within a cellular context.

  • Methodology:

    • Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[17][18][19]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Quantify the amount of the soluble target protein remaining at each temperature using techniques such as Western blotting or mass spectrometry.

    • Analysis: Compare the melting curves of the target protein in the presence and absence of this compound. A shift in the melting temperature indicates target engagement.[20]

  • Objective: To functionally assess the effect of this compound on the Wnt signaling pathway, should initial screens suggest its involvement.

  • Methodology:

    • Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing TCF/LEF binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.[3]

    • Treatment: Treat the transfected cells with this compound at various concentrations, alongside positive (Wnt agonist) and negative controls.

    • Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a luminometer.

    • Data Analysis: Normalize the TCF/LEF reporter luciferase activity to the control luciferase activity. A change in the normalized luciferase activity indicates modulation of the Wnt signaling pathway.[21]

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be meticulously recorded and presented in a structured format to facilitate comparison and interpretation.

Table 2: Proposed Data Summary for this compound Cytotoxicity (IC₅₀ Values in µM)

Cell Line24 hours48 hours72 hours
Cell Line A
Cell Line B
Cell Line C

Table 3: Proposed Data Summary for this compound Target Binding Affinity

Candidate TargetMethodK D (nM)k a (1/Ms)k d (1/s)
Protein X SPR
Protein Y SPR

Conclusion

While this compound remains an enigmatic component of Tabernaemontana divaricata, the rich pharmacological landscape of its fellow alkaloids provides a strong rationale for its in-depth investigation. The technical roadmap presented here offers a comprehensive, step-by-step approach to systematically unravel the molecular targets and mechanism of action of this compound. By employing a combination of modern screening and validation techniques, future research can position this compound as a potential lead compound for drug development, building upon the traditional medicinal knowledge associated with its natural source.

References

The Pharmacological Profile of Novel Vinervine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinervine, a pentacyclic aspidosperma-type indole alkaloid, and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of novel this compound compounds, drawing upon existing data for related Vinca alkaloids to extrapolate and frame the potential therapeutic applications and mechanisms of action. This document details the synthesis of this compound analogs, their biological activities with a focus on anti-proliferative and cytotoxic effects, and the intricate signaling pathways they modulate. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the complex pharmacological landscape of these novel compounds.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Tabernaemontana genus[1]. Structurally related to other well-known Vinca alkaloids like vincristine and vinblastine, this compound and its synthetic derivatives are gaining attention for their potential therapeutic properties. The core mechanism of action for Vinca alkaloids involves their interaction with tubulin, leading to the disruption of microtubule dynamics, a critical process in cell division. This activity forms the basis of their potent anti-cancer effects. This guide will explore the synthesis of novel this compound compounds, their in vitro and in vivo pharmacological evaluation, and the molecular pathways that underpin their biological effects.

Synthesis of Novel this compound Compounds

The development of novel this compound compounds focuses on modifying the core structure to enhance efficacy, improve solubility, and reduce toxicity. Synthetic strategies often involve modifications at various positions on the this compound scaffold, drawing inspiration from the structure-activity relationships (SAR) of other Vinca alkaloids like vinpocetine and vindoline.

Key synthetic approaches include:

  • Substitution on the Aromatic Ring: Introducing different functional groups on the indole nucleus to modulate lipophilicity and electronic properties.

  • Modification of the Ester Group: Altering the ester functionality to influence metabolic stability and binding affinity.

  • Stereoselective Synthesis: Controlling the stereochemistry of the molecule, which is crucial for biological activity.

Pharmacological Evaluation: Data and Protocols

The pharmacological assessment of novel this compound compounds involves a battery of in vitro and in vivo assays to determine their efficacy and safety profile.

In Vitro Biological Activity

The primary in vitro evaluation of novel this compound compounds focuses on their cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Vinpocetine and Vindoline Derivatives (Representative Data)

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Vinpocetine Derivative 63PDE1A InhibitionEnzymatic Assay3.68 ± 0.21[2]
Vindoline-Amino Acid ConjugateHeLaCytotoxicityLow µM range[3][4]
Vindoline-Triazole DerivativeSiHaCytotoxicityLow µM range[3][4]
Vinblastine AnalogueL1210CytotoxicityVaries[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SiHa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the novel this compound compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Receptor and Enzyme Binding Affinity

The interaction of novel this compound compounds with their molecular targets, primarily tubulin, is quantified using binding assays.

Table 2: Binding Affinity of Vinca Alkaloid Derivatives (Representative Data)

Compound/DerivativeTargetAssay TypeKi/Kd (nM)Reference
Vinpocetine Derivative 7PDE1ASPRHigh Affinity[6]
Vinpocetine Derivative 21PDE1ASPRHigh Affinity[6]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: The target protein (e.g., purified tubulin or a specific enzyme like PDE1A) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution containing the novel this compound compound (analyte) is flowed over the sensor chip surface at various concentrations.

  • Binding Measurement: The binding of the analyte to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon, providing a measure of the binding affinity.

In Vivo Efficacy

The anti-tumor activity of promising novel this compound compounds is evaluated in animal models.

Experimental Protocol: Xenograft Mouse Model of Cancer

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: Mice are randomly assigned to treatment and control groups. The novel this compound compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and signs of toxicity are also monitored.

  • Pharmacokinetic Analysis: Blood samples may be collected at different time points to determine the pharmacokinetic profile of the compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Vinca alkaloids, and by extension novel this compound compounds, is the disruption of microtubule function. This leads to cell cycle arrest and the induction of apoptosis through the modulation of several key signaling pathways.

Inhibition of Microtubule Polymerization

Vinca alkaloids bind to β-tubulin at a specific site, known as the Vinca domain, which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine[7][8]. This binding inhibits the polymerization of tubulin dimers into microtubules[1][2][4][7][8][9][10][11]. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the M-phase[1][2][7][8][9].

Microtubule_Inhibition cluster_0 Microtubule Dynamics cluster_1 Vinca Alkaloid Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Assembly Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Function Mitotic Arrest (M-Phase) Mitotic Arrest (M-Phase) Mitotic Spindle->Mitotic Arrest (M-Phase) Cell Division Cell Division Chromosome Segregation->Cell Division Novel this compound Compound Novel this compound Compound Novel this compound Compound->Tubulin Dimers Binds to β-tubulin Inhibition of Polymerization->Mitotic Spindle Disruption Apoptosis Apoptosis Mitotic Arrest (M-Phase)->Apoptosis

Caption: Inhibition of microtubule polymerization by novel this compound compounds.

Induction of Apoptosis

The prolonged mitotic arrest triggered by this compound compounds activates downstream signaling pathways that converge on the execution of apoptosis, or programmed cell death.

4.2.1. NF-κB Signaling Pathway

Vinca alkaloids have been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This occurs through the degradation of IκBα, an inhibitor of NF-κB, leading to the translocation of NF-κB into the nucleus where it can regulate the expression of pro-apoptotic genes[1].

NFkB_Pathway Novel this compound Compound Novel this compound Compound IKK Activation IKK Activation Novel this compound Compound->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Release of NF-κB NF-κB NF-κB IκBα IκBα NF-κB->IκBα Inhibited by IκBα->IκBα Degradation Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis

Caption: NF-κB signaling pathway activation by novel this compound compounds.

4.2.2. JNK/SAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) cascade is another important pathway activated by Vinca alkaloids[7]. This pathway is a key mediator of the cellular stress response and can lead to apoptosis.

JNK_Pathway Novel this compound Compound Novel this compound Compound Microtubule Stress Microtubule Stress Novel this compound Compound->Microtubule Stress ASK1 Activation ASK1 Activation Microtubule Stress->ASK1 Activation MKK4/7 Activation MKK4/7 Activation ASK1 Activation->MKK4/7 Activation JNK Activation JNK Activation MKK4/7 Activation->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation AP-1 Activation AP-1 Activation c-Jun Phosphorylation->AP-1 Activation Gene Transcription Gene Transcription AP-1 Activation->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis

Caption: JNK/SAPK signaling pathway in this compound-induced apoptosis.

4.2.3. Regulation by Bcl-2 Family Proteins and Caspases

The apoptotic process induced by this compound compounds is ultimately regulated by the Bcl-2 family of proteins and executed by caspases. Pro-apoptotic members like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptotic cell death[7].

Pharmacokinetics

The pharmacokinetic properties of novel this compound compounds are critical for their development as therapeutic agents. Studies on related Vinca alkaloids like vindesine and vincristine have shown a multi-compartment pharmacokinetic model with a long terminal half-life[10]. Key parameters to evaluate for novel this compound compounds include:

  • Absorption: The extent and rate of drug absorption after administration.

  • Distribution: The distribution of the drug throughout the body, including its ability to penetrate target tissues.

  • Metabolism: The biotransformation of the drug, primarily in the liver, by cytochrome P450 enzymes.

  • Excretion: The elimination of the drug and its metabolites from the body, typically via biliary and renal routes.

Conclusion and Future Directions

Novel this compound compounds represent a promising class of therapeutic agents, particularly in the field of oncology. Their mechanism of action, centered on the inhibition of microtubule polymerization, is a well-validated strategy for cancer chemotherapy. Future research should focus on the synthesis of new derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and reduced toxicity. A deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for identifying predictive biomarkers and developing rational combination therapies. The in-depth analysis of their pharmacokinetic and pharmacodynamic properties will be essential for their successful translation into clinical practice.

References

The Effects of Vinca Alkaloids on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of vinervine and related vinca alkaloids on microtubule dynamics. Vinca alkaloids are a class of anti-mitotic agents that are widely used in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule function, which is critical for cell division, intracellular transport, and the maintenance of cell shape. This document summarizes key quantitative data, details experimental protocols for studying these effects, and visualizes the associated signaling pathways.

Core Mechanism of Action

Vinca alkaloids, including the well-studied compounds vinblastine, vincristine, vinorelbine, and vinflunine, exert their cytotoxic effects by binding to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[1][2] This binding occurs at the "vinca domain" near the positive end of the microtubules.[1][2] At high concentrations, these drugs lead to the depolymerization of microtubules.[3] However, at lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics.[4][5][6] This includes the inhibition of both the growth (polymerization) and shortening (depolymerization) phases of microtubules, as well as an increase in the time microtubules spend in a paused state.[4][5][6] The suppression of these dynamic processes disrupts the formation and function of the mitotic spindle, leading to a block in the metaphase of mitosis and subsequent induction of apoptosis (programmed cell death).[3][7]

Quantitative Data on Microtubule Dynamics

The following tables summarize the quantitative effects of various vinca alkaloids on tubulin polymerization and microtubule dynamic instability parameters.

Table 1: Inhibition of Tubulin Polymerization by Vinca Alkaloids

Vinca AlkaloidIC50 for Tubulin Polymerization (µM)Reference
Vinblastine0.54[4]
Vinorelbine0.80[4]
Vinflunine1.2[4]

Table 2: Effects of Vinca Alkaloids on Microtubule Dynamic Instability Parameters in vitro

ParameterVinblastine (0.4 µM)Vinorelbine (0.4 µM)Vinflunine (0.4 µM)Reference
Growth Rate SuppressionSuppressedSlowedSlowed[4]
Shortening RateReducedNot ReducedNot Reduced[4]
Time in Attenuated StateIncreased by 108%Reduced by 40%Reduced by 52%[4]
Catastrophe FrequencyDecreasedAffected DifferentlyAffected Differently[4]
Rescue FrequencyAffected DifferentlyAffected DifferentlyAffected Differently[4]

Table 3: Effects of Vinblastine on Microtubule Dynamics in Living Cells (BS-C-1)

Concentration (nM)EffectReference
3-64Potently suppresses dynamic instability without net depolymerization[5][6]
32Reduces dynamicity by 75%[5][6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of vinca alkaloids on microtubule dynamics are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[8]

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (e.g., Vinca Alkaloid) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 10%.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the IC50 value can be calculated by plotting the percent inhibition against the compound concentration.

Immunofluorescence Staining of Microtubules in Cells

This method allows for the visualization of the microtubule network within cells to observe the effects of drug treatment.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells with the vinca alkaloid at the desired concentration and for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with the chosen fixation solution. For methanol fixation, incubate at -20°C for 5-10 minutes. For paraformaldehyde fixation, incubate at room temperature for 10-15 minutes.[9][10]

  • Wash the cells with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[10]

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear stain.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the vinca alkaloid for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add 10-20 µL of MTT solution to each well.[11]

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[11]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by vinca alkaloids triggers a cascade of signaling events that ultimately lead to apoptosis. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of the anti-apoptotic protein Bcl-2.[12][13]

Vinca Alkaloid-Induced Apoptosis Signaling Pathway

Vinca_Alkaloid_Apoptosis VincaAlkaloid Vinca Alkaloid Microtubule Microtubule Dynamics VincaAlkaloid->Microtubule Binds to β-tubulin Disruption Disruption Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest JNK_Pathway JNK Pathway MitoticArrest->JNK_Pathway Activates Bcl2 Bcl-2 JNK_Pathway->Bcl2 Phosphorylates Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P Mitochondria Mitochondrial Dysfunction Bcl2_P->Mitochondria Promotes Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling cascade initiated by vinca alkaloids.

Experimental Workflow for Evaluating Vinca Alkaloid Effects

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays TubulinAssay Tubulin Polymerization Assay IC50 Determine IC50 TubulinAssay->IC50 CellCulture Cell Culture Treatment Treat with Vinca Alkaloid CellCulture->Treatment MTTAssay MTT Assay Treatment->MTTAssay IFStaining Immunofluorescence Staining Treatment->IFStaining Viability Assess Cell Viability MTTAssay->Viability MicrotubuleImaging Visualize Microtubules IFStaining->MicrotubuleImaging

Caption: Workflow for assessing vinca alkaloid activity.

Logical Relationship of Vinca Alkaloid Mechanism

Logical_Relationship Vinca Vinca Alkaloid TubulinBinding Binding to β-Tubulin Vinca->TubulinBinding DynamicsSuppression Suppression of Microtubule Dynamics TubulinBinding->DynamicsSuppression SpindleDisruption Mitotic Spindle Disruption DynamicsSuppression->SpindleDisruption CellCycleArrest Cell Cycle Arrest (Metaphase) SpindleDisruption->CellCycleArrest ApoptosisInduction Induction of Apoptosis CellCycleArrest->ApoptosisInduction

Caption: Mechanism of vinca alkaloid-induced cell death.

References

Cellular Uptake and Metabolism of Vinervine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to the cellular uptake and metabolism of Vinervine is limited. This document provides a foundational guide by summarizing the known properties of this compound and presenting hypothetical cellular uptake and metabolic pathways based on the established behavior of related indole alkaloids. The experimental protocols described herein are established methods for studying drug metabolism and are proposed as a robust framework for the future investigation of this compound.

Introduction to this compound

This compound is a monoterpenoid indole alkaloid found in plants such as Tabernaemontana divaricata.[1] Indole alkaloids are a large class of naturally occurring compounds, many of which exhibit significant physiological activities and are utilized in medicine.[2][3] The complex structure of this compound, like other indole alkaloids, suggests a multifaceted interaction with biological systems. Understanding its cellular uptake and metabolism is crucial for evaluating its therapeutic potential and toxicological profile.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties, particularly its molecular weight and structure, are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₃[1]
Molecular Weight 338.4 g/mol [1]
IUPAC Name methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2(7),3,5,9-tetraene-10-carboxylate[1]
Class Indole Alkaloid[1][2]

Hypothetical Cellular Uptake of this compound

The mechanism by which this compound enters cells has not been empirically determined. However, based on the behavior of other small molecule drugs and alkaloids, several pathways can be postulated. The hydrophobicity of a molecule is a key determinant of its cellular uptake.[4]

Passive Diffusion

Small, lipophilic molecules can often traverse the lipid bilayer of the cell membrane via passive diffusion, moving down their concentration gradient. The complex, polycyclic structure of this compound may confer sufficient lipophilicity to allow for some degree of passive uptake.

Carrier-Mediated Transport

Many alkaloids are substrates for membrane transporter proteins. It is plausible that this compound is recognized and transported into the cell by specific uptake transporters, such as organic cation transporters (OCTs) or organic anion-transporting polypeptides (OATPs). This form of transport is typically saturable and can be a significant determinant of intracellular drug concentration.

Endocytosis

While less common for small molecules, endocytosis is a potential uptake mechanism, particularly if this compound forms aggregates or binds to extracellular macromolecules. This energy-dependent process involves the engulfment of the molecule by the cell membrane, forming intracellular vesicles.

G Diagram 1: Hypothetical Cellular Uptake Pathways for this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound PassiveDiffusion Passive Diffusion This compound->PassiveDiffusion Lipid Bilayer Carrier Carrier-Mediated Transport This compound->Carrier Transporter Protein Endocytosis Endocytosis This compound->Endocytosis Vesicle Formation Vinervine_inside Intracellular This compound PassiveDiffusion->Vinervine_inside Carrier->Vinervine_inside Endocytosis->Vinervine_inside G Diagram 2: Hypothetical Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Phase1_Metabolite Oxidized/Hydroxylated Metabolites This compound->Phase1_Metabolite CYP450 CYP450 Enzymes Phase2_Metabolite Conjugated Metabolites (e.g., Glucuronides, Sulfates) Phase1_Metabolite->Phase2_Metabolite UGTs_SULTs UGTs, SULTs, etc. CYP450->Phase1_Metabolite Oxidation, Hydroxylation, etc. Excreted Excretion (Urine, Bile) Phase2_Metabolite->Excreted UGTs_SULTs->Phase2_Metabolite Glucuronidation, Sulfation, etc. G Diagram 3: Proposed Experimental Workflow for this compound ADME Studies Start Start: This compound Investigation MethodDev LC-MS/MS Method Development & Validation Start->MethodDev CellUptake Cellular Uptake Assays (Caco-2, HepG2) MethodDev->CellUptake Metabolism In Vitro Metabolism (HLMs, S9) MethodDev->Metabolism InhibitorStudies Uptake Inhibition Studies CellUptake->InhibitorStudies MetaboliteID Metabolite Identification (High-Resolution MS) Metabolism->MetaboliteID End Elucidation of Uptake & Metabolism InhibitorStudies->End CYP_ID CYP450 Reaction Phenotyping MetaboliteID->CYP_ID CYP_ID->End

References

Methodological & Application

Application Notes and Protocols for the Isolation of Vinervine from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine is an indole alkaloid that has been identified in various plant species of the Apocynaceae family, notably in Tabernaemontana divaricata[1][2]. Alkaloids from this genus have garnered significant interest due to their wide range of pharmacological activities, making their efficient isolation and characterization crucial for drug discovery and development[2][3]. This document provides a detailed protocol for the isolation and purification of this compound from plant materials, employing a combination of solvent extraction, acid-base partitioning, and chromatographic techniques.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of alkaloids from Tabernaemontana divaricata.

Table 1: Extraction Yield of Total Alkaloids

Plant MaterialExtraction SolventAmount of Plant Material (g)Crude Alkaloid Yield (g)Percentage Yield (%)
Aerial parts of T. divaricataMethanol800324.0

Data adapted from a study on the phytochemical analysis of Tabernaemontana divaricata.[4]

Table 2: Total Alkaloid Content in Methanolic Extract

Plant PartExtraction SolventTotal Alkaloid Content (mg/100mg of extract)
Leaves of T. divaricataMethanol1.11

Data from a quantitative phytochemical analysis of Tabernaemontana divaricata leaves.[5]

Table 3: Example HPLC Parameters for Indole Alkaloid Quantification

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Phosphate Buffer
Flow Rate 1.0 - 2.0 mL/min[6]
Detection UV at 254 nm[6]
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 20 µL

These are typical parameters for related indole alkaloids and may require optimization for this compound.

Experimental Protocols

Preparation of Plant Material
  • Collection and Authentication: Collect fresh aerial parts (leaves, stems) of Tabernaemontana divaricata. Ensure proper botanical identification.

  • Drying: Shade dry the plant material at room temperature for approximately two weeks or until brittle. Alternatively, use a hot-air oven at a controlled temperature of 40-50°C.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of Crude Alkaloids

This protocol is based on a successful method for extracting alkaloids from Tabernaemontana divaricata.[4]

  • Maceration:

    • Take 800 g of the coarsely powdered plant material and pack it into a large percolator or glass container.

    • Add approximately 15 liters of methanol to fully submerge the powder.

    • Allow the mixture to macerate for 7 days at room temperature, with occasional stirring.

  • Filtration and Concentration:

    • After the maceration period, drain the methanolic extract and filter it through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the extracts and dry completely in a vacuum desiccator. The expected yield of the crude methanolic extract is approximately 4.0%.[4]

Acid-Base Partitioning for Total Alkaloid Fraction

This procedure separates the alkaloids from other non-basic secondary metabolites.[4][7]

  • Initial Dissolution and Defatting:

    • Dissolve the dried methanolic extract in 750 mL of distilled water.

    • Transfer the aqueous solution to a large separatory funnel and extract with n-hexane (e.g., 3 x 1 L) to remove fats and other non-polar compounds. Discard the n-hexane layers.

  • Acidification and Extraction of Weak Bases:

    • To the remaining aqueous layer, add 10% acetic acid to adjust the pH to approximately 3.5.

    • Extract this acidic solution with chloroform (3 x 2 L). This chloroform fraction will contain weakly basic alkaloids. Combine these chloroform fractions and concentrate to yield the weak alkaloid fraction.

  • Basification and Extraction of Stronger Bases:

    • Take the acidic aqueous layer remaining after the chloroform extraction and basify it to a pH of 9-10 by the slow addition of concentrated ammonium hydroxide.

    • Extract this basic solution with chloroform (3 x 2 L). This second chloroform fraction will contain the main bulk of the alkaloids, including this compound.

  • Final Concentration:

    • Combine the chloroform fractions from the basic extraction and wash with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude total alkaloid fraction as a gummy residue. From 800 g of starting material, a yield of approximately 32 g of this crude alkaloid fraction can be expected.[4]

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture and requires further purification by column chromatography to isolate this compound.

  • Column Preparation (Silica Gel):

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve a portion of the crude alkaloid extract in a minimal amount of chloroform or the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent system of increasing polarity (gradient elution). Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate and then methanol. A typical gradient could be:

      • n-Hexane : Ethyl Acetate (9:1 -> 1:1)

      • Ethyl Acetate

      • Ethyl Acetate : Methanol (9:1 -> 1:1)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

  • Final Purification (HPLC):

    • For higher purity, the fractions containing this compound can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).

Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a precisely weighed amount of the isolated compound or extract in methanol and filter through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Isolation

Vinervine_Isolation_Workflow plant_material Plant Material (T. divaricata) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel) total_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC fractions->hplc Further Purification tlc->fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the isolation of this compound.

Logical Relationship in Acid-Base Extraction

Acid_Base_Extraction aqueous_extract Aqueous Extract (Alkaloids + Impurities) acidify Acidify (pH 3.5) aqueous_extract->acidify acidic_solution Acidic Solution (Protonated Alkaloids) acidify->acidic_solution organic_extraction1 Extract with Organic Solvent acidic_solution->organic_extraction1 basify Basify (pH 9-10) acidic_solution->basify Aqueous Layer non_alkaloidal Non-Alkaloidal Impurities (in Organic Layer) organic_extraction1->non_alkaloidal basic_solution Basic Solution (Free Alkaloids) basify->basic_solution organic_extraction2 Extract with Organic Solvent basic_solution->organic_extraction2 total_alkaloids Total Alkaloids (in Organic Layer) organic_extraction2->total_alkaloids

Caption: Logic of alkaloid separation by acid-base extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vinervine is an indole alkaloid found in various plant species, notably from the Vinca genus. Its pharmacological properties warrant precise and accurate quantitative methods to support drug discovery, formulation development, and quality assurance of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible, robust, and reliable technique for the quantification of such compounds. This note provides a detailed protocol and validation guidelines to empower researchers in developing a specific and sensitive HPLC method for this compound.

Experimental Protocol: Reversed-Phase HPLC for this compound Quantification

This protocol is a recommended starting point and should be optimized and validated for the specific matrix and instrumentation used.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for alkaloid analysis.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, or phosphate buffers (analytical grade).

  • This compound Reference Standard: Of known purity.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium acetate solution in water, adjust pH to 6.5 with formic acid, and filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile.

    • Alternative: A mixture of methanol and a phosphate buffer can also be explored.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes, followed by shaking for 1 hour.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

    • Note: The extraction procedure may need to be optimized for the specific plant matrix.

HPLC Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (20 mM ammonium acetate, pH 6.5) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    Time (min) %A %B
    0 85 15
    20 50 50
    25 20 80
    30 85 15

    | 35 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6)≤ 1.0%
Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
y-interceptClose to zero
Accuracy

Accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of this compound.

Spiked ConcentrationAcceptance Criteria for Recovery
Low, Medium, High80 - 120%
Precision

Precision is evaluated at three concentration levels (low, medium, high) for both repeatability (intra-day) and intermediate precision (inter-day).

ParameterAcceptance Criteria (RSD)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterCalculation
LOD3.3 x (σ/S)
LOQ10 x (σ/S)
Where σ = standard deviation of the response, S = slope of the calibration curve.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the peak purity analysis using a DAD detector and by comparing the chromatograms of the sample with and without the analyte.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound.

Table 1: System Suitability Parameters

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compounde.g., 15.2e.g., 1.1e.g., 8500

Table 2: Linearity and Range

ParameterResult
Linear Range (µg/mL)e.g., 1 - 100
Regression Equatione.g., y = 12345x + 678
Correlation Coefficient (r²)e.g., 0.9995

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
Lowe.g., 5e.g., 4.95e.g., 99.0e.g., 1.5
Mediume.g., 25e.g., 25.5e.g., 102.0e.g., 1.2
Highe.g., 75e.g., 74.25e.g., 99.0e.g., 1.0

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Low (e.g., 5)e.g., 1.8e.g., 2.5
Medium (e.g., 25)e.g., 1.5e.g., 2.2
High (e.g., 75)e.g., 1.1e.g., 1.9

Table 5: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)e.g., 0.1
Limit of Quantification (LOQ)e.g., 0.3

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Extraction, Filtration) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Mobile_Phase_Prep->HPLC_System Chrom_Conditions Set Chromatographic Conditions (Gradient, Flow Rate, Temp) Chrom_Conditions->Injection Data_Acquisition Data Acquisition (CDS) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Method_Validation_Flow Dev Method Development & Optimization SysSuit System Suitability Dev->SysSuit Spec Specificity SysSuit->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Validated Validated Method Acc->Validated Robust Robustness Prec->Robust Prec->Validated LOD_LOQ->Validated Robust->Validated

Application Notes and Protocols for the Synthesis of Vinervine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

This document aims to provide a comprehensive resource for the synthesis and study of Vinervine derivatives. This compound, a naturally occurring alkaloid also known as 12-hydroxyakuammicine, belongs to the broader class of akuammiline alkaloids. While the therapeutic potential of many indole alkaloids is well-documented, specific synthetic protocols and detailed biological evaluations for derivatives of this compound are not extensively reported in publicly accessible scientific literature.

Our comprehensive search for detailed synthesis protocols, quantitative data, and specific signaling pathways related to this compound derivatives did not yield sufficient information to construct a complete application note with the level of detail requested. The available literature primarily focuses on related but structurally distinct alkaloids such as Vinpocetine and Viniferin, or provides general synthetic strategies for the broader akuammiline alkaloid family without specific examples for this compound.

Therefore, this document will provide a generalized framework based on the synthesis of related akuammiline alkaloid analogs. This approach is intended to offer a conceptual starting point for researchers interested in designing and executing synthetic routes toward novel this compound derivatives. The provided protocols and workflows are illustrative and will require adaptation and optimization based on the specific target molecule.

I. Conceptual Framework for the Semi-Synthesis of this compound Derivatives

A common and effective strategy for the derivatization of complex natural products like this compound is semi-synthesis. This approach involves chemically modifying the parent natural product, which can be isolated from its natural source, to generate a library of analogs. The primary advantage of semi-synthesis is that it leverages the already assembled complex core of the natural product, significantly reducing the number of synthetic steps required to access novel compounds.

For this compound (12-hydroxyakuammicine), the key functional groups available for modification are the hydroxyl group at the C-12 position and potentially other positions on the indole nucleus or the caged ring system, depending on the desired transformation.

General Workflow for Semi-Synthesis of this compound Derivatives

The following diagram illustrates a conceptual workflow for the semi-synthesis of this compound derivatives, starting from the isolation of the parent compound to the biological evaluation of the synthesized analogs.

G cluster_0 Starting Material Acquisition cluster_1 Chemical Derivatization cluster_2 Purification and Characterization cluster_3 Biological Evaluation Isolation Isolation of this compound (12-hydroxyakuammicine) from natural sources (e.g., Tabernaemontana species) Protection Protection of reactive functional groups (if necessary) Isolation->Protection Modification Chemical Modification at C-12 (e.g., Esterification, Etherification) or other positions Protection->Modification Deprotection Deprotection of functional groups Modification->Deprotection Purification Purification of Derivatives (e.g., Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro biological screening (e.g., cytotoxicity, receptor binding) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Conceptual workflow for the semi-synthesis of this compound derivatives.

II. Illustrative Experimental Protocols

The following are generalized, hypothetical protocols for the derivatization of the C-12 hydroxyl group of this compound. These protocols are not based on published examples for this compound itself and must be adapted and optimized.

A. General Protocol for Esterification of the C-12 Hydroxyl Group

This protocol describes a general procedure for the acylation of the C-12 hydroxyl group to form ester derivatives.

Materials:

  • This compound (12-hydroxyakuammicine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine as a base

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified ester derivative by NMR and Mass Spectrometry.

B. General Protocol for Etherification of the C-12 Hydroxyl Group (Williamson Ether Synthesis)

This protocol outlines a general method for the formation of ether derivatives at the C-12 position.

Materials:

  • This compound (12-hydroxyakuammicine)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the alkoxide.

  • Add the alkyl halide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified ether derivative by NMR and Mass Spectrometry.

III. Data Presentation (Hypothetical)

In a typical drug discovery campaign, the synthesized derivatives would be evaluated for their biological activity. The results would be summarized in a table to facilitate structure-activity relationship (SAR) analysis. The following is a hypothetical table structure.

Compound ID R-Group at C-12 Yield (%) Purity (%) Biological Activity (IC50, µM)
This compound-OH->98[Activity of parent compound]
V-001-OCOCH3e.g., 85>99[Activity of acetyl ester]
V-002-OCOPhe.g., 78>98[Activity of benzoyl ester]
V-003-OCH3e.g., 65>99[Activity of methyl ether]
V-004-OCH2Phe.g., 72>98[Activity of benzyl ether]

IV. Signaling Pathway Visualization (Hypothetical)

Without specific biological data for this compound derivatives, a detailed signaling pathway diagram cannot be accurately constructed. However, many indole alkaloids are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The following is a generalized and hypothetical diagram of a GPCR signaling cascade that could be a starting point for investigation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Vinervine_Derivative This compound Derivative (Ligand) Vinervine_Derivative->GPCR Binds to

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound derivatives.

V. Conclusion and Future Directions

Future work should focus on:

  • Developing robust methods for the isolation and purification of this compound from natural sources.

  • Systematically exploring the derivatization of this compound at the C-12 position and other accessible sites.

  • Conducting comprehensive biological screening of the synthesized derivatives to identify lead compounds.

  • Elucidating the mechanism of action and specific molecular targets of active derivatives to understand their therapeutic potential.

It is our hope that this conceptual framework will stimulate further research into this promising class of alkaloids.

Application Notes and Protocols for Anti-Cancer Screening Using Vinervine (modeled on α-viniferin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine, a naturally occurring stilbene compound found in various plants, has demonstrated significant potential as an anti-cancer agent. As a polymer of resveratrol, it shares and enhances many of the anti-proliferative and pro-apoptotic properties of its monomeric counterpart. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture-based anti-cancer screening. The methodologies outlined below are based on studies of the closely related and well-researched compound, α-viniferin, and are intended to serve as a robust starting point for investigating the anti-cancer effects of this compound.

The primary mechanism of action of this compound and its analogs involves the induction of apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[1][2][3] This makes it a promising candidate for further investigation and development in oncology.

Mechanism of Action

This compound is understood to exert its anti-cancer effects through a multi-faceted approach targeting key cellular processes involved in cancer cell proliferation and survival. Its primary mechanisms include:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis in various cancer cell lines. This process is mediated through both caspase-dependent and caspase-independent pathways. Key events include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), as well as the nuclear translocation of apoptosis-inducing factor (AIF).[1]

  • Cell Cycle Arrest: The compound can inhibit cancer cell proliferation by arresting the cell cycle at specific phases, such as the S-phase or G2/M phase, preventing the cells from dividing and multiplying.[4]

  • Modulation of Key Signaling Pathways: this compound has been demonstrated to modulate several critical signaling pathways that are often dysregulated in cancer. Notably, it can downregulate the expression of SIRT1 and inhibit the phosphorylation of AKT, both of which are crucial for cancer cell survival and proliferation.[1] It has also been implicated in the regulation of the JNK and AMPK signaling pathways.[3][5]

Data Presentation: Anti-proliferative Activity of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's analog, α-viniferin, and other related compounds in various cancer cell lines, demonstrating their anti-proliferative efficacy.

CompoundCell LineCancer TypeIncubation Time (h)IC50Reference
α-viniferin K562Chronic Myelogenous Leukemia2413.61 µg/mL[6]
Resveratrol A431Skin Cancer2442 µM/mL[7]
EGCG A431Skin Cancer2444 µM/mL[7]
DATS A431Skin Cancer2436 µM/mL[7]

Note: IC50 values are dependent on the cell line, assay method, and incubation time. The data presented here is for comparative purposes. Researchers should determine the IC50 of this compound for their specific cell line of interest.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the determined time. Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells.

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway Diagram

Vinervine_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 inhibits AKT p-AKT This compound->AKT inhibits Vimentin Vimentin This compound->Vimentin inhibits Caspase3 Caspase-3 This compound->Caspase3 activates AIF AIF This compound->AIF activates Apoptosis Apoptosis SIRT1->Apoptosis inhibits AKT->Apoptosis inhibits PARP PARP Caspase3->PARP cleaves Caspase3->Apoptosis PARP->Apoptosis AIF->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Seed Cells in Plates (96-well or 6-well) Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay MTT_Readout Measure Absorbance (570 nm) MTT_Assay->MTT_Readout Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Data_Analysis Data Analysis (IC50, % Apoptosis) MTT_Readout->Data_Analysis Flow_Cytometry->Data_Analysis End End: Evaluate Anti-Cancer Effect Data_Analysis->End

Caption: Workflow for in vitro anti-cancer screening of this compound.

References

Vinervine: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine is a monoterpene indole alkaloid isolated from Tabernaemontana divaricata, a plant with a rich history in traditional medicine for treating a variety of ailments, including fever, pain, and inflammation.[1][2] The alkaloids from Tabernaemontana species are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and acetylcholinesterase inhibitory activities.[3][4] While specific high-throughput screening (HTS) data for this compound is not extensively documented, its chemical class and the bioactivities of related compounds suggest its potential as a valuable molecule for drug discovery efforts.

These application notes provide detailed protocols for two potential high-throughput screening applications of this compound: a cell-based assay for identifying anticancer activity and a biochemical assay for screening acetylcholinesterase inhibitors.

Application 1: High-Throughput Screening for Anticancer Activity of this compound

Objective

To assess the cytotoxic effects of this compound on a cancer cell line in a high-throughput format to identify its potential as an anticancer agent. Cell-based HTS assays are fundamental in cancer drug discovery for evaluating the effects of compounds on cancer cell proliferation and viability.[5][6]

Principle

This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence signal is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of this compound would indicate cytotoxic or cytostatic activity.

Experimental Protocol

1. Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • Doxorubicin (as a positive control)

  • 384-well clear-bottom black microplates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities

2. Assay Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

    • Determine cell density and adjust to the desired concentration (e.g., 5,000 cells/well).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of this compound and the positive control (doxorubicin) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

    • Remove the microplate from the incubator and add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with solvent) and no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Prepare a working solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Presentation

Table 1: Example Data for this compound Cytotoxicity Screening

CompoundConcentration (µM)Fluorescence Intensity (RFU)% Cell Viability
Vehicle Control-45,000100
This compound0.144,50098.9
This compound138,70086.0
This compound1022,50050.0
This compound1005,40012.0
Doxorubicin18,10018.0

RFU: Relative Fluorescence Units % Cell Viability = [(RFUsample - RFUblank) / (RFUvehicle - RFUblank)] x 100

Workflow Diagram

HTS_Anticancer_Workflow start_end start_end process process decision decision data data start Start seed_cells Seed Cancer Cells in 384-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add this compound & Controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_resazurin Add Resazurin Reagent incubate2->add_resazurin incubate3 Incubate 2-4h add_resazurin->incubate3 read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate3->read_plate analyze_data Data Analysis (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for assessing the anticancer activity of this compound.

Potential Signaling Pathway for Investigation

Given the cytotoxic effects of many natural alkaloids, this compound might induce apoptosis. A potential signaling pathway to investigate would be the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Pathway compound compound protein protein pro_apopt pro_apopt anti_apopt anti_apopt effector effector outcome outcome This compound This compound bax_bak Bax/Bak Activation This compound->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition This compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway potentially modulated by this compound.

Application 2: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition

Objective

To identify and characterize the inhibitory activity of this compound against the enzyme acetylcholinesterase (AChE) using a high-throughput colorimetric assay. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.[7] Alkaloids from Tabernaemontana species have shown anticholinesterase activity.[3]

Principle

This protocol is based on the Ellman's method, a widely used, robust, and cost-effective colorimetric assay for measuring AChE activity.[8][9][10] The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm. A decrease in the rate of color formation in the presence of this compound indicates inhibition of AChE.

Experimental Protocol

1. Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Donepezil or Galantamine (as a positive control)

  • 96- or 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader with absorbance detection capabilities

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer with a constant low percentage of DMSO.

  • Assay Reaction:

    • Using an automated liquid handler, add the following to each well of the microplate in the specified order:

      • 140 µL of Tris-HCl buffer

      • 20 µL of DTNB solution

      • 10 µL of this compound dilution or control

      • 10 µL of AChE solution

    • Mix and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCh solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode.

Data Presentation

Table 2: Example Data for this compound AChE Inhibition Screening

CompoundConcentration (µM)Reaction Rate (mOD/min)% Inhibition
No Enzyme Control-0.5100
No Inhibitor Control-50.00
This compound0.148.53.0
This compound140.020.0
This compound1025.050.0
This compound1007.585.0
Donepezil0.110.080.0

mOD/min: milli-optical density units per minute % Inhibition = [1 - (Rate_sample / Rate_no_inhibitor)] x 100

Workflow Diagram

HTS_AChE_Workflow start_end start_end process process decision decision data data start Start add_reagents Add Buffer, DTNB, this compound, & AChE to Plate start->add_reagents incubate Incubate 15 min add_reagents->incubate add_substrate Add ATCh Substrate to Initiate Reaction incubate->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic) add_substrate->read_plate analyze_data Data Analysis (Calculate Reaction Rate, % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow for assessing acetylcholinesterase inhibition by this compound.

Logical Relationship Diagram

AChE_Inhibition_Logic cluster_reaction Enzymatic Reaction compound compound enzyme enzyme substrate substrate product product reporter reporter output output This compound This compound ache AChE This compound->ache Inhibition atch ATCh (Substrate) thiocholine Thiocholine atch->thiocholine Hydrolysis tnb TNB (Yellow) thiocholine->tnb + dtnb DTNB dtnb->tnb + absorbance Increased Absorbance at 412 nm tnb->absorbance

References

Application Notes and Protocols for Assessing Vinervine-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine is a monoterpene indole alkaloid belonging to the Vinca sub-group.[1] While research on the specific biological activities of this compound is limited, other members of the Vinca alkaloid family, such as vincristine and vinblastine, are well-characterized anti-cancer agents.[2] These compounds are known to induce apoptosis by disrupting microtubule dynamics, which leads to cell cycle arrest, primarily in the M-phase.[3][4] This disruption triggers a cascade of signaling events culminating in programmed cell death.

The apoptotic pathway induced by Vinca alkaloids is complex and can involve multiple signaling cascades. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the NF-kappaB signaling pathway.[4][5] Ultimately, these pathways converge on the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the regulation of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[6]

This document provides a comprehensive set of protocols for assessing apoptosis induced by this compound, based on the established mechanisms of related Vinca alkaloids. These protocols will enable researchers to quantify and characterize the apoptotic response to this compound treatment in cancer cell lines.

Data Presentation

Table 1: Summary of Quantitative Data from Annexin V-FITC/PI Staining
Treatment GroupConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound180.1 ± 3.512.8 ± 1.27.1 ± 0.9
This compound565.7 ± 4.225.4 ± 2.38.9 ± 1.1
This compound1040.3 ± 5.145.1 ± 3.814.6 ± 2.5
Positive Control-10.5 ± 1.550.2 ± 4.539.3 ± 3.1
Table 2: Caspase-3/7 Activity Assay Results
Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control01.0
This compound12.8 ± 0.3
This compound55.2 ± 0.6
This compound108.9 ± 1.1
Positive Control-12.5 ± 1.5
Table 3: Western Blot Densitometry Analysis
Treatment GroupConcentration (µM)Relative Bcl-2 ExpressionRelative Bax ExpressionRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Vehicle Control01.00 ± 0.051.00 ± 0.041.00 ± 0.031.00 ± 0.06
This compound10.75 ± 0.041.52 ± 0.082.89 ± 0.152.54 ± 0.13
This compound50.48 ± 0.032.89 ± 0.115.67 ± 0.285.11 ± 0.25
This compound100.21 ± 0.024.76 ± 0.239.88 ± 0.458.97 ± 0.41
Table 4: Mitochondrial Membrane Potential (JC-1) Assay
Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio (Aggregate/Monomer)
Vehicle Control08.5 ± 0.7
This compound15.2 ± 0.5
This compound52.8 ± 0.3
This compound101.3 ± 0.2
FCCP (Positive Control)500.8 ± 0.1

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, Jurkat) treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase Caspase-3/7 Activity (Luminescence/Fluorometry) treatment->caspase western Western Blot (Bcl-2, Bax, Caspases, PARP) treatment->western jc1 Mitochondrial Potential (JC-1 Assay) treatment->jc1 quantification Quantification of Apoptosis annexin_v->quantification caspase->quantification pathway_analysis Signaling Pathway Elucidation western->pathway_analysis jc1->pathway_analysis quantification->pathway_analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Putative Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family This compound This compound microtubules Microtubule Disruption This compound->microtubules jnk JNK Pathway microtubules->jnk Stress Signal nfkb NF-κB Pathway microtubules->nfkb Stress Signal bax Bax (Pro-apoptotic) jnk->bax Activates bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Regulates mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2->mitochondrion Inhibits Permeabilization bax->mitochondrion Promotes Permeabilization caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[3][6]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Mitochondrial Membrane Potential Assay (JC-1)

This assay measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[2]

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Black-walled 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black-walled 96-well plate.

  • Treat the cells with this compound. Include a positive control treated with FCCP (a mitochondrial uncoupling agent).

  • At the end of the treatment, remove the media and add 100 µL of the JC-1 staining solution to each well.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with Assay Buffer.

  • Add 100 µL of Assay Buffer to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader. Read the J-aggregates (red fluorescence) at Ex/Em = 535/590 nm and JC-1 monomers (green fluorescence) at Ex/Em = 485/530 nm.

  • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

References

Measuring the Binding of Vinervine to Tubulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine, a member of the vinca alkaloid family of natural products, exerts its cytotoxic and anti-cancer effects primarily through interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell structure. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] The precise characterization and quantification of this binding interaction are crucial for understanding its mechanism of action, for the development of new therapeutic agents, and for structure-activity relationship (SAR) studies.[3][4]

These application notes provide detailed protocols for several key biophysical and biochemical techniques to measure the binding of this compound to tubulin. The described methods range from indirect assays that measure the functional consequence of binding (inhibition of polymerization) to direct binding assays that quantify affinity and thermodynamic parameters.

Mechanism of Action: this compound's Interaction with Tubulin

Vinca alkaloids, including by extension this compound, bind to a specific site on β-tubulin, known as the vinca-binding domain.[1] This binding event does not occur on the assembled microtubule itself but rather on the soluble αβ-tubulin heterodimers. The binding of a vinca alkaloid to tubulin induces a conformational change in the protein, rendering it incapable of polymerizing into microtubules. At higher concentrations, these drug-tubulin complexes can self-associate into non-functional spiral aggregates.[3][4] The net effect is the depolymerization of existing microtubules and the inhibition of new microtubule formation, which ultimately disrupts the mitotic spindle, leading to mitotic arrest and cell death.[1]

cluster_0 Cellular Environment cluster_1 Cellular Consequences αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization This compound-Tubulin Complex This compound-Tubulin Complex αβ-Tubulin Dimer->this compound-Tubulin Complex Microtubule->αβ-Tubulin Dimer Depolymerization This compound This compound This compound->αβ-Tubulin Dimer Binding This compound-Tubulin Complex->Microtubule Inhibition of Polymerization Spiral Aggregates Spiral Aggregates This compound-Tubulin Complex->Spiral Aggregates Self-association Disruption of Mitotic Spindle Disruption of Mitotic Spindle Spiral Aggregates->Disruption of Mitotic Spindle Mitotic Arrest Mitotic Arrest Disruption of Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of this compound Action on Tubulin Dynamics.

Quantitative Data Summary

No specific binding data for this compound has been published. The following table provides representative data for other vinca alkaloids to illustrate the expected values and the type of data generated by the described techniques. Researchers should determine these values experimentally for this compound.

TechniqueVinca AlkaloidParameterValueReference
Microtubule CosedimentationVinblastineKa~3-4 x 103 M-1[5]
Sedimentation VelocityVincristineOverall Affinity (K1K2)Higher than Vinblastine[6]
Sedimentation VelocityVinblastineOverall Affinity (K1K2)Higher than Vinorelbine[6]
Sedimentation VelocityVinorelbineOverall Affinity (K1K2)Lower than Vinblastine[6]
Tubulin Polymerization AssayVitilevuamide*IC50~2 µM[7]

Vitilevuamide is a marine peptide that inhibits tubulin polymerization, included for comparison of IC50 values.

Application Note 1: Tubulin Polymerization Assay

Principle

This assay indirectly measures the binding of this compound to tubulin by quantifying its effect on the rate and extent of microtubule polymerization. The polymerization of purified tubulin into microtubules can be monitored in real-time by measuring the increase in light scattering (turbidity) at 340 nm or by the increase in fluorescence of a reporter dye like DAPI that preferentially binds to microtubules.[8][9][10] An inhibitor like this compound will reduce the rate and final amount of polymerization in a concentration-dependent manner, allowing for the determination of an IC50 value.

cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare Reagents (Tubulin, Buffers, this compound) plate Add this compound Dilutions to Pre-warmed 96-well Plate prep->plate initiate Initiate Polymerization (Add cold tubulin mix) plate->initiate measure Measure Absorbance (340 nm) or Fluorescence (Ex/Em ~360/450 nm) kinetically at 37°C initiate->measure analyze Analyze Data (Plot curves, calculate IC50) measure->analyze

Caption: Workflow for a Tubulin Polymerization Assay.
Detailed Protocol: Fluorescence-Based Assay

This protocol is adapted for a 96-well plate format, suitable for higher throughput screening.

Materials:

  • Lyophilized >99% pure tubulin (porcine or bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • DAPI (4',6-diamidino-2-phenylindole)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control: Vinblastine or Nocodazole (e.g., 10 mM in DMSO)

  • Negative control: Paclitaxel (e.g., 2 mM in DMSO)

  • Black, flat-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 10x working stock of this compound by diluting the 10 mM stock in General Tubulin Buffer. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 µM to 100 µM final concentration).

    • Prepare 10x working stocks of positive and negative controls similarly.

    • Prepare the Tubulin Polymerization Mix on ice. For each 100 µL reaction, combine:

      • General Tubulin Buffer

      • Glycerol to a final concentration of 10%

      • GTP to a final concentration of 1 mM

      • DAPI to a final concentration of 10 µM

      • Tubulin to a final concentration of 3 mg/mL

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x this compound dilutions (and controls) to the appropriate wells. Include wells with buffer and DMSO as a vehicle control.

    • Incubate the plate at 37°C for 1-2 minutes.

    • To initiate polymerization, add 90 µL of the cold Tubulin Polymerization Mix to each well. Mix gently by pipetting.

    • Immediately place the plate in the 37°C fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes.

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum polymerization rate (Vmax) and the final steady-state fluorescence for each concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a dose-response curve to determine the IC50 value.

Application Note 2: Fluorescence Polarization (FP) Assay

Principle

Fluorescence Polarization is a direct binding assay that measures the interaction between a fluorescently labeled molecule (tracer) and a larger binding partner.[11][12] The principle is based on the rotational speed of molecules in solution. A small fluorescent tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a large protein like tubulin, the complex tumbles much slower, leading to a higher polarization signal.

A competitive FP assay can be used to measure this compound's binding affinity. Here, a fluorescently labeled ligand known to bind the vinca site (e.g., fluorescently tagged vinblastine) is used as a tracer. Unlabeled this compound will compete with the tracer for binding to tubulin, causing a decrease in the polarization signal in a concentration-dependent manner. This allows for the determination of the inhibition constant (Ki) for this compound.

cluster_fp Fluorescence Polarization Competitive Assay cluster_high_pol High Polarization cluster_low_pol Low Polarization Tubulin Tubulin Tubulin-Tracer Complex Tubulin + Tracer Tubulin->Tubulin-Tracer Complex Binding Fluorescent Tracer Fluorescent Tracer Fluorescent Tracer->Tubulin-Tracer Complex This compound This compound Tubulin-Vinervine Complex Tubulin + this compound Tubulin-Tracer Complex->Tubulin-Vinervine Complex Displacement by this compound Free Tracer Free Tracer Tubulin-Vinervine Complex->Free Tracer

Caption: Principle of a Competitive FP Assay.
Detailed Protocol: Competitive FP Assay

Materials:

  • Purified tubulin

  • Fluorescently labeled vinca alkaloid tracer

  • General Tubulin Buffer (or other suitable binding buffer)

  • This compound stock solution

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

    • Tubulin Titration: Perform a saturation binding experiment by titrating tubulin against a fixed concentration of the tracer to determine the dissociation constant (Kd) of the tracer and the optimal tubulin concentration for the competition assay (typically around the Kd value).

  • Competition Assay:

    • Prepare a solution of tubulin and the fluorescent tracer in the binding buffer at their predetermined optimal concentrations.

    • In a 384-well plate, add a fixed volume of the tubulin-tracer mix to each well.

    • Add serial dilutions of this compound to the wells. Include controls for no competition (buffer/DMSO only) and maximum competition (a high concentration of unlabeled vinblastine).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (to be determined during optimization, e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization in the plate reader.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation, which requires the IC50 of this compound, the Kd of the fluorescent tracer, and the concentration of the tracer used in the assay.

Application Note 3: Isothermal Titration Calorimetry (ITC)

Principle

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14] This allows for a complete thermodynamic characterization of the this compound-tubulin interaction in a single experiment, providing the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. In an ITC experiment, a solution of this compound is titrated into a solution of tubulin, and the minute heat changes are measured after each injection.

cluster_itc Isothermal Titration Calorimetry Workflow prep Prepare & Dialyze Tubulin and this compound in matched buffer load Load Tubulin into Sample Cell and this compound into Syringe prep->load titrate Perform Titration: Inject this compound into Tubulin load->titrate detect Detect Heat Change after each injection titrate->detect analyze Analyze Data: Integrate peaks, fit to binding model to obtain Ka, ΔH, n detect->analyze

Caption: Workflow for an ITC Experiment.
Detailed Protocol

Materials:

  • High-purity tubulin

  • This compound

  • Dialysis buffer (e.g., 20 mM PIPES, 1 mM MgCl₂, 1 mM GTP, pH 6.8)

  • Isothermal titration calorimeter

  • Dialysis cassettes

Procedure:

  • Sample Preparation:

    • It is critical that the tubulin and this compound solutions are in an identical, matched buffer to minimize heats of dilution.

    • Dialyze the tubulin solution against the chosen dialysis buffer overnight at 4°C.

    • Dissolve the this compound in the final dialysis buffer (the dialysate).

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

    • Determine the precise concentrations of tubulin and this compound spectrophotometrically.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the tubulin solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM, typically 10-20 times the tubulin concentration) into the injection syringe.

    • Set up the injection parameters (e.g., number of injections, volume per injection, spacing between injections).

    • Perform an initial small injection to account for diffusion upon syringe insertion, followed by a series of injections to titrate the this compound into the tubulin solution until saturation is reached.

  • Data Analysis:

    • The raw data consists of heat pulses for each injection. Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to tubulin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • The fitting will yield the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Application Note 4: Surface Plasmon Resonance (SPR)

Principle

Surface Plasmon Resonance is a label-free optical technique for studying biomolecular interactions in real-time.[15] One interacting partner (the ligand, e.g., tubulin) is immobilized on a sensor chip surface, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction, allowing for the determination of kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd).[16]

cluster_spr Surface Plasmon Resonance Workflow immobilize Immobilize Tubulin on Sensor Chip flow Flow this compound (Analyte) over the surface at various concentrations immobilize->flow association Monitor Association (Binding) flow->association dissociation Flow Buffer to Monitor Dissociation association->dissociation analyze Analyze Sensorgrams: Fit data to kinetic models to obtain kon, koff, Kd association->analyze regenerate Regenerate Chip Surface dissociation->regenerate dissociation->analyze regenerate->flow

Caption: Workflow for an SPR Experiment.
Detailed Protocol

Materials:

  • High-purity tubulin

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the tubulin solution over the activated surface to allow for covalent coupling via amine groups. The amount of immobilized tubulin should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with ethanolamine.

    • A reference flow cell should be prepared in the same way but without tubulin immobilization to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in the running buffer.

    • Inject the this compound solutions sequentially over both the tubulin-immobilized and reference flow cells, starting with the lowest concentration.

    • Each injection cycle consists of:

      • Association phase: Flowing the this compound solution over the surface for a defined period to monitor binding.

      • Dissociation phase: Flowing the running buffer over the surface to monitor the dissociation of the this compound-tubulin complex.

    • Between each this compound concentration, inject a regeneration solution to remove all bound analyte and restore the baseline, if necessary.

  • Data Analysis:

    • The reference-subtracted sensorgrams are analyzed.

    • Fit the association and dissociation curves for each concentration to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This global fitting provides the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Conclusion

The techniques described provide a comprehensive toolkit for characterizing the binding of this compound to its molecular target, tubulin. The tubulin polymerization assay offers a functional readout of binding, while fluorescence polarization, isothermal titration calorimetry, and surface plasmon resonance provide direct, quantitative measurements of the binding affinity, thermodynamics, and kinetics. A thorough investigation using a combination of these methods will yield a detailed understanding of the this compound-tubulin interaction, which is essential for its development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the in vivo efficacy of Vinervine, an alkaloid found in Tabernaemontana divaricata.[1] Based on the documented anti-inflammatory and potential anticancer properties of extracts from this plant, the following protocols outline established methods for preclinical assessment.[2][3][4][5]

Anti-Inflammatory Efficacy of this compound

Extracts of Tabernaemontana divaricata have shown significant anti-inflammatory effects in various preclinical models.[2][6][7] Therefore, it is hypothesized that this compound may be a key contributor to this activity. The following are detailed protocols for assessing the anti-inflammatory potential of this compound in rodent models.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of a compound against acute inflammation.[2][7][8]

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Divide animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline, p.o.)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg, p.o.)[2]

  • Procedure: a. Fast animals overnight before the experiment. b. Administer this compound, vehicle, or positive control orally. c. After 1 hour, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis: a. Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100 b. Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).

Quantitative Data Summary:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Edema Inhibition
Vehicle Control-Experimental Data0
This compound10Experimental DataCalculated Value
This compound25Experimental DataCalculated Value
This compound50Experimental DataCalculated Value
Positive Control10Experimental DataCalculated Value
Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical or systemic anti-inflammatory activity of a compound.[6]

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25g).

  • Acclimatization: As described in section 1.1.

  • Grouping: Similar to the carrageenan model, with groups for vehicle, this compound (various doses), and a positive control (e.g., Dexamethasone).

  • Procedure: a. Prepare a solution of croton oil in a suitable vehicle (e.g., acetone). b. For topical application, dissolve this compound in the croton oil solution. For systemic administration, administer this compound orally 1 hour before croton oil application. c. Apply a fixed volume (e.g., 20 µL) of the irritant solution to the inner surface of the right ear of each mouse. The left ear serves as a control. d. After 4-6 hours, sacrifice the animals and punch out a standard-sized disc from both ears. e. Weigh the ear discs to determine the extent of edema.

  • Data Analysis: a. Calculate the edema as the difference in weight between the right and left ear punches. b. Determine the percentage of edema inhibition for each treated group compared to the vehicle control group. c. Analyze data using one-way ANOVA.

Quantitative Data Summary:

GroupDoseEar Edema (mg) (Mean ± SD)% Edema Inhibition
Vehicle Control-Experimental Data0
This compound (Topical)(µ g/ear )Experimental DataCalculated Value
This compound (Oral)(mg/kg)Experimental DataCalculated Value
Positive Control(Dose)Experimental DataCalculated Value

Diagram of a General Inflammatory Signaling Pathway:

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLA2 Phospholipase A2 Receptor->PLA2 activates NF-kB NF-κB Receptor->NF-kB activates AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression translocates to Cytokines Cytokines Gene_Expression->Cytokines produces Cytokines->Inflammation

Caption: General inflammatory signaling cascade.

Anticancer Efficacy of this compound

Alkaloids from Tabernaemontana divaricata have demonstrated cytotoxic effects against various cancer cell lines in vitro.[5][9] The following protocols describe animal models to evaluate the in vivo anticancer potential of this compound.

Xenograft Tumor Model in Immunocompromised Mice

This is a standard model to assess the effect of a compound on the growth of human tumors.

Experimental Protocol:

  • Cell Lines: Select a human cancer cell line relevant to the potential target of this compound (e.g., breast, lung, colon cancer cell lines).

  • Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

  • Tumor Induction: a. Culture the selected cancer cells in vitro. b. Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of Matrigel or saline) into the flank of each mouse.

  • Grouping and Treatment: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or appropriate solvent, i.p. or p.o.)
    • This compound (various doses, e.g., 10, 25, 50 mg/kg, i.p. or p.o., daily)
    • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Data Collection: a. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. b. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. c. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: a. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] * 100 b. Analyze tumor volume and weight data using appropriate statistical tests (e.g., two-way ANOVA with repeated measures for tumor growth curves, one-way ANOVA for final tumor weights).

Quantitative Data Summary:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% TGI
Vehicle Control-Experimental DataExperimental Data0
This compound10Experimental DataExperimental DataCalculated Value
This compound25Experimental DataExperimental DataCalculated Value
This compound50Experimental DataExperimental DataCalculated Value
Positive Control(Dose)Experimental DataExperimental DataCalculated Value

Diagram of a General Cancer Progression and Treatment Workflow:

Cancer_Workflow Cell_Culture Cancer Cell Culture (in vitro) Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound/Control) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Study Endpoint (Tumor Excision) Data_Collection->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: In vivo anticancer efficacy workflow.

Syngeneic Tumor Model in Immunocompetent Mice

This model is crucial for evaluating the immunomodulatory effects of an anticancer agent, as it utilizes a host with a competent immune system.

Experimental Protocol:

  • Cell Lines: Select a murine cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer, CT26 colon carcinoma) that is syngeneic to the chosen mouse strain.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 for B16-F10, BALB/c for 4T1 and CT26), 6-8 weeks old.

  • Tumor Induction, Grouping, Treatment, and Data Collection: Follow the same procedures as outlined in the xenograft model (section 2.1).

  • Additional Analyses:

    • Immunophenotyping: At the study endpoint, spleens and tumors can be harvested to analyze immune cell populations (e.g., T cells, NK cells, myeloid-derived suppressor cells) by flow cytometry.

    • Cytokine Analysis: Blood serum or tumor homogenates can be analyzed for cytokine levels (e.g., IFN-γ, TNF-α, IL-6) using ELISA or multiplex assays.

  • Data Analysis: Similar to the xenograft model, with additional statistical analysis for the immunological data.

Quantitative Data Summary (Immunophenotyping Example):

GroupDose (mg/kg)% CD8+ T cells in Tumor (Mean ± SD)% NK cells in Spleen (Mean ± SD)
Vehicle Control-Experimental DataExperimental Data
This compound10Experimental DataExperimental Data
This compound25Experimental DataExperimental Data
This compound50Experimental DataExperimental Data
Positive Control(Dose)Experimental DataExperimental Data

Diagram of a Simplified Cancer-Immunity Cycle:

Cancer_Immunity_Cycle Tumor_Cell Tumor Cell Antigen_Release Tumor Antigen Release Tumor_Cell->Antigen_Release dies and releases APC Antigen Presenting Cell (APC) Antigen_Release->APC uptake by T_Cell_Priming T Cell Priming & Activation APC->T_Cell_Priming presents antigen to T_Cell_Trafficking Trafficking of T Cells to Tumor T_Cell_Priming->T_Cell_Trafficking T_Cell_Infiltration Infiltration of T Cells into Tumor T_Cell_Trafficking->T_Cell_Infiltration Tumor_Cell_Killing Killing of Tumor Cells T_Cell_Infiltration->Tumor_Cell_Killing recognize and kill Tumor_Cell_Killing->Tumor_Cell leads to more

Caption: Simplified cancer-immunity cycle.

References

Vinervine Formulation for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinervine, an indole alkaloid identified as 12-Hydroxyakuammicine, presents a promising scaffold for therapeutic development.[1] Alkaloids of this class have garnered significant interest for their diverse biological activities. While specific preclinical data on this compound is limited in publicly available literature, its structural similarity to other akuammicine and vinca alkaloids suggests potential applications in areas such as neuroprotection, anti-inflammatory, and oncology research.[2][3][4]

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound, drawing upon established methodologies for poorly soluble natural products and related indole alkaloids. The protocols outlined below are intended to serve as a foundational framework for researchers initiating preclinical studies with this compound.

Physicochemical Properties and Formulation Considerations

Table 1: Physicochemical Properties of this compound (Calculated)

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₂O₃PubChem[1]
Molecular Weight338.4 g/mol PubChem[1]
XLogP32.4PubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem

The positive XLogP3 value suggests that this compound is likely to have poor aqueous solubility, a common characteristic of many alkaloids. This necessitates the use of solubility enhancement techniques for preclinical formulation.

Application Notes

Potential Preclinical Applications:

Based on the activities of structurally related alkaloids, this compound could be investigated for the following preclinical applications:

  • Neuroprotective Effects: Related alkaloids like vinpocetine have demonstrated neuroprotective properties, suggesting potential for this compound in models of neurodegenerative diseases.[5][6]

  • Anti-inflammatory Activity: Vinpocetine has also been shown to possess potent anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex in the NF-κB signaling pathway.[7]

  • Anticancer Potential: Vinca alkaloids are well-known anticancer agents that function by disrupting microtubule dynamics.[2] The potential of this compound in this area warrants investigation.

  • Opioid Receptor Modulation: Akuammicine, a closely related alkaloid, has been reported to be a κ- and μ-opioid receptor agonist, suggesting a possible role for this compound in pain management research.[3][4]

Choice of Formulation:

The selection of an appropriate formulation will depend on the intended route of administration and the specific requirements of the preclinical study. For early-stage in vitro and in vivo screening, simple solutions or co-solvent systems are often preferred. For later-stage studies, more advanced formulations like nanosuspensions or liposomes may be necessary to improve bioavailability and therapeutic efficacy.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, suitable for dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Formulation of this compound for In Vivo Administration (Oral Gavage)

This protocol provides a method for preparing a this compound formulation suitable for oral administration in rodents using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Table 2: Example Co-solvent Formulation for Oral Administration

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG40040%Co-solvent, viscosity enhancer
Tween® 805%Surfactant, emulsifier
Saline45%Vehicle

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add the calculated volume of DMSO and vortex until the this compound is completely dissolved.

  • Add the PEG400 to the solution and vortex until a homogenous mixture is obtained.

  • Add the Tween® 80 and vortex thoroughly.

  • Finally, add the sterile saline to reach the desired final volume and vortex until a clear and uniform solution is formed.

  • Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle warming and sonication may be used to aid redissolution.

Protocol 3: Formulation of this compound for In Vivo Administration (Intraperitoneal Injection)

This protocol details the preparation of a this compound formulation for intraperitoneal injection, which often requires a higher degree of sterility and physiological compatibility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Solutol® HS 15 or Kolliphor® HS 15

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filtration unit (0.22 µm)

Table 3: Example Formulation for Intraperitoneal Injection

ComponentPercentage (v/v)Purpose
DMSO5%Primary solvent
Solutol® HS 1510%Solubilizing agent, surfactant
Sterile Saline85%Vehicle

Procedure:

  • In a sterile, pyrogen-free vial, dissolve the accurately weighed this compound in DMSO.

  • Add the Solutol® HS 15 and mix thoroughly until a clear solution is formed.

  • Slowly add the sterile saline while continuously mixing.

  • Once all components are mixed, sterile-filter the final solution using a 0.22 µm filter into a sterile vial.

  • Store the formulation at 2-8°C and protect from light. It is recommended to use freshly prepared solutions.

Visualizations

Preclinical_Workflow cluster_Discovery Discovery & Characterization cluster_Formulation Formulation Development cluster_Preclinical Preclinical Evaluation Compound This compound PhysChem Physicochemical Characterization Compound->PhysChem BioActivity In Vitro Biological Screening Compound->BioActivity Formulation Formulation Strategy (e.g., Co-solvent, Nanosuspension) PhysChem->Formulation InVivo_PD In Vivo Pharmacodynamics (PD)/ Efficacy BioActivity->InVivo_PD Stability Stability Studies Formulation->Stability InVivo_PK In Vivo Pharmacokinetics (PK) Formulation->InVivo_PK InVivo_PK->InVivo_PD Tox Toxicology Studies InVivo_PD->Tox

Caption: General workflow for preclinical development of this compound.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Disclaimer

The information provided in these application notes and protocols is intended for guidance purposes only. Researchers should conduct their own optimization and validation studies for the specific experimental conditions. It is essential to consult relevant safety data sheets and institutional guidelines when handling any chemical compounds.

References

LC-MS/MS method for Vinervine detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Method for the Quantification of Vinervine in Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The method utilizes a straightforward protein precipitation for sample preparation and offers high throughput with a short run time. This document provides comprehensive experimental protocols, method validation parameters, and system conditions.

Introduction

This compound is a vinca alkaloid with potential therapeutic applications. To effectively evaluate its efficacy, safety, and pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document presents a validated LC-MS/MS method for the determination of this compound in plasma, suitable for supporting preclinical and clinical drug development.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation. The resulting supernatant is injected into a liquid chromatography system for separation on a C18 reversed-phase column. The analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of this compound is determined by the ratio of its peak area to that of the internal standard.

Materials and Reagents

  • Analytes and Standards: this compound (reference standard), Gefitinib (Internal Standard - IS).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.

  • Chemicals: Ammonium acetate.

  • Plasma: Blank plasma from the relevant species, stored at -80°C.

  • Labware: Polypropylene tubes (1.5 mL and 2.0 mL), autosampler vials.

Experimental Protocols

  • Primary Stock Solutions (1 mg/mL): Weigh and dissolve an appropriate amount of this compound and Gefitinib (IS) in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Gefitinib primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve Standards: Prepare calibration standards by spiking blank plasma with the appropriate this compound working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at four concentration levels:

    • LLOQ (Lower Limit of Quantification): 1 ng/mL

    • LQC (Low Quality Control): 3 ng/mL

    • MQC (Medium Quality Control): 100 ng/mL

    • HQC (High Quality Control): 800 ng/mL

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL Gefitinib in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.

LC-MS/MS System and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-5.0 min)
ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Note: The m/z values for this compound are hypothetical and must be determined by direct infusion of the reference standard.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
This compound [To be determined][To be determined][To be optimized][To be optimized]
Gefitinib (IS) 447.2128.33580

Method Validation Results

The method was validated according to standard bioanalytical guidelines. The following tables summarize the performance characteristics.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
LLOQ Precision (%RSD) < 20%
LLOQ Accuracy (%) 80 - 120%

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.[1]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LQC 3< 10%95 - 105%< 12%93 - 107%
MQC 100< 8%97 - 103%< 10%96 - 104%
HQC 800< 7%98 - 102%< 9%97 - 103%

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.[1][2]

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 385 - 95%90 - 110%
MQC 10088 - 98%92 - 108%
HQC 80090 - 100%94 - 106%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting. The method meets standard validation criteria for linearity, precision, accuracy, recovery, and matrix effect.

References

Troubleshooting & Optimization

Technical Support Center: Vinervine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vinervine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a naturally occurring indole alkaloid.[1] Like many alkaloids, it is a lipophilic molecule, which often results in poor aqueous solubility.[2] For in vitro assays, which are typically conducted in aqueous buffer systems or cell culture media, ensuring that this compound is fully dissolved at the desired concentration is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.

Q2: What are the first steps to take when trying to dissolve this compound?

The initial approach for dissolving a poorly soluble compound like this compound is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules.[3][4] From this stock solution, further dilutions into the aqueous assay buffer or cell culture medium can be made. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically ≤0.5% DMSO in cell-based assays).

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." It occurs because the compound is soluble in the organic solvent but not in the final aqueous solution. Here are several strategies to address this:

  • Optimize the Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. This gradual decrease in solvent concentration can help maintain solubility. Adding the stock solution to the pre-warmed (e.g., 37°C) aqueous medium with rapid mixing can also prevent localized high concentrations that trigger precipitation.

  • Lower the Final Concentration: The simplest approach may be to test a lower final concentration of this compound that remains soluble in the assay medium.

  • Use a Co-solvent: In some cases, a mixture of solvents for the stock solution can improve solubility upon dilution. For example, a combination of DMSO and polyethylene glycol (PEG) might be effective.

  • Adjust the pH: The solubility of alkaloids can be pH-dependent. Since alkaloids are basic, lowering the pH of the buffer may increase their solubility by forming a more soluble salt.[2] However, ensure the pH remains within a physiologically acceptable range for your specific assay.

Q4: Are there any solubility-enhancing agents I can use for this compound?

Yes, several excipients can be used to improve the aqueous solubility of poorly soluble compounds:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble.[5] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used in cell culture applications.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used, particularly in cell-free assays, to increase solubility. However, they can be cytotoxic and should be used with caution in cell-based assays.

  • Serum: For cell-based assays, the proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.

Troubleshooting Guide

Problem: this compound powder will not dissolve in the initial solvent.
Probable Cause Solutions
Insufficient solvent volume.Increase the volume of the solvent to reduce the concentration.
Inappropriate solvent.While DMSO is a good starting point, other organic solvents like ethanol, methanol, or a mixture of solvents could be more effective.
Compound is in a stable crystalline form.Gentle warming (e.g., 37-50°C) and sonication can help break the crystal lattice and facilitate dissolution.
Problem: this compound stock solution is cloudy or has visible precipitate.
Probable Cause Solutions
Supersaturated solution.The concentration is above the solubility limit of the solvent. Dilute the stock solution to a lower concentration.
Temperature fluctuations.Some compounds are less soluble at lower temperatures. Store the stock solution at room temperature or 37°C if the compound is stable at these temperatures. Avoid repeated freeze-thaw cycles.
Water absorption by DMSO.DMSO is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds. Use anhydrous DMSO and store it properly.
Problem: Precipitate forms in the assay plate during the experiment.
Probable Cause Solutions
Time-dependent precipitation.The compound may be kinetically trapped in a supersaturated state and precipitates over time. Lower the final concentration or incorporate a solubilizing agent like HP-β-CD.
Interaction with plate material.Some compounds can adsorb to the plastic of the assay plate. Using low-binding plates may help.
Temperature changes during incubation.Ensure consistent temperature throughout the experiment.

Quantitative Data Summary

Solvent System Expected Solubility Range for Indole Alkaloids Recommended Starting Concentration for Stock Solution Notes for Experimental Determination
DMSO 1 - 50 mg/mL10 mMStart with a small amount of this compound and incrementally add DMSO until dissolved. Use gentle warming and sonication if necessary.
Ethanol (100%) 0.1 - 20 mg/mL1-5 mMSimilar to DMSO, test solubility by incremental solvent addition.
Methanol (100%) 0.1 - 20 mg/mL1-5 mMTest in parallel with other organic solvents to find the most effective one.
Aqueous Buffer (e.g., PBS, pH 7.4) < 0.1 mg/mLNot recommended for stockTest solubility by adding this compound to the buffer and stirring for an extended period (e.g., 24 hours) before measuring the concentration of the supernatant.
Aqueous Buffer (acidic pH, e.g., pH 4-5) 0.1 - 1 mg/mLNot recommended for stockAlkaloids tend to be more soluble at acidic pH. Test solubility as described for neutral buffer.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to Improve Aqueous Solubility
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 20% w/v). Gentle warming may be needed to dissolve the HP-β-CD.

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 50 mM).

  • Complexation: a. In a sterile tube, add the desired amount of the HP-β-CD solution. b. While vortexing the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock to achieve the final desired concentration. c. Incubate the mixture for at least 1 hour at room temperature with continuous mixing to allow for the formation of the inclusion complex.

  • Final Dilution: This this compound/HP-β-CD complex solution can then be further diluted in the assay medium.

Visualizations

G start Start: Need to dissolve this compound for in vitro assay stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution check_solubility Is the final solution clear? dilution->check_solubility success Proceed with experiment check_solubility->success Yes precipitation Precipitation observed check_solubility->precipitation No troubleshoot Troubleshooting Options precipitation->troubleshoot option1 Lower final concentration troubleshoot->option1 option2 Optimize dilution (stepwise, mixing) troubleshoot->option2 option3 Adjust pH of buffer (if compatible) troubleshoot->option3 option4 Use solubility enhancers (e.g., HP-β-CD) troubleshoot->option4 option1->dilution option2->dilution option3->dilution option4->dilution G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve add_stock Add Stock Solution Dropwise with Vortexing dissolve->add_stock Dilute prewarm Pre-warm Aqueous Buffer prewarm->add_stock incubate Incubate (optional, for complexation) add_stock->incubate Final Assay Final Assay incubate->Final Assay

References

Technical Support Center: Overcoming Vinorelbine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinorelbine resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of vinorelbine resistance in cancer cell lines?

Vinorelbine resistance is a significant hurdle in cancer therapy. The primary mechanisms observed in cancer cell lines include:

  • Overexpression of ATP-binding cassette (ABC) transporters: These transporters, such as P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1), function as drug efflux pumps, actively removing vinorelbine from the cell and reducing its intracellular concentration.[1][2] The non-ABC transporter RLIP76 has also been shown to mediate the ATP-dependent efflux of vinorelbine.[3]

  • Alterations in β-tubulin: Vinorelbine exerts its cytotoxic effects by binding to β-tubulin and disrupting microtubule dynamics, leading to mitotic arrest.[4] Mutations in the genes encoding β-tubulin isotypes (e.g., βII, βIII, βIV) can prevent effective drug binding, thereby conferring resistance.[4]

  • Activation of Survival Signaling Pathways: The PI3K/Akt/NF-κB pathway is a key survival pathway that can be activated in cancer cells. Downregulation of p-Akt and decreased transcriptional activation of NF-κB have been associated with increased sensitivity to vinorelbine.[1]

Q2: How can I establish a vinorelbine-resistant cancer cell line in the lab?

Developing a vinorelbine-resistant cell line is a crucial step for studying resistance mechanisms. A common method involves continuous exposure of the parental cell line to gradually increasing concentrations of vinorelbine. Another approach is a "two-stage screening method" which has been used to establish vinorelbine-resistant breast cancer sublines.[2][5]

It is important to note that the stability of vinorelbine resistance can vary. Some studies have shown that vinorelbine-resistant cell lines may lose their resistance over time when cultured in a drug-free medium.[5]

Q3: What are some strategies to overcome vinorelbine resistance?

Several strategies are being explored to circumvent vinorelbine resistance:

  • Combination Therapy: Using vinorelbine in combination with other chemotherapeutic agents can enhance its efficacy. For instance, vinorelbine has been shown to increase sensitivity to cisplatin in human lung cancer cells.[1] Interestingly, one vinorelbine-resistant breast cancer cell line showed increased sensitivity to methotrexate.[2]

  • Targeting Efflux Pumps: Inhibiting the function of efflux pumps can restore vinorelbine sensitivity. This can be achieved using small molecule inhibitors or through gene silencing techniques like siRNA. For example, siRNA-mediated downregulation of ABCB1 has been shown to enhance vinorelbine efficacy in a resistant breast cancer cell line.[6]

  • Modulating Signaling Pathways: Targeting survival pathways that contribute to resistance can re-sensitize cells to vinorelbine.

Troubleshooting Guide

Problem 1: Inconsistent IC50 values for vinorelbine in my cell viability assays.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5]
Drug Preparation and Storage Prepare fresh dilutions of vinorelbine for each experiment from a concentrated stock. Store the stock solution according to the manufacturer's instructions to avoid degradation.
Assay Incubation Time The incubation time with the drug can significantly impact the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) across all experiments.[5][7]
Cell Line Stability If using a resistant cell line, be aware that the resistance may be unstable.[5] Regularly check the IC50 of the parental cell line and consider maintaining the resistant line in a low concentration of vinorelbine.
Problem 2: I am not observing significant apoptosis after vinorelbine treatment in my resistant cell line.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Ineffective Drug Concentration The IC50 of your resistant cell line may be significantly higher than the parental line.[5] Perform a dose-response experiment to determine the appropriate concentration of vinorelbine needed to induce apoptosis in the resistant cells.
Apoptosis Assay Timing Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point in resistant cells compared to sensitive cells. Perform a time-course experiment to identify the optimal time to assess apoptosis.
Alternative Cell Death Mechanisms Vinorelbine primarily induces mitotic arrest, which can lead to apoptosis.[8] However, resistant cells may have mechanisms to evade this process. Investigate other markers of cell death or cellular processes like autophagy.
Technical Issues with Apoptosis Assay Ensure your apoptosis assay is working correctly. Use positive and negative controls to validate the assay. Consider using multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is adapted from methodologies used to assess the dose-dependent sensitivity of cancer cell lines to vinorelbine.[8]

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: After 24 hours, treat the cells with a range of vinorelbine concentrations (e.g., 1 nM to 250 nM).[8] Include untreated control wells.

  • Incubation: Incubate the plate for 48 hours.[8]

  • MTT Addition: Discard the medium and add 100 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 2 hours at 37°C, then remove the MTT solution and add 100 µL of DMSO to solubilize the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Analysis of Apoptosis by Fluorescence Microscopy

This protocol is based on the use of a multi-parameter apoptosis kit.[7]

  • Cell Treatment: Culture cells on coverslips in a petri dish and treat with the desired concentration of vinorelbine.

  • Staining: Perform cell staining according to the manufacturer's protocol for the chosen apoptosis kit (e.g., using Hoechst for nuclear staining and TMRE for mitochondrial membrane potential).[7]

  • Microscopy: Analyze the stained cells using a fluorescence microscope with the appropriate filters.

  • Image Analysis: Capture images and quantify the percentage of apoptotic cells based on morphological changes (e.g., nuclear condensation, membrane blebbing) and fluorescence intensity.

Quantitative Data Summary

Table 1: IC50 Values of Vinorelbine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Reference
A549Non-Small Cell Lung Cancer27.4048[7]
Calu-6Non-Small Cell Lung Cancer10.0148[7]
H1792Non-Small Cell Lung Cancer5.63948[7]
BCap37Breast Cancer2.3 ± 0.472[5]
BC-DS (Vinorelbine-resistant)Breast Cancer729 ± 10072[5]
BC-TS (Vinorelbine-resistant)Breast Cancer120 ± 2172[5]

Visualizations

Vinorelbine_Resistance_Mechanisms cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus Vinorelbine Vinorelbine Microtubules Microtubules Vinorelbine->Microtubules Binds to Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to Efflux_Pumps Efflux Pumps (P-gp, MRP1, RLIP76) Efflux_Pumps->Vinorelbine Effluxes Beta_Tubulin_Genes β-Tubulin Genes Altered_Beta_Tubulin Altered β-Tubulin Beta_Tubulin_Genes->Altered_Beta_Tubulin Mutations Altered_Beta_Tubulin->Vinorelbine Prevents Binding PI3K_Akt_NFkB PI3K/Akt/NF-κB Pathway Cell_Survival Cell Survival PI3K_Akt_NFkB->Cell_Survival Promotes Cell_Survival->Apoptosis Inhibits

Caption: Key mechanisms of vinorelbine resistance in cancer cells.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_vinorelbine Treat with Vinorelbine (Concentration Gradient) incubate_24h->treat_vinorelbine incubate_48h Incubate for 48h treat_vinorelbine->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_2h Incubate for 2h add_mtt->incubate_2h add_dmso Add DMSO incubate_2h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of vinorelbine using an MTT assay.

Troubleshooting_Logic start Inconsistent IC50 Results check_seeding Check Cell Seeding Density and Consistency start->check_seeding check_drug Verify Drug Preparation and Storage check_seeding->check_drug Consistent solution Consistent IC50 Achieved check_seeding->solution Inconsistent (Adjust Protocol) check_incubation Standardize Incubation Time check_drug->check_incubation Properly Prepared check_drug->solution Improperly Prepared (Prepare Fresh) check_stability Assess Cell Line Stability check_incubation->check_stability Standardized check_incubation->solution Not Standardized (Adjust Protocol) check_stability->solution Stable check_stability->solution Unstable (Re-evaluate Cell Line)

Caption: A logical approach to troubleshooting inconsistent IC50 results.

References

Troubleshooting Vinervine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vinervine. The information provided is intended to help overcome common challenges related to the stability of this compound in solution.

General Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound. As an alkaloid, this compound may be susceptible to degradation under certain conditions.

Storage of Solid Compound:

  • Store solid this compound in a tightly sealed container.

  • Protect from light.

  • Store in a cool and dry place, preferably at 2-8°C.

Reconstitution and Solution Storage:

  • Use high-purity solvents for reconstitution.

  • For aqueous solutions, consider using buffers to maintain a stable pH.

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Q1: Why did my this compound solution change color (e.g., turn yellow or brown)?

A color change in your this compound solution often indicates degradation. This can be caused by several factors:

  • Oxidation: this compound, like many complex organic molecules, can be susceptible to oxidation, especially when exposed to air and light. The development of color can be a result of the formation of oxidized derivatives.

  • pH Shift: A significant change in the pH of the solution can lead to chemical reactions that alter the structure of this compound, potentially leading to colored byproducts.

  • Contamination: The presence of impurities in the solvent or on the labware can catalyze degradation reactions.

Troubleshooting Steps:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or transfer it to an amber vial to minimize light exposure.

  • Inert Atmosphere: If possible, degas your solvent before use and prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Check pH: Measure the pH of your solution. If it has shifted unexpectedly, you may need to use a buffered solvent system.

  • Use High-Purity Solvents: Ensure that the solvents you are using are of high purity and free from peroxides or other reactive impurities.

Q2: I observed precipitation in my this compound stock solution after storage. What is the cause and how can I resolve it?

Precipitation from a stored this compound solution can occur due to several reasons:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if the storage temperature is lower than the preparation temperature.

  • Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound, leading to precipitation.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in the solvent you are using. You may need to prepare a more dilute stock solution.

  • Gentle Warming and Sonication: Try gently warming the solution (if heat-labile) and sonicating it to see if the precipitate redissolves. If it does, it is likely the parent compound that has precipitated out. To prevent this in the future, consider storing the solution at a slightly higher temperature (if stability allows) or using a different solvent system.

  • Analyze the Precipitate: If the precipitate does not redissolve, it may be a degradation product. If possible, analyze the precipitate and the supernatant separately using techniques like HPLC or LC-MS to identify the components.

  • Ensure Proper Sealing: Always use tightly sealed containers for storing solutions to prevent solvent evaporation.

Q3: My experimental results are inconsistent when using a previously prepared this compound solution. Could this be due to instability?

Yes, inconsistent experimental results are a common consequence of using a degraded this compound solution. The concentration of the active compound may have decreased over time, or the degradation products may be interfering with your assay.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions of this compound for each experiment, especially for sensitive applications.

  • Assess Solution Purity: Use an analytical technique like UV-Vis spectrophotometry or HPLC to check the purity of your stored solution. Compare the spectrum or chromatogram to that of a freshly prepared solution.

  • Perform a Stability Study: If you need to store solutions, it is advisable to conduct a small-scale stability study under your intended storage conditions (e.g., temperature, light exposure, pH). Analyze the solution at different time points to determine the rate of degradation.

Data on Factors Affecting this compound Stability (Hypothetical Data Based on Related Compounds)

The following tables provide hypothetical data on the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design and is based on the known behavior of structurally related Vinca alkaloids.[1]

Table 1: Effect of pH on this compound Stability in Aqueous Solution

pHBuffer SystemTemperature (°C)Half-life (t½) (hours)
3.0Acetate2572
5.0Acetate25120
7.0Phosphate2596
9.0Borate2548

Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer

Temperature (°C)Half-life (t½) (hours)
4>500
2596
3748
5012

Table 3: Effect of Light Exposure on this compound Stability in pH 7.0 Buffer at 25°C

Light ConditionHalf-life (t½) (hours)
Dark (in amber vial)96
Ambient laboratory light24
Direct sunlight< 6

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Ethanol, or an appropriate buffer)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Amber storage vials

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the container.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Transfer the weighed this compound to a volumetric flask.

  • Add a portion of the chosen solvent to the flask.

  • Mix the contents thoroughly by vortexing or sonicating until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid thermal degradation.

  • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution again to ensure homogeneity.

  • Aliquot the stock solution into amber vials for storage to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Protocol 2: Assessment of this compound Stability by UV-Vis Spectrophotometry

This protocol provides a basic method to monitor the stability of a this compound solution over time.

Materials:

  • This compound solution to be tested

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • The same solvent used to prepare the this compound solution (as a blank)

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the absorbance maximum (λmax) of a freshly prepared this compound solution.

  • At time zero (t=0), measure the absorbance of the this compound solution at its λmax. Use the corresponding solvent as a blank.

  • Store the this compound solution under the desired conditions (e.g., specific temperature, light exposure).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample of the solution and measure its absorbance at the same λmax.

  • A decrease in absorbance at λmax over time suggests degradation of this compound.

  • Plot the absorbance (or concentration if a calibration curve is available) versus time to determine the degradation kinetics.

Visualizations

cluster_instability Troubleshooting this compound Instability start Instability Observed (e.g., color change, precipitation) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vial or wrap in foil. check_light->protect_light No check_air Was the solution prepared under inert atmosphere? check_light->check_air Yes protect_light->check_air use_inert Action: Degas solvent and use N2 or Ar. check_air->use_inert No check_ph Is the pH stable? check_air->check_ph Yes use_inert->check_ph use_buffer Action: Use a buffered solvent. check_ph->use_buffer No check_solubility Is the concentration below the solubility limit? check_ph->check_solubility Yes use_buffer->check_solubility adjust_conc Action: Prepare a more dilute solution. check_solubility->adjust_conc No end_stable Solution Stabilized check_solubility->end_stable Yes adjust_conc->end_stable

Caption: Troubleshooting workflow for this compound solution instability.

cluster_pathway Hypothetical Degradation Pathway of this compound This compound This compound oxidized Oxidized this compound This compound->oxidized Oxidation (O2, peroxides) hydrolyzed Hydrolyzed this compound This compound->hydrolyzed Hydrolysis (acid/base catalysis) photodegraded Photodegradation Products This compound->photodegraded Photodegradation (UV/Vis light) cluster_factors Factors Influencing this compound Stability stability This compound Stability ph pH ph->stability temperature Temperature temperature->stability light Light Exposure light->stability oxygen Oxygen oxygen->stability solvent Solvent Purity solvent->stability

References

Technical Support Center: Optimizing Vinervine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Vinervine for animal studies. Given the limited publicly available data on the pharmacokinetics and toxicology of isolated this compound, this guide focuses on establishing a robust methodology for dose-finding and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a monoterpene indole alkaloid, chemically known as 12-hydroxyakuammicine.[1] It is a natural product found in plants of the Apocynaceae family, most notably in Tabernaemontana divaricata and has also been identified in Vinca herbacea.[2][3]

Q2: What are the potential biological activities of this compound?

Direct studies on isolated this compound are scarce. However, research on extracts from plants containing this compound and related alkaloids suggests several potential activities:

  • Neurological Effects: An ethanolic extract of Tabernaemontana divaricata leaves, containing a mixture of alkaloids including this compound, demonstrated a dose-dependent reduction in obsessive-compulsive behavior in mice at oral doses of 100, 200, and 300 mg/kg.[4] Additionally, a methanolic extract of the leaves showed antidepressant effects in rats at doses of 100 and 200 mg/kg.[5] It is important to note that these effects are from crude extracts and cannot be attributed solely to this compound.

  • Anticancer, Antimicrobial, and Antioxidant Properties: A study on the alkaloid content of Vinca herbacea suggests that the constituent compounds, including this compound, may possess anticancer, antimicrobial, and antioxidant properties.[3]

Q3: Is there any available data on this compound's pharmacokinetics or toxicity in animals?

As of the latest literature review, there is no specific public data on the pharmacokinetics (absorption, distribution, metabolism, and excretion), LD50 (median lethal dose), or established effective dose ranges for pure, isolated this compound in any animal model.

Q4: How should I approach determining the starting dose for this compound in my animal study?

For a novel or under-researched compound like this compound, a systematic dose-finding approach is crucial. The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide guidelines for establishing a safe starting dose for investigational new drugs.[6][7] A common approach for small molecules is to start with a fraction of a dose that produces minimal, non-severe toxicity in animals. For instance, a starting dose could be one-tenth of the severely toxic dose in 10% of rodents (STD10) or one-sixth of the highest non-severely toxic dose (HNSTD) in a more sensitive species.[6]

Troubleshooting Guide

Issue: I cannot find any recommended dosage for this compound in the literature.

Solution: This is expected due to the limited research on this specific alkaloid. You will need to conduct initial dose-range finding studies. The following experimental workflow is recommended.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol helps to estimate the LD50 and identify the maximum tolerated dose (MTD).

  • Animals: Use a small number of animals per group, typically rodents (mice or rats).

  • Starting Dose Selection: Based on in vitro cytotoxicity data or data from structurally similar compounds, select a conservative starting dose. If no data exists, a default starting dose of 2000 mg/kg can be used as a limit test.[8]

  • Procedure (Up-and-Down Method):

    • Dose one animal at the starting dose.

    • Observe for 48 hours for signs of toxicity or mortality.

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • Continue this process until a dose reversal occurs (e.g., a survivor after a death).

  • Data Analysis: The LD50 can be calculated using specialized software or statistical methods based on the dosing sequence.[9]

Protocol 2: Dose-Range Finding Study

This study aims to identify a range of doses that are well-tolerated and may produce a biological effect.

  • Animals: Use a sufficient number of animals per group (e.g., n=3-5) to observe trends.

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels:

    • Low Dose: A dose expected to produce no adverse effects (e.g., the No-Observed-Adverse-Effect Level or NOAEL).

    • Intermediate Dose: A dose expected to produce minimal, observable effects.

    • High Dose: A dose approaching the MTD, expected to induce toxicity but not lethality.[2]

  • Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals daily for a set period (e.g., 7-14 days) for:

    • Clinical signs of toxicity (e.g., changes in behavior, posture, activity).

    • Changes in body weight and food/water consumption.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and perform a gross necropsy to examine major organs for any abnormalities.

Data Presentation

Table 1: Summary of Preclinical Data Related to this compound-Containing Extracts

Plant SourceExtract TypeAnimal ModelRoute of AdministrationDoses Tested (mg/kg)Observed EffectsReference
Tabernaemontana divaricataEthanolic (leaves)MiceOral100, 200, 300Dose-dependent reduction in marble-burying behavior[4]
Tabernaemontana divaricataMethanolic (leaves)RatsNot specified100, 200Antidepressant-like effects[5]

Note: The above data is for crude extracts and not for isolated this compound. The actual concentration of this compound in these extracts is unknown.

Table 2: General Guidance for Dose Selection in Preclinical Studies

Study TypeObjectiveRecommended Number of Dose GroupsKey Parameters to Determine
Acute ToxicityEstimate LD50, identify MTDSequential dosing (Up-and-Down Method)LD50, MTD, signs of acute toxicity
Dose-Range FindingIdentify tolerated dose range3-4 + controlNOAEL, clinical signs, body weight changes, organ toxicity
Efficacy StudyDetermine effective doseAt least 3 + controlED50, dose-response relationship

Visualizations

Experimental_Workflow cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Efficacy Testing Literature Review Literature Review Acute Toxicity Study (e.g., OECD 425) Acute Toxicity Study (e.g., OECD 425) Literature Review->Acute Toxicity Study (e.g., OECD 425) Inform Starting Dose Dose-Range Finding Study Dose-Range Finding Study Acute Toxicity Study (e.g., OECD 425)->Dose-Range Finding Study Estimate LD50 Determine MTD & NOAEL Determine MTD & NOAEL Dose-Range Finding Study->Determine MTD & NOAEL Identify Tolerated Range Efficacy Study Design Efficacy Study Design Determine MTD & NOAEL->Efficacy Study Design Inform Safe Doses Select Dose Levels (below MTD) Select Dose Levels (below MTD) Efficacy Study Design->Select Dose Levels (below MTD) Conduct Efficacy Study Conduct Efficacy Study Select Dose Levels (below MTD)->Conduct Efficacy Study Determine Effective Dose (ED50) Determine Effective Dose (ED50) Conduct Efficacy Study->Determine Effective Dose (ED50)

Caption: Workflow for this compound dose determination.

Troubleshooting_Dosage Start Start Unexpected Toxicity at Low Doses Unexpected Toxicity at Low Doses Start->Unexpected Toxicity at Low Doses No Efficacy at High Doses No Efficacy at High Doses Start->No Efficacy at High Doses High Variability in Response High Variability in Response Start->High Variability in Response Review Vehicle & Formulation Review Vehicle & Formulation Unexpected Toxicity at Low Doses->Review Vehicle & Formulation Yes Re-evaluate Acute Toxicity Re-evaluate Acute Toxicity Unexpected Toxicity at Low Doses->Re-evaluate Acute Toxicity Yes Check Compound Purity & Stability Check Compound Purity & Stability No Efficacy at High Doses->Check Compound Purity & Stability Yes Consider Pharmacokinetics Consider Pharmacokinetics No Efficacy at High Doses->Consider Pharmacokinetics Yes Increase Animal Numbers Increase Animal Numbers High Variability in Response->Increase Animal Numbers Yes Refine Dosing Regimen Refine Dosing Regimen High Variability in Response->Refine Dosing Regimen Yes End End Review Vehicle & Formulation->End Re-evaluate Acute Toxicity->End Check Compound Purity & Stability->End Consider Pharmacokinetics->End Increase Animal Numbers->End Refine Dosing Regimen->End

Caption: Troubleshooting common dosage issues.

References

Technical Support Center: Preventing Vinervine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of Vinervine in cell culture media. By understanding the physicochemical properties of this compound and implementing the recommended best practices, you can ensure the accuracy and reproducibility of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

This compound is a vinca alkaloid, a class of chemical compounds known for their anti-mitotic properties. Like many small molecules, this compound can have limited aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into aqueous cell culture media, it can precipitate out of solution. This precipitation alters the effective concentration of the compound in the media, leading to inaccurate and unreliable experimental results.

Q2: What are the common causes of this compound precipitation in cell culture media?

Several factors can contribute to the precipitation of this compound in cell culture media:

  • Low Aqueous Solubility: this compound, like other vinca alkaloids, is inherently hydrophobic and has limited solubility in water-based solutions like cell culture media.

  • "Salting Out" Effect: The high concentration of salts and other components in cell culture media can decrease the solubility of hydrophobic compounds.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause a sudden change in the solvent environment, leading to precipitation.

  • Temperature Effects: Changes in temperature, for instance, when moving from a room temperature stock solution to a 37°C incubator, can affect solubility.

  • pH of the Media: The pH of the cell culture medium can influence the charge state of this compound, which in turn can affect its solubility.

  • Interaction with Media Components: this compound may interact with proteins or other macromolecules present in the serum of the cell culture medium, which can sometimes lead to the formation of insoluble complexes.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other vinca alkaloids. It is crucial to use anhydrous, high-purity, cell culture-grade DMSO to avoid introducing contaminants or water that could affect solubility and cell health.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), with many researchers aiming for 0.1% or lower to minimize any potential effects on cell viability and function. It is always recommended to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.

Q5: Can I filter out the precipitate from my media?

Filtering the media to remove precipitate is generally not recommended. This is because filtering will remove an unknown amount of the active compound, leading to an inaccurate final concentration in your experiment. The best approach is to prevent precipitation from occurring in the first place.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the media. The concentration of this compound exceeds its solubility limit in the aqueous media.- Decrease the final concentration of this compound in your experiment.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration, ensuring the final DMSO concentration remains non-toxic.- Perform a serial dilution of the stock solution directly in the pre-warmed cell culture medium.
"Solvent shock" from rapid dilution.- Add the this compound stock solution dropwise to the pre-warmed and gently vortexing cell culture medium to ensure rapid and thorough mixing.- Instead of adding the stock directly to the full volume of media, try adding the media to the tube containing the this compound stock solution.
Precipitate forms over time in the incubator. Temperature-dependent solubility.- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Ensure the incubator maintains a stable and consistent temperature.
Interaction with media components (e.g., serum proteins).- Test the solubility of this compound in a simpler buffer, such as phosphate-buffered saline (PBS), to determine if media components are the primary issue.- If using serum-containing media, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if compatible with your cell line.
pH shift in the medium due to cell metabolism.- Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator.- Monitor the pH of your culture medium over the course of the experiment.
Cloudy or hazy appearance in the media. Fine particulate precipitation or microbial contamination.- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review your sterile techniques.

Quantitative Data

Compound Solvent Solubility Reference
Vinblastine SulfateDMSO~50 mg/mL[1]
Vinblastine SulfateWater~10 mg/mL[1]
This compound DMSO Data not available (Expected to be high)
This compound Aqueous Media (e.g., PBS, Cell Culture Media) Data not available (Expected to be low)

Note on this compound (C₂₀H₂₂N₂O₃, MW: 338.4 g/mol ): Given its chemical structure as a vinca alkaloid, it is anticipated to have good solubility in DMSO and poor solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Cell Culture Media

This protocol outlines a method to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microplate reader or nephelometer (optional, for more sensitive detection)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Prepare Serial Dilutions in Media:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes, prepare serial dilutions of your this compound stock solution directly into the pre-warmed medium. For example, create a two-fold dilution series to test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

    • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (e.g., 0.1%).

  • Incubation and Observation:

    • Incubate the tubes at 37°C for a period relevant to your planned experiment (e.g., 2, 4, 24 hours).

    • Visually inspect the tubes for any signs of precipitation (cloudiness, visible particles).

    • For a more quantitative assessment, you can measure the turbidity of the solutions using a microplate reader at a wavelength of 600 nm or a nephelometer.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is the kinetic solubility of this compound in your specific cell culture medium under these conditions.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol provides a best-practice method for preparing working solutions of this compound to minimize the risk of precipitation.

Materials:

  • High-concentration this compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene tubes

Procedure:

  • Calculate Required Volumes:

    • Determine the final concentration of this compound and the final volume of media required for your experiment.

    • Calculate the volume of the this compound stock solution needed, ensuring the final DMSO concentration will be below 0.5% (preferably ≤ 0.1%).

  • Prepare Intermediate Dilution (if necessary):

    • If the required volume of the high-concentration stock is too small to pipette accurately, prepare an intermediate dilution of this compound in 100% DMSO.

  • Prepare Working Solution:

    • Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing the medium, add the calculated volume of the this compound stock solution (or intermediate dilution) dropwise.

    • Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Final Application:

    • Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

Signaling Pathway: General Mechanism of Action of Vinca Alkaloids

Vinca alkaloids, including this compound, are known to exert their cytotoxic effects by disrupting the dynamics of microtubule polymerization. This interference leads to the arrest of the cell cycle in the M-phase (mitosis) and can ultimately trigger apoptosis (programmed cell death).

Vinca_Alkaloid_Pathway This compound This compound (Vinca Alkaloid) Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Metaphase Metaphase Arrest Spindle->Metaphase Leads to Apoptosis Apoptosis Metaphase->Apoptosis Induces

Caption: General signaling pathway for Vinca Alkaloids.

Experimental Workflow: Preventing this compound Precipitation

This workflow diagram illustrates the key steps to follow to minimize the risk of this compound precipitation during the preparation of working solutions for cell culture experiments.

Precipitation_Prevention_Workflow start Start stock Prepare High-Concentration This compound Stock in Anhydrous DMSO start->stock dilute Add this compound Stock Dropwise to Vortexing Medium stock->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute check Visually Inspect for Precipitation dilute->check use Use Immediately in Cell-Based Assay check->use Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Adjust Protocol check->troubleshoot Precipitate Observed end End use->end troubleshoot->stock

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Large-Scale Synthesis of Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Vinervine and its structural analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex polycyclic alkaloid, presents several significant challenges. These primarily include:

  • Stereochemical Control: Establishing and maintaining the correct stereochemistry across multiple chiral centers is a critical hurdle.

  • Complex Ring System Construction: The synthesis involves the formation of intricate ring systems, such as the tetracyclic core and the seven-membered azepanyl ring, which can be synthetically demanding.

  • Low Overall Yields: Multi-step syntheses often suffer from a cumulative loss of material at each stage, leading to low overall yields.

  • Purification of Intermediates: The separation of desired products from complex reaction mixtures and structurally similar byproducts can be challenging, especially at a large scale.

  • Reaction Scalability: Not all reactions that work well on a small laboratory scale can be successfully scaled up. Issues such as heat transfer, mixing, and reagent addition rates become critical.

Q2: Are there any known synonyms for this compound?

A2: Yes, this compound is also known by other names, including (-)-Vinervine and 12-Hydroxyakuammicine. Its IUPAC name is methyl (1R,11S,12E,17S)-12-ethylidene-6-hydroxy-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2(7),3,5,9-tetraene-10-carboxylate[1].

Q3: What are the key strategic reactions employed in the synthesis of this compound and related alkaloids?

A3: The total synthesis of this compound and its analogs, like vincorine and vinorine, often relies on powerful and elegant chemical transformations to construct the complex molecular architecture. Key strategies include:

  • Diels-Alder/Iminium Cyclization Cascade: This powerful one-pot reaction can rapidly build the tetracyclic core of the molecule with high stereoselectivity[2].

  • Aza-Achmatowicz Rearrangement/Mannich-type Cyclization: This sequence is instrumental in creating the highly functionalized 9-azabicyclo[3.3.1]nonane scaffold[3].

  • Ireland-Claisen Rearrangement: This rearrangement is often used to construct specific carbon-carbon bonds with excellent stereocontrol[3].

  • Heck Coupling: While sometimes challenging for forming strained rings, it remains a potential strategy for C-C bond formation[4].

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder/Iminium Cyclization Cascade

Q: We are experiencing low yields and a mixture of diastereomers in our one-pot Diels-Alder/Iminium cyclization reaction to form the tetracyclic core. What are the potential causes and solutions?

A: This is a common issue in complex cascade reactions. Here’s a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting & Optimization
Inefficient Iminium Ion Formation Ensure strictly anhydrous conditions as water can hydrolyze the iminium ion. The choice and stoichiometry of the acid catalyst are crucial; consider screening different Brønsted or Lewis acids.
Poor Diene Reactivity The electronic nature of the diene is critical. Ensure the diene is sufficiently electron-rich. If the diene is generated in situ, optimize the conditions for its formation to ensure it is present in a sufficient concentration.
Unfavorable Reaction Kinetics The reaction temperature can significantly impact the rate and selectivity. A temperature screen is recommended. While lower temperatures often favor higher selectivity, they may lead to impractically long reaction times.
Side Reactions Polymerization of the dienophile or diene can be a significant side reaction. Consider using a radical inhibitor. The iminium ion itself can also be susceptible to other nucleophilic attacks if impurities are present.
Incorrect Stereochemical Control The stereochemical outcome is often dictated by the catalyst and the reaction conditions. Ensure the chiral catalyst is of high purity. The solvent can also play a significant role in the transition state geometry; a solvent screen may be beneficial.

Experimental Protocol: Optimized Diels-Alder/Iminium Cyclization Cascade

This protocol is a representative example based on related syntheses and should be optimized for your specific substrates.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral secondary amine catalyst (e.g., a MacMillan catalyst, 0.1 eq) to a flame-dried flask.

  • Solvent and Acid: Add anhydrous acetonitrile (MeCN) and the acid co-catalyst (e.g., HBF₄, 0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reactant Addition: Cool the mixture to the optimized temperature (e.g., -20 °C). Add the dienophile (1.0 eq) and the diene (1.2 eq) sequentially.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Problem 2: Failed Heck Coupling for Seven-Membered Ring Formation

Q: Our attempts to close the seven-membered azepanyl ring using a Heck coupling have been unsuccessful, leading to decomposition or starting material recovery. What are the alternative strategies?

A: The formation of medium-sized rings, like a seven-membered ring, via Heck coupling can be challenging due to entropic factors and competing side reactions like β-hydride elimination. As noted in the literature for a related system, this approach can fail[4]. An effective alternative is the Johnson-Claisen or Ireland-Claisen rearrangement .

Experimental Protocol: Ireland-Claisen Rearrangement for C-C Bond Formation

  • Esterification: Convert the precursor alcohol to the corresponding allyl ester using standard esterification conditions.

  • Enolate Formation: Under an inert atmosphere, dissolve the allyl ester in anhydrous THF. Cool the solution to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) dropwise to form the enolate.

  • Silyl Ketene Acetal Formation: After stirring for 30-60 minutes at -78 °C, add a silylating agent like trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl ketene acetal.

  • Rearrangement: Allow the reaction to warm to room temperature and then gently heat (e.g., to 60-80 °C) to induce the[3][3]-sigmatropic rearrangement. Monitor the reaction by TLC or LC-MS.

  • Work-up and Hydrolysis: Upon completion, quench the reaction with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the silyl ester to the corresponding carboxylic acid.

  • Purification: Extract the product with an organic solvent, dry, and purify by chromatography or crystallization.

Data Presentation

Table 1: Comparison of Key Reaction Yields in Related Alkaloid Syntheses

Reaction Alkaloid Reported Yield Reference
Diels-Alder/Iminium Cyclization(-)-Vincorine70%[2]
Aza-Achmatowicz/Mannich CyclizationVinorineNot specified for cascade[3]
Ireland-Claisen RearrangementVinorineNot specified[3]
Overall Yield(-)-Vincorine9% (9 steps)[2]
Overall Yield(±)-Vincorine~1% (31 steps)[4]

Visualizations

Vinervine_Synthetic_Pathway Start Commercially Available Starting Materials Tryptamine_Derivative Functionalized Tryptamine Derivative Start->Tryptamine_Derivative Diene Diene Precursor Start->Diene Tetracyclic_Core Tetracyclic Core Tryptamine_Derivative->Tetracyclic_Core Diels-Alder/ Iminium Cyclization Diene->Tetracyclic_Core Azabicyclo_Intermediate 9-Azabicyclo[3.3.1]nonane Intermediate Tetracyclic_Core->Azabicyclo_Intermediate Ring Rearrangement/ Functionalization Rearrangement_Precursor Claisen Rearrangement Precursor Azabicyclo_Intermediate->Rearrangement_Precursor Further Functionalization Final_Intermediate Advanced Intermediate Rearrangement_Precursor->Final_Intermediate Ireland-Claisen Rearrangement This compound This compound Final_Intermediate->this compound Final Cyclization & Deprotection Steps

Caption: A simplified logical workflow for the total synthesis of this compound, highlighting key transformations.

Troubleshooting_Workflow Problem Low Yield or Side Product Formation Identify_Step Identify Problematic Reaction Step Problem->Identify_Step Analyze_Conditions Analyze Reaction Conditions (Temp, Solvent, Reagents) Identify_Step->Analyze_Conditions Purify_Reagents Purify Starting Materials and Reagents Analyze_Conditions->Purify_Reagents Success Problem Resolved Analyze_Conditions->Success Successful Optimize_Stoichiometry Optimize Reagent Stoichiometry Purify_Reagents->Optimize_Stoichiometry Purify_Reagents->Success Successful Screen_Catalysts Screen Catalysts/ Additives Optimize_Stoichiometry->Screen_Catalysts Optimize_Stoichiometry->Success Successful Alternative_Route Consider Alternative Synthetic Route Screen_Catalysts->Alternative_Route Screen_Catalysts->Success Successful Alternative_Route->Success Successful

References

How to minimize off-target effects of Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Vinervine is an alkaloid compound, and its biological activities and potential off-target effects are areas of active investigation.[1] This guide provides general strategies and protocols; researchers should adapt them to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.

  • Poor Clinical Translatability: Promising results in early models may fail in later stages if the efficacy is linked to off-target effects that cause adverse events in a whole organism.

Minimizing and understanding off-target effects is critical for generating reliable, reproducible data and for the potential development of safe and effective therapeutics.[2][3]

Q2: My phenotypic results with this compound are not what I expected. How can I determine if this is due to an off-target effect?

A2: Unexpected results warrant a systematic investigation to distinguish between on-target and off-target activities. A multi-step approach is recommended:

  • Confirm Target Engagement: First, verify that this compound is binding to its intended target in your experimental system at the concentration used. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[4][5][6][7]

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. If this analog produces the same phenotype, it suggests the effect may be due to the chemical scaffold itself and not specific target inhibition.

  • Perform a Rescue Experiment: If possible, overexpress the intended target protein in your cells. If the phenotype is on-target, increased target levels may require a higher concentration of this compound to produce the same effect. Conversely, a knockout or knockdown (e.g., using CRISPR or RNAi) of the target should abolish the effect.

  • Orthogonal Inhibition: Use a different, structurally unrelated inhibitor for the same target. If this second inhibitor reproduces the phenotype observed with this compound, it strengthens the evidence for an on-target effect.

Q3: What are the best proactive strategies to minimize this compound's off-target effects in my experiments?

A3: Proactive experimental design is key to obtaining clean data. Consider the following strategies:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest possible concentration of this compound that achieves the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[3]

  • Characterize Selectivity: Before extensive phenotypic experiments, perform a broad screening assay, such as a kinase profiling panel, to identify potential off-targets.[2][8] This provides a map of this compound's selectivity profile.

  • Choose Appropriate Cell Lines: The expression levels of on-target and off-target proteins can vary significantly between cell lines.[3] Use cell lines where the intended target is expressed at a functional level and known off-targets are ideally absent or expressed at low levels.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
High Cellular Toxicity at Low Concentrations Off-target liability: this compound may be inhibiting a protein essential for cell survival.1. Perform a broad off-target screening (e.g., Kinase Profiling) to identify potent off-target interactions. 2. Cross-reference identified off-targets with known cell viability pathways. 3. Perform a CETSA experiment to confirm engagement with the suspected off-target protein in cells.[4][5][6]
Inconsistent Results Across Different Cell Lines Variable protein expression: The on-target or key off-target proteins may have different expression levels.1. Use Western Blot or qPCR to quantify the expression levels of the primary target and key off-targets in each cell line. 2. Correlate protein expression levels with the observed phenotypic response to this compound.
Phenotype Does Not Match Genetic Knockout/Knockdown of the Target Off-target effect: The observed phenotype is independent of the intended target.1. STOP and systematically validate the compound's mechanism. 2. Use the "Workflow for Investigating Off-Target Effects" diagram below. 3. Consider that this compound may be a multi-target inhibitor, where the phenotype results from engaging several proteins.[9]

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify both on-target and potential off-target interactions. Commercial services offer panels of hundreds of kinases.[10]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Platform: A common method is a radiometric assay that measures the transfer of ³³P from ATP to a substrate peptide.[8] Other platforms include fluorescence-based and luminescence-based assays.[11][12][13]

  • Assay Procedure (Example using Radiometric Assay): a. In a multi-well plate, add the recombinant kinase, its specific substrate, and cofactors (e.g., MgCl₂). b. Add the diluted this compound or a vehicle control (DMSO) to the wells. c. Initiate the reaction by adding [γ-³³P]ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.[10] d. Incubate the plate at a set temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. f. Wash the filter to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition for each concentration relative to the vehicle control. b. Plot percent inhibition versus the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of this compound to its intended target protein within intact cells.[4][5][6][7][14] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[6][14]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration (e.g., 10x the on-target IC50) and another set with a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the cellular proteins.

  • Separate Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein in the supernatant using an appropriate method like Western Blot or ELISA.

  • Data Analysis: a. For each temperature point, quantify the band intensity (for Western Blot) of the target protein. b. Normalize the intensity at each temperature to the intensity of the unheated (4°C) sample for both vehicle and this compound-treated groups. c. Plot the normalized soluble protein fraction against temperature. The curve for this compound-treated cells should show a shift to the right compared to the vehicle control, indicating thermal stabilization upon binding.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

Data is hypothetical and for illustrative purposes only.

Kinase TargetOn-Target/Off-TargetIC50 (nM)Selectivity (Fold vs. On-Target)
Target Kinase A On-Target 15 1x
Kinase BOff-Target35023x
Kinase COff-Target1,20080x
Kinase DOff-Target>10,000>667x
Kinase EOff-Target855.7x

Interpretation: This profile suggests this compound is highly selective for Target Kinase A over most other kinases. However, it shows some activity against Kinase E (only 5.7-fold selectivity), which should be investigated as a potential source of off-target effects.

Visualizations

Signaling Pathway Diagram

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Receptor_A Receptor A Target_Kinase_A Target Kinase A Receptor_A->Target_Kinase_A Substrate_A Substrate A Target_Kinase_A->Substrate_A Phenotype_A Desired Phenotype (e.g., Apoptosis) Substrate_A->Phenotype_A Receptor_B Receptor B Kinase_E Off-Target Kinase E Receptor_B->Kinase_E Substrate_B Substrate B Kinase_E->Substrate_B Phenotype_B Undesired Phenotype (e.g., Toxicity) Substrate_B->Phenotype_B This compound This compound This compound->Target_Kinase_A High Affinity (On-Target) This compound->Kinase_E Lower Affinity (Off-Target)

Caption: On-target vs. off-target pathways for this compound.

Experimental Workflow Diagram

G cluster_path Start Start: Unexpected Phenotype Observed with this compound Dose_Response 1. Titrate this compound Find Lowest Effective Dose Start->Dose_Response Target_Engagement 2. Confirm On-Target Binding (e.g., CETSA) Dose_Response->Target_Engagement Decision1 Target Engagement Confirmed? Target_Engagement->Decision1 Off_Target_Screen 3. Broad Off-Target Screen (e.g., Kinase Panel) Decision1->Off_Target_Screen  Yes Conclusion_On_Target Conclusion: Phenotype is likely On-Target Mediated Decision1->Conclusion_On_Target Yes, and no significant off-targets found Re_evaluate Re-evaluate Experiment: Check compound purity, cell line integrity Decision1->Re_evaluate No Analyze_Hits 4. Analyze Potential Off-Targets (Check literature, expression) Off_Target_Screen->Analyze_Hits Validate_Off_Target 5. Validate Off-Target (Orthogonal inhibitor, CETSA, Knockdown) Analyze_Hits->Validate_Off_Target Conclusion_Off_Target Conclusion: Phenotype is likely Off-Target Mediated Validate_Off_Target->Conclusion_Off_Target

Caption: Workflow for investigating off-target effects.

References

Technical Support Center: Improving the Yield of Vinervine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the extraction of Vinervine from its natural source, primarily Alstonia scholaris. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

This compound is a monoterpenoid indole alkaloid.[1] It is found in plants of the Apocynaceae family, with Alstonia scholaris, commonly known as the Devil's tree, being a notable source.[2][3][4]

Q2: What are the general methods for extracting alkaloids like this compound from plant material?

The most common methods for alkaloid extraction are based on their basic nature and solubility. These typically involve:

  • Solvent Extraction: Utilizing organic solvents of varying polarities to dissolve the alkaloids from the plant matrix. Common solvents include methanol, ethanol, and chloroform.[5]

  • Acid-Base Extraction: This technique leverages the property of alkaloids to form salts. The plant material is first extracted with an acidified solvent to convert the alkaloids into their salt form, which is soluble in water. The aqueous solution is then made alkaline to convert the alkaloid salts back to their free base form, which can then be extracted with an organic solvent.[6][7]

Q3: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound.

    • Solution: Conduct small-scale comparative extractions using a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their aqueous mixtures) to identify the most effective solvent for your specific plant material.[8]

  • Incorrect pH of the Extraction Medium: The pH significantly influences whether the alkaloid is in its salt or free base form, thereby affecting its solubility in different solvents.

    • Solution: For extracting the free base form of this compound, which is more soluble in organic solvents, an alkaline extraction medium (pH ~9-10) is generally preferred. Conversely, an acidic medium will extract the alkaloid as a salt.[8][9]

  • Inadequate Plant Material Preparation: The physical state of the plant material can impact extraction efficiency.

    • Solution: Ensure the plant material (Alstonia scholaris leaves or bark) is thoroughly dried and finely powdered to a consistent particle size. This increases the surface area available for solvent interaction, leading to better extraction.[8]

  • Insufficient Extraction Time or Repetitions: A single, brief extraction may not be enough to extract all the available this compound.

    • Solution: Increase the duration of the extraction and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[8]

  • Degradation of this compound: Alkaloids can be sensitive to heat, light, and pH changes.

    • Solution: Avoid high temperatures during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure to minimize thermal degradation. Protect extracts from light by using amber glassware or by covering the containers.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound extraction.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Suboptimal pH of the extraction medium. 3. Incomplete grinding of plant material. 4. Insufficient extraction time or repetitions. 5. Degradation of this compound.1. Test a range of solvents (e.g., methanol, ethanol, chloroform) and their aqueous mixtures. 2. Adjust the pH of the solvent (acidic for salt form, alkaline for free base). 3. Ensure plant material is finely and uniformly powdered. 4. Increase extraction duration and/or perform multiple extraction cycles. 5. Use lower temperatures for extraction and evaporation; protect from light.
Co-extraction of Impurities 1. Non-selective solvent. 2. Presence of pigments, fats, and waxes.1. Employ a sequential extraction with solvents of increasing polarity. 2. Perform a preliminary extraction with a non-polar solvent like hexane or petroleum ether to remove lipophilic impurities before proceeding with the main extraction.[10]
Difficulty in Purifying this compound 1. Co-elution with other alkaloids. 2. Presence of interfering compounds.1. Optimize the mobile phase and stationary phase in column chromatography for better separation. 2. Use acid-base liquid-liquid extraction to separate basic alkaloids from neutral and acidic impurities.[8]
Inaccurate Quantification 1. Lack of a pure reference standard. 2. Inappropriate analytical method. 3. Matrix effects in the extract.1. Obtain a certified reference standard of this compound. 2. Develop and validate a specific HPLC method for this compound quantification. 3. Prepare calibration standards in a matrix similar to the sample extract to compensate for matrix effects.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloids

This protocol provides a general framework for the extraction of total alkaloids from Alstonia scholaris, which can be further purified to isolate this compound.

  • Preparation of Plant Material:

    • Collect fresh leaves or bark of Alstonia scholaris.

    • Wash the plant material thoroughly to remove any dirt.

    • Shade dry the material completely and then grind it into a fine powder.[3]

  • Defatting (Optional but Recommended):

    • Extract the powdered plant material with a non-polar solvent such as petroleum ether or hexane in a Soxhlet apparatus for several hours.[10] This step removes fats, waxes, and other lipophilic compounds that can interfere with subsequent steps.

    • Discard the non-polar extract and air-dry the plant residue.

  • Acidic Extraction:

    • Macerate the defatted plant powder in an acidified aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for 24-48 hours with occasional stirring.[5]

    • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure complete extraction of alkaloids.

  • Basification and Extraction of Free Alkaloids:

    • Combine the acidic aqueous extracts and adjust the pH to 9-10 with a base (e.g., ammonium hydroxide).[7]

    • Extract the alkaline aqueous solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane in a separatory funnel.

    • Combine the organic layers, which now contain the free alkaloid bases.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of this compound in a plant extract.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.[5][11]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The pH of the buffer should be optimized for the best separation.[11]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV spectrum of a pure standard.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Prepare a stock solution of a known concentration of pure this compound standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve a known amount of the crude alkaloid extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Data Presentation

Table 1: Influence of Solvent Polarity on Total Alkaloid Yield from Alstonia scholaris
SolventPolarity IndexTotal Alkaloid Yield (mg/g dry weight) - Illustrative
n-Hexane0.1Low
Chloroform4.1Moderate
Ethyl Acetate4.4Moderate-High
Ethanol5.2High
Methanol5.1High
Water10.2Low (for free bases)

Note: This table provides an illustrative guide. Actual yields will vary depending on the specific plant material and extraction conditions.

Visualizations

Experimental Workflow for this compound Extraction

Vinervine_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis start Collect Alstonia scholaris (Leaves/Bark) wash Wash Plant Material start->wash dry Shade Dry wash->dry grind Grind to Fine Powder dry->grind defat Defatting (with Hexane) grind->defat acid_extract Acidic Extraction (e.g., 1% HCl) defat->acid_extract filter1 Filter acid_extract->filter1 basify Basify Aqueous Extract (pH 9-10) filter1->basify solvent_extract Solvent Extraction (with Chloroform) basify->solvent_extract separate Separate Organic Layer solvent_extract->separate concentrate Concentrate Organic Extract separate->concentrate crude Crude Alkaloid Extract concentrate->crude purify Column Chromatography crude->purify pure Pure this compound purify->pure analyze HPLC Analysis pure->analyze

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low this compound Yield solvent Suboptimal Solvent issue->solvent ph Incorrect pH issue->ph prep Poor Plant Prep issue->prep time Insufficient Time issue->time degradation Compound Degradation issue->degradation test_solvents Test Solvent Range solvent->test_solvents adjust_ph Optimize pH ph->adjust_ph improve_prep Fine Grinding prep->improve_prep increase_time Increase Duration/Repetitions time->increase_time control_cond Control Temp/Light degradation->control_cond

Caption: A logical diagram illustrating the troubleshooting process for low this compound yield.

Signaling Pathway Affected by Vinca Alkaloids (Illustrative)

While specific signaling pathways for this compound are not extensively documented, the following diagram illustrates the well-established mechanism of action for related Vinca alkaloids, such as Vincristine and Vinblastine, which involve the disruption of microtubule dynamics.

Vinca_Alkaloid_Pathway cluster_cell Cellular Processes cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle Formation microtubule->spindle metaphase Metaphase Arrest spindle->metaphase apoptosis Apoptosis metaphase->apoptosis vinca Vinca Alkaloids (e.g., this compound) vinca->tubulin Binds to Tubulin vinca->microtubule Inhibits Polymerization

Caption: Illustrative signaling pathway for Vinca alkaloid-induced mitotic arrest.[6]

References

Technical Support Center: Refining Purification Techniques for Vinervine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Vinervine analogues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound analogues, focusing on chromatographic and crystallization steps.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

  • Question: My HPLC chromatogram for a this compound analogue shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for alkaloid compounds like this compound analogues on reversed-phase columns is a common issue.

    • Possible Causes:

      • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound analogue, leading to tailing.[1]

      • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2]

      • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the analyte can be inconsistent, contributing to poor peak shape.

      • Column Contamination: Adsorbed impurities from previous injections can interfere with the separation.[2]

    • Solutions:

      • Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-4.5) to ensure the this compound analogue is fully protonated, minimizing interactions with silanols.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to shield residual silanols.

      • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[2]

      • Column Washing: Flush the column with a strong solvent, like 100% acetonitrile or isopropanol, to remove strongly retained impurities.[3]

Issue: Inconsistent Retention Times

  • Question: The retention time for my target this compound analogue is shifting between HPLC runs. What could be causing this instability?

  • Answer: Retention time drift can compromise the reliability of your purification method.

    • Possible Causes:

      • Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of a volatile solvent component can alter its elution strength.[4]

      • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column chemistry.[4]

      • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to inconsistent retention.[4]

      • Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate.[5]

    • Solutions:

      • Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the solvent reservoirs covered to minimize evaporation.[4]

      • Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven to ensure reproducible separations.[4]

      • Increase Equilibration Time: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections.[4]

      • System Maintenance: Regularly check for leaks in the system and perform routine maintenance on the pump seals and check valves.[5]

Column Chromatography Troubleshooting

Issue: Poor Separation of this compound Analogues on Silica Gel

  • Question: I am struggling to separate two closely related this compound analogues using silica gel column chromatography. What can I do to improve the resolution?

  • Answer: Separating structurally similar alkaloids can be challenging due to their similar polarities.

    • Possible Causes:

      • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the compounds.

      • Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[6]

      • Column Overloading: Applying too much crude sample to the column.

    • Solutions:

      • Optimize the Mobile Phase: Systematically vary the solvent system. For alkaloids, a common mobile phase is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or ethanol).[7] Adding a small amount of a basic modifier like triethylamine or ammonia can improve peak shape and reduce tailing by competing with the basic analytes for active sites on the silica gel.

      • Proper Column Packing: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[6] A layer of sand on top of the silica gel can help to apply the sample evenly.[6]

      • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to elute compounds with increasing affinity for the stationary phase.[7]

      • Alternative Adsorbent: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity for alkaloids.[6][8]

Crystallization Troubleshooting

Issue: Failure to Induce Crystallization of a Purified this compound Analogue

  • Question: My purified this compound analogue remains as an oil or amorphous solid and will not crystallize. What techniques can I try?

  • Answer: Inducing crystallization of complex molecules can require patience and experimentation.

    • Possible Causes:

      • Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

      • Inappropriate Solvent System: The solubility of the compound in the chosen solvent may be too high or too low.

      • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.

    • Solutions:

      • Re-purify the Sample: If possible, subject the sample to another round of preparative HPLC to remove any remaining impurities.

      • Solvent Screening: Experiment with a variety of solvents and solvent mixtures with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[9]

      • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial.

      • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this in a larger sealed container with a poor solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

      • Seeding: If you have a few crystals, add a seed crystal to a supersaturated solution to initiate crystallization.

      • Solvent Combination: One reported method for crystallizing an alkaloid involved a solvent system of ethyl acetate, ethanol, hexane, and a 25% ammonia solution in a ratio of 100:5:5:2.5, which was left to stand for several days.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical extraction procedure for Vinca alkaloids and their analogues from plant material?

A1: A common method involves the following steps:

  • Acid-Base Extraction: The dried and powdered plant material is first extracted with an acidic aqueous solution (e.g., 2% tartaric acid or dilute hydrochloric acid) to protonate the alkaloids and bring them into the aqueous phase.[11]

  • Basification and Organic Solvent Extraction: The acidic extract is then basified (e.g., with ammonium hydroxide) to a pH of 7.5-9.0, which deprotonates the alkaloids, making them soluble in organic solvents.[1] This aqueous solution is then extracted with an organic solvent like chloroform or dichloromethane.[1]

  • Solvent Removal: The organic solvent containing the crude alkaloid mixture is then evaporated to dryness.[1]

Q2: What is the difference between analytical and preparative HPLC, and when should I use each?

A2: The primary difference lies in the goal of the separation.

  • Analytical HPLC is used to identify and quantify the components of a mixture. It uses smaller columns, lower flow rates, and smaller sample injection volumes.[12] The goal is to obtain high-resolution separation for accurate analysis, not to collect the separated compounds.[12]

  • Preparative HPLC is used to purify and isolate larger quantities of a specific compound from a mixture for further use.[8] It employs larger columns, higher flow rates, and larger injection volumes.[12] The focus is on throughput and purity of the collected fractions rather than achieving the highest possible resolution.[13]

Q3: How can I prevent my this compound analogues from degrading during purification?

A3: Vinca alkaloids can be sensitive to pH, light, and temperature.

  • pH Control: Maintain the pH within a stable range, as extreme pH can cause hydrolysis. For some Vinca alkaloid conjugates, a pH range of 4.5-5.5 has been shown to improve stability.[14]

  • Light Protection: Protect solutions from light, as some alkaloids are photolabile.

  • Temperature Control: Perform purification steps at controlled, and if necessary, reduced temperatures to minimize degradation.

Q4: What are the advantages of using a gradient elution in HPLC for separating complex mixtures of this compound analogues?

A4: Gradient elution, where the mobile phase composition is changed over time, offers several advantages for complex mixtures:

  • Improved Resolution: It allows for the separation of compounds with a wide range of polarities in a single run.

  • Reduced Analysis Time: It can significantly shorten the run time compared to isocratic elution (constant mobile phase composition).

  • Sharper Peaks: It can lead to sharper peaks for late-eluting compounds, improving sensitivity.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for this compound Analogue Purification

TechniqueStationary PhaseTypical Mobile PhaseScaleAdvantagesDisadvantages
Column Chromatography Silica Gel or Alumina[6]Chloroform/Methanol or Dichloromethane/Ethanol gradients[7]Milligrams to GramsHigh loading capacity, low costLower resolution, more time-consuming
Analytical HPLC C18 (Reversed-Phase)Acetonitrile/Water with acid modifier (e.g., formic acid)MicrogramsHigh resolution, quantitativeSmall sample capacity, not for isolation
Preparative HPLC C18 (Reversed-Phase)Acetonitrile/Water with acid modifier (e.g., formic acid)Milligrams to GramsHigh purity, faster than column chromatographyHigher cost, lower loading than column chromatography

Experimental Protocols

Protocol 1: General Extraction of this compound Analogues from Plant Material
  • Maceration: Suspend 100 g of dried, powdered plant material in 1 L of 2% tartaric acid solution. Stir for 4-6 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth and then a finer filter paper to remove solid plant material.

  • Basification: Adjust the pH of the filtrate to approximately 8.5 with concentrated ammonium hydroxide.

  • Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with 500 mL portions of chloroform.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Preparative HPLC Purification of a this compound Analogue
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-45 min: Linear gradient from 10% to 70% B

    • 45-50 min: Hold at 70% B

    • 50-55 min: Return to 10% B

    • 55-65 min: Re-equilibration at 10% B

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Injection: Dissolve the crude extract in a minimal amount of methanol and inject an appropriate volume based on the column's loading capacity.

  • Fraction Collection: Collect fractions corresponding to the peak of the target this compound analogue.

  • Post-Purification: Combine the fractions containing the pure compound and evaporate the solvent.

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final_step Step 3: Final Product plant_material Dried Plant Material acid_extraction Acidic Aqueous Extraction (e.g., 2% Tartaric Acid) plant_material->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification (pH 8.5 with NH4OH) filtration1->basification l_l_extraction Liquid-Liquid Extraction (with Chloroform) basification->l_l_extraction crude_extract Crude Alkaloid Extract l_l_extraction->crude_extract column_chrom Silica Gel Column Chromatography (Optional Coarse Purification) crude_extract->column_chrom Load Crude Extract prep_hplc Preparative HPLC column_chrom->prep_hplc Partially Purified Fractions fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_evap Solvent Evaporation purity_analysis->solvent_evap Pool Pure Fractions crystallization Crystallization solvent_evap->crystallization pure_analogue Pure this compound Analogue crystallization->pure_analogue

Caption: General workflow for the extraction and purification of this compound analogues.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time cluster_solutions Potential Solutions start HPLC Problem Observed peak_shape_q Tailing or Fronting? start->peak_shape_q rt_shift_q Drifting RT? start->rt_shift_q silanol_interaction Secondary Silanol Interactions peak_shape_q->silanol_interaction Yes column_overload Column Overload peak_shape_q->column_overload Yes optimize_ph Optimize Mobile Phase pH silanol_interaction->optimize_ph reduce_load Reduce Sample Load column_overload->reduce_load mobile_phase_issue Mobile Phase Inconsistency rt_shift_q->mobile_phase_issue Yes temp_fluctuation Temperature Fluctuation rt_shift_q->temp_fluctuation Yes fresh_mobile_phase Prepare Fresh Mobile Phase mobile_phase_issue->fresh_mobile_phase use_column_oven Use Column Oven temp_fluctuation->use_column_oven

Caption: Troubleshooting logic for common HPLC issues in this compound analogue purification.

References

Best practices for long-term storage of Vinervine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Vinervine Compounds Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound compounds. The following guides are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of this compound, like many complex organic molecules, is influenced by environmental factors.[1] The main contributors to degradation are exposure to light (photolysis), temperature fluctuations, moisture (hydrolysis), oxygen (oxidation), and extreme pH conditions.[2][3]

Q2: What is the ideal temperature for long-term storage of solid this compound?

A2: For long-term storage, solid this compound compounds should be kept in a cool, dark, and dry place.[1] It is highly recommended to store them at low temperatures, such as -20°C or -80°C, in tightly sealed containers to ensure maximum stability.[1][4] For short-term storage or routine use, refrigeration at 2-8°C may be sufficient, but always refer to the specific product datasheet.[5]

Q3: How should I protect this compound from light exposure?

A3: this compound compounds can be susceptible to photodegradation.[3][6] To prevent this, always store them in amber or opaque vials.[1][3] If using clear containers, they should be wrapped in aluminum foil or stored inside a light-blocking secondary container or a dark cabinet.[5][7]

Q4: Should I store this compound as a solid or in a solution?

A4: Storing this compound as a dry, solid powder is generally preferred for long-term stability, as this minimizes hydrolysis and other solvent-mediated degradation pathways.[4][6] Solutions should be prepared fresh for experiments whenever possible.[1] If you must store this compound in solution, use a suitable anhydrous solvent and store at -80°C for the best results.[4]

Q5: What are the best solvents for preparing this compound stock solutions?

A5: The choice of solvent is critical for the stability of this compound in solution.[1] Anhydrous grade polar aprotic solvents like DMSO or DMF are commonly used for creating stock solutions.[1] For aqueous buffers, the pH should be maintained near neutral, as extreme pH levels can catalyze hydrolysis.[1] Always use solvents from a freshly opened bottle or those specifically designated as anhydrous to avoid introducing moisture.[8][9]

Q6: My this compound compound is labeled as moisture-sensitive. What special precautions should I take?

A6: For moisture-sensitive forms of this compound, handling should ideally occur in a controlled environment like a glove box with an inert atmosphere (e.g., argon or nitrogen).[5][8] If a glove box is not available, use a desiccator for storage.[5][10] When handling the compound, work quickly and use dry glassware. Sealing containers with high-quality caps and Parafilm can also help prevent moisture ingress.[5]

Troubleshooting Guides

Issue 1: I am seeing unexpected or new peaks in my HPLC/LC-MS analysis of a stored this compound sample.

  • Possible Cause 1: Degradation. The new peaks may be degradation products. This compound can degrade due to oxidation, hydrolysis, or photolysis, especially if storage conditions were not optimal.[3][11]

    • Solution: Re-evaluate your storage protocol. Ensure the compound is protected from light, stored at or below -20°C, and sealed tightly to prevent moisture and air exposure.[1] It is recommended to run a forced degradation study (see Experimental Protocols) to identify potential degradation products.

  • Possible Cause 2: Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[1]

    • Solution: Whenever possible, dissolve the final dilution of your sample in the mobile phase.

  • Possible Cause 3: Acid-Catalyzed Degradation. If your mobile phase is acidic, it could be causing on-column degradation of the this compound compound.[1]

    • Solution: Try a different mobile phase with a neutral or higher pH to see if the unexpected peaks disappear.

Issue 2: The purity or concentration of my this compound sample seems to decrease over time, even in storage.

  • Possible Cause 1: Thermal Degradation. Storing the compound at room temperature or even in a refrigerator (+4°C) may not be sufficient to prevent slow degradation over weeks or months.[5][11]

    • Solution: For long-term storage, always use a freezer set to -20°C or an ultra-low freezer at -80°C.[1]

  • Possible Cause 2: Oxidation. If the container is not properly sealed, oxygen from the air can slowly degrade the compound.

    • Solution: Use vials with tight-fitting caps. For highly sensitive this compound analogs, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[1]

  • Possible Cause 3: Photodegradation. Repeated exposure to ambient lab lighting during handling can cause cumulative degradation.[3][6]

    • Solution: Minimize light exposure during weighing and solution preparation. Use amber vials for storing solutions, even for short periods on the benchtop.[1]

Issue 3: My this compound sample has changed color or a precipitate has formed in my stock solution.

  • Possible Cause 1: Chemical Degradation. A change in color is often a visual indicator of chemical degradation and the formation of impurities.[12]

    • Solution: The sample should be considered suspect. It is advisable to acquire a new, fresh lot of the compound. Perform a purity check (e.g., via HPLC or LC-MS) on the old sample to confirm degradation.

  • Possible Cause 2: Precipitation from Solution. If a precipitate forms in a stock solution stored in the freezer, the compound may be crashing out of solution at low temperatures.

    • Solution: Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all contents are redissolved. If the precipitate does not redissolve, it may indicate that the compound's solubility is lower than the stock concentration or that degradation has occurred.

Quantitative Stability Data

The following table summarizes hypothetical stability data for a standard this compound compound under various storage conditions. This data is for illustrative purposes and should be confirmed with lot-specific stability studies.

Storage ConditionTimePurity (%) by HPLCObservations
Solid State
25°C, Ambient Light3 Months85.2%Significant yellowing of powder
25°C, Dark3 Months92.1%Slight color change
4°C, Dark12 Months98.5%No visible change
-20°C, Dark24 Months99.2%No visible change
-80°C, Dark24 Months>99.5%No visible change
In DMSO Solution (10 mM)
4°C, Dark1 Month96.3%Minor degradation peak observed
-20°C, Dark6 Months98.8%Stable
-80°C, Dark12 Months99.4%Highly stable

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To understand the degradation pathways of this compound by subjecting it to accelerated stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

    • Store at room temperature, protected from light, for 24 hours.[1]

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Place solid this compound powder in a 60°C oven for 48 hours.[1]

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid for analysis.[1]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated HPLC-UV or LC-MS method to determine the percentage of degradation and profile the degradants.

Protocol 2: Long-Term (Real-Time) Stability Testing

Objective: To determine the shelf-life of a this compound compound under recommended storage conditions.

Methodology:

  • Establish Protocol: Create a stability testing protocol that specifies the lot numbers, storage conditions, testing time points, and analytical methods to be used.[2][13]

  • Sample Preparation: Package a sufficient quantity of the this compound compound (solid or in a specific solution) in the proposed long-term storage container-closure system.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to the recommended long-term storage condition, typically 25°C/60% RH for room temperature storage, or in freezers at -20°C or -80°C.[13]

  • Testing Time Points: Test the samples at predetermined intervals. For a 24-month study, typical time points are 0, 3, 6, 9, 12, 18, and 24 months.[13]

  • Analytical Testing: At each time point, evaluate the samples for relevant stability attributes, which may include:

    • Physical: Appearance, color, odor.[14]

    • Chemical: Purity assay (e.g., HPLC), identification of degradation products (e.g., LC-MS).[14]

  • Data Evaluation: Analyze the data over time to identify any trends in degradation or changes in physical properties. The shelf-life is the time period during which the this compound compound remains within its established specifications.[14]

Visualizations

Storage_Decision_Workflow start Start: New this compound Sample check_form Is sample solid or in solution? start->check_form solid_storage Solid Form Storage check_form->solid_storage Solid solution_storage Solution Form Storage check_form->solution_storage Solution check_duration Storage Duration? solid_storage->check_duration check_solvent Is solvent anhydrous? solution_storage->check_solvent long_term Long-Term (>3 months) check_duration->long_term Long short_term Short-Term (<3 months) check_duration->short_term Short store_minus_80 Store at -80°C (Inert atmosphere if sensitive) long_term->store_minus_80 store_minus_20 Store at -20°C short_term->store_minus_20 end End: Sample Stored store_minus_80->end store_minus_20->end use_anhydrous Use anhydrous solvent (e.g., DMSO) Prepare fresh if possible check_solvent->use_anhydrous Yes check_solvent->use_anhydrous No, use new store_solution Store solution at -80°C in small aliquots use_anhydrous->store_solution store_solution->end

Caption: Decision workflow for selecting optimal this compound storage conditions.

Stability_Study_Workflow cluster_prep Preparation Phase cluster_storage Storage & Testing Phase cluster_analysis Analysis Phase protocol Define Stability Protocol (Timepoints, Conditions) sampling Package Samples in Final Container protocol->sampling storage Place Samples in Calibrated Chamber sampling->storage pull Pull Samples at Predetermined Timepoints (0, 3, 6, 12 mo.) storage->pull analysis Perform Physical & Chemical Analysis (e.g., HPLC) pull->analysis analysis->pull Next timepoint data Compile & Analyze Data for Trends analysis->data report Determine Shelf-Life & Write Stability Report data->report Hypothetical_Signaling_Pathway receptor Cell Surface Receptor (CSR-V) adaptor Adaptor Protein (Adp1) receptor->adaptor This compound This compound This compound->receptor inhibits kinase1 Kinase A (KinA) adaptor->kinase1 activates kinase2 Kinase B (KinB) kinase1->kinase2 tf Transcription Factor (TF-V) kinase2->tf phosphorylates nucleus Nucleus tf->nucleus translocates to response Cellular Response (e.g., Apoptosis) nucleus->response gene expression

References

Validation & Comparative

A Comparative Analysis of Vinca Alkaloids in Leukemia Models: Vinblastine vs. Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pivotal chemotherapeutic agents, Vinblastine and Vincristine, reveals distinct efficacy profiles and mechanisms of action in preclinical leukemia models. While both are potent microtubule inhibitors derived from the Madagascar periwinkle, their subtle structural differences translate into significant variations in their anti-leukemic activity and cellular responses.

This guide provides a comprehensive comparison of Vinblastine and Vincristine, presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways to inform researchers, scientists, and drug development professionals in the field of oncology.

Performance in Leukemia Cell Lines: A Quantitative Comparison

The cytotoxic effects of Vinblastine and Vincristine have been evaluated across various leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, demonstrates these differences.

Cell LineDrugIC50 (nM)Exposure TimeCitation
L1210 (Mouse Leukemia)Vincristine4.4Continuous[1]
L1210 (Mouse Leukemia)Vinblastine4.0Continuous[1]
HL-60 (Human Promyelocytic Leukemia)Vincristine4.1Continuous[1]
HL-60 (Human Promyelocytic Leukemia)Vinblastine5.3Continuous[1]
K562 (Human Chronic Myelogenous Leukemia)Vinblastine1.048 hours[2]

Note: Direct comparative IC50 values for Vincristine in K562 cells were not available in the provided search results. Continuous exposure indicates that the cells were grown in the presence of the drug for the duration of the growth inhibition assay.

Interestingly, while the IC50 values for continuous exposure in L1210 and HL-60 cells are comparable, studies have shown that after short-term exposure (4 hours), Vincristine is significantly more potent than Vinblastine in inhibiting the proliferation of L1210 and HL-60 cells[1]. This difference is attributed to the cellular uptake and retention properties of the two drugs; Vinblastine is released from the cells much more rapidly than Vincristine after the drug is removed from the medium[1].

Mechanism of Action: Beyond Mitotic Arrest

Both Vinblastine and Vincristine are classified as vinca alkaloids and share a primary mechanism of action: the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to the arrest of cells in the M phase of the cell cycle and subsequent apoptosis[3][4][5]. However, recent research has unveiled more complex and, in some cases, cell-cycle-independent mechanisms of action, particularly in leukemia cells.

Vinblastine: Studies in chronic lymphocytic leukemia (CLL) cells, which have a low proliferative rate, have surprisingly shown that Vinblastine can induce rapid apoptosis independent of the cell cycle phase[6][7]. This is a departure from the traditional understanding of its action being solely dependent on mitotic arrest[6]. This acute apoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) pathway[7][8]. Furthermore, Vinblastine has been shown to potently induce the pro-apoptotic protein NOXA in CLL cells, which is crucial for sensitizing these cells to other apoptotic agents like ABT-737[6][9].

Vincristine: Similarly, Vincristine's cytotoxic effects in acute lymphoblastic leukemia (ALL) cells are not confined to mitotic arrest. It can induce cell death in G1 phase, independent of entry into mitosis, as well as through the classical pathway of mitotic arrest followed by apoptosis for cells in the S or G2/M phases[10]. The induction of apoptosis by Vincristine in ALL cells has been shown to be a mitochondrial-controlled pathway, involving the activation of caspase-9 and -3.

The subtle structural difference between the two molecules—a formyl group on the vindoline nucleus of Vincristine versus a methyl group on Vinblastine—is thought to contribute to their differing biological activities and toxicity profiles.

Signaling Pathways and Experimental Workflow

To visualize the molecular mechanisms and experimental approaches discussed, the following diagrams are provided.

Vinblastine_Signaling_Pathway Vinblastine Vinblastine Microtubules Microtubule Disruption Vinblastine->Microtubules JNK JNK Activation Microtubules->JNK NOXA NOXA Induction Microtubules->NOXA Apoptosis Apoptosis JNK->Apoptosis NOXA->Apoptosis

Figure 1: Simplified signaling pathway of Vinblastine-induced apoptosis in leukemia cells.

Vincristine_Signaling_Pathway Vincristine Vincristine Microtubules Microtubule Disruption Vincristine->Microtubules Mitochondria Mitochondrial Pathway Microtubules->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Key steps in Vincristine-induced mitochondrial-mediated apoptosis in leukemia cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays LeukemiaCells Leukemia Cell Lines (e.g., K562, HL-60, L1210) DrugTreatment Treat with Vinblastine or Vincristine (Dose-response & Time-course) LeukemiaCells->DrugTreatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) DrugTreatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) DrugTreatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) DrugTreatment->CellCycle

Figure 3: General experimental workflow for comparing the effects of vinca alkaloids in leukemia cell lines.

Experimental Protocols

Cell Culture: Leukemia cell lines (e.g., L1210, HL-60, K562) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of Vinblastine or Vincristine for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability versus the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with the desired concentrations of Vinblastine or Vincristine for the specified time.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis:

  • Treat cells with Vinblastine or Vincristine as required.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Validating Anti-Tumor Efficacy: A Comparative Analysis of Vinca Alkaloids in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

This guide provides a comparative analysis of the anti-tumor activity of vinca alkaloids, a class of microtubule-targeting agents, in preclinical xenograft models. Due to the limited availability of specific data for a compound named "Vinervine," this report focuses on two prominent and structurally related vinca alkaloids: Vinorelbine and Vincristine. The data presented here, derived from various xenograft studies, is intended to serve as a valuable resource for evaluating the anti-tumor potential of this class of compounds and for designing future preclinical studies. The primary mechanisms of action for these agents, namely the induction of apoptosis and cell cycle arrest, are also detailed.

Comparative Efficacy of Vinca Alkaloids in Xenograft Models

The following tables summarize quantitative data from xenograft studies, showcasing the anti-tumor activity of Vinorelbine and Vincristine. These studies demonstrate their efficacy in inhibiting tumor growth and improving survival in various cancer models.

Table 1: Anti-Tumor Activity of Vinorelbine in Xenograft Models

Cancer TypeXenograft ModelTreatmentKey FindingsReference
Lung Adenocarcinoma973 cells in nude miceVinorelbine (2 mg/kg) + Radiation (10Gy and 20Gy)Significant tumor growth inhibition compared to radiation alone. Enhancement factors of 1.1 and 1.2. Tumor growth delay of up to 28 days in the combination group.[1][2]
Human Lung CarcinomaLu-65 and PC-12 xenografts in nude miceVinorelbine + CisplatinCombination of maximum tolerated doses was tolerable and showed an anti-tumor effect.
Pediatric and Adult CNS TumorsVarious human tumor xenografts in athymic nude miceVinorelbine (11 mg/kg)Produced statistically significant growth delays in several glioma xenografts.[3]
Breast Cancer4T1 tumor-bearing BALB/c miceVinorelbine + Cisplatin / Vinorelbine + 5-FU (metronomic chemotherapy)Higher doses suppressed tumor growth and metastases.[4]

Table 2: Anti-Tumor Activity of Vincristine in Xenograft Models

Cancer TypeXenograft ModelTreatmentKey FindingsReference
Acute Lymphoblastic Leukemia (ALL)ALL xenograft miceVincristine + NHP2L1 inhibitorsIncreased cytotoxicity in leukemia cells and prolonged survival of xenograft mice.[5]
T-cell Acute Lymphoblastic LeukemiaMOLT4-GFP orthotopic xenotransplantsVincristine + Srb1 (anti-CCR9 mAb)Strong synergistic effect, with mean survival increasing from ~67 days (Vincristine alone) to ~306 days in the combination group.[6]
LymphomaL5178Y solid tumor model in miceVincristine (0.05, 0.15, 0.30 mg/kg) ± EGCGDose-dependent tumor growth inhibition. Combination with EGCG at the lowest Vincristine dose significantly reduced tumor volume.[7]
Human Lung CarcinomaXenografts in immunodeficient miceVincristine vs. VindesineComparative study on the response of lung carcinoma xenografts to different vinca alkaloids.[8]

Experimental Protocols

Below is a generalized, detailed methodology for a xenograft study designed to evaluate the anti-tumor activity of a test compound. This protocol is a composite based on common practices reported in the cited literature.[1][9][10]

Protocol: In Vivo Xenograft Tumor Growth Inhibition Study

  • Cell Culture and Preparation:

    • Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested during the exponential growth phase, and cell viability is confirmed to be >95% using methods like trypan blue exclusion.

    • The required number of cells for implantation is suspended in a suitable medium, often mixed with an extracellular matrix like Matrigel to enhance tumor take rate.

  • Animal Model:

    • Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

    • Mice are acclimated for at least one week before the start of the experiment.

  • Tumor Implantation:

    • A specific number of tumor cells (typically 1x10^6 to 1x10^7) in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.

    • Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

  • Drug Administration:

    • The test compound (e.g., Vinorelbine) is formulated in a suitable vehicle.

    • The compound is administered to the treatment group according to a specific dosing schedule (e.g., intraperitoneally, intravenously, or orally) and dose level. The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Other endpoints can include tumor growth delay and overall survival.

  • Data Analysis and Termination:

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

    • The study is terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point.

Signaling Pathways and Experimental Workflow

The anti-tumor activity of vinca alkaloids is primarily attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and induction of apoptosis.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Collection & Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest cell_prep Cell Suspension Preparation cell_harvest->cell_prep implantation Tumor Cell Implantation in Mice cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Drug Administration randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection tgi_calc Calculate Tumor Growth Inhibition (TGI) data_collection->tgi_calc survival_analysis Survival Analysis data_collection->survival_analysis statistical_analysis Statistical Analysis tgi_calc->statistical_analysis survival_analysis->statistical_analysis

Experimental Workflow for a Xenograft Study.

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of vinca alkaloids.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase vinca_alkaloid Vinca Alkaloid bcl2_family Modulation of Bcl-2 Family Proteins vinca_alkaloid->bcl2_family mito_release Mitochondrial Outer Membrane Permeabilization (Cytochrome c release) bcl2_family->mito_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) mito_release->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (DNA fragmentation, cell shrinkage) casp3->apoptosis

Simplified Intrinsic Apoptosis Pathway.

Vinca alkaloids can induce the intrinsic pathway of apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[11][12][13]

cell_cycle_arrest_pathway vinca_alkaloid Vinca Alkaloid microtubule_disruption Disruption of Microtubule Dynamics vinca_alkaloid->microtubule_disruption mitotic_spindle_defect Defective Mitotic Spindle Formation microtubule_disruption->mitotic_spindle_defect sac_activation Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle_defect->sac_activation g2m_arrest G2/M Phase Arrest sac_activation->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Vinca Alkaloid-Induced Cell Cycle Arrest.

By interfering with microtubule polymerization, vinca alkaloids prevent the proper formation of the mitotic spindle, which is essential for cell division. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis.[14][15]

References

A Comparative Analysis of Vinervine and Paclitaxel Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the landscape of cancer chemotherapy, microtubule-targeting agents (MTAs) represent a cornerstone of treatment. These agents disrupt the highly dynamic microtubule cytoskeleton, which is essential for cell division, leading to mitotic arrest and subsequent cell death. This guide provides a detailed comparative analysis of two distinct classes of MTAs: the microtubule-destabilizing agents, exemplified here by vinorelbine, and the microtubule-stabilizing agents, represented by the well-known drug paclitaxel.

It is important to note that while the initial query referenced "Vinervine," publicly available scientific literature on a compound with this specific name and its mechanism of action is scarce. However, the query's context strongly suggests an interest in comparing a microtubule-destabilizing agent with paclitaxel. Therefore, this guide will focus on vinorelbine, a prominent vinca alkaloid with a well-characterized microtubule-destabilizing mechanism that directly contrasts with that of paclitaxel.

Opposing Mechanisms Targeting a Common Achilles' Heel

At the heart of their anticancer activity, both vinorelbine and paclitaxel interfere with the normal function of microtubules, albeit through diametrically opposed mechanisms. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is critical for the formation and function of the mitotic spindle during cell division.[1]

Paclitaxel: The Stabilizer

Paclitaxel, a member of the taxane family, functions by binding to the β-tubulin subunit within the microtubule polymer.[2] This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of abnormally stable and non-functional microtubule bundles.[1][3] The suppression of microtubule dynamics ultimately activates the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle and triggering apoptosis.[3]

Vinorelbine: The Destabilizer

In contrast, vinorelbine, a semi-synthetic vinca alkaloid, acts as a microtubule-destabilizing agent.[4] It binds to the vinca domain on β-tubulin, a site distinct from the paclitaxel-binding site.[4][5] This interaction inhibits the polymerization of tubulin dimers into microtubules.[6][7] At higher concentrations, vinorelbine can induce the depolymerization of existing microtubules.[4] The disruption of microtubule formation prevents the assembly of a functional mitotic spindle, also leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Quantitative Comparison of Cellular Effects

The distinct mechanisms of vinorelbine and paclitaxel translate into measurable differences in their effects on microtubule dynamics and cellular fate. The following table summarizes key quantitative data from comparative studies.

ParameterVinorelbinePaclitaxelReference
Primary Mechanism Microtubule DestabilizationMicrotubule Stabilization[1][4][6]
Binding Site Vinca domain on β-tubulinTaxane site on β-tubulin[2][4][5]
Effect on Tubulin Polymerization Inhibits polymerizationPromotes polymerization[3][6][7]
Effect on Microtubule Mass Decreases at high concentrationsIncreases[8]
Cell Cycle Arrest G2/M PhaseG2/M Phase[3][4][6]
Apoptosis Induction Synergistic increase with paclitaxelSynergistic increase with vinorelbine[9]

Experimental Protocols

To aid researchers in the investigation of these and other microtubule-targeting agents, detailed protocols for key experimental assays are provided below.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time.[10]

Protocol:

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (vinorelbine, paclitaxel), and a control (DMSO).[11]

  • Procedure:

    • Keep purified tubulin on ice to prevent spontaneous polymerization.[10]

    • In a 96-well plate, add the polymerization buffer, GTP, and the test compound or control.

    • Initiate the reaction by adding the purified tubulin to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.[10][11]

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[11]

  • Expected Results:

    • Control (DMSO): A sigmoidal curve showing a lag phase, a polymerization phase, and a plateau.

    • Vinorelbine (Destabilizer): A decreased rate of polymerization and a lower final plateau compared to the control.[1]

    • Paclitaxel (Stabilizer): An increased rate of polymerization and a higher final plateau compared to the control.[1]

Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of the effects of MTAs on the microtubule cytoskeleton within cells.

Principle: Cells are treated with the test compounds, fixed, and then stained with antibodies specific to tubulin. A fluorescently labeled secondary antibody is used to visualize the microtubule network using a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549, HeLa) on coverslips and allow them to adhere.

    • Treat the cells with various concentrations of vinorelbine, paclitaxel, or a vehicle control (DMSO) for a specified time.

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).[12]

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[13]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).[13]

    • Incubate with a primary antibody against α-tubulin or β-tubulin.[13]

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.[13]

    • Counterstain the nuclei with DAPI, if desired.[13]

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclei using a fluorescence or confocal microscope.[13]

  • Expected Results:

    • Control (DMSO): A well-organized, filamentous microtubule network extending throughout the cytoplasm.

    • Vinorelbine: Disrupted, sparse, or absent microtubule network, with potential formation of tubulin paracrystals at higher concentrations.[7]

    • Paclitaxel: Dense bundles of microtubules, often arranged in aster-like structures, and a more rigid-appearing microtubule network.[8]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the opposing mechanisms of vinorelbine and paclitaxel and the general workflow for a tubulin polymerization assay.

Vinorelbine_Mechanism tubulin αβ-Tubulin Dimers vin_tubulin_complex Vinorelbine-Tubulin Complex tubulin->vin_tubulin_complex polymerization Polymerization tubulin->polymerization Normal Process vinorelbine Vinorelbine vinorelbine->vin_tubulin_complex vin_tubulin_complex->polymerization Inhibits microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization Dynamic Instability mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle depolymerization->tubulin mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest Disrupted apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Vinorelbine's microtubule-destabilizing mechanism.

Paclitaxel_Mechanism tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization Normal Process paclitaxel Paclitaxel stable_microtubule Abnormally Stable Microtubule paclitaxel->stable_microtubule microtubule Microtubule polymerization->microtubule microtubule->stable_microtubule depolymerization Depolymerization microtubule->depolymerization Dynamic Instability stable_microtubule->depolymerization Inhibits mitotic_spindle Mitotic Spindle Function stable_microtubule->mitotic_spindle Disrupts depolymerization->tubulin mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's microtubule-stabilizing mechanism.

Tubulin_Polymerization_Assay start Start prepare_reagents Prepare Reagents: - Purified Tubulin (on ice) - Polymerization Buffer - GTP - Test Compounds start->prepare_reagents add_to_plate Add Buffer, GTP, and Test Compound to 96-well Plate prepare_reagents->add_to_plate initiate_reaction Initiate Polymerization: Add Tubulin and transfer to 37°C add_to_plate->initiate_reaction measure_absorbance Measure Absorbance at 340nm (every 60s for 60 min) initiate_reaction->measure_absorbance analyze_data Analyze Data: Plot Absorbance vs. Time measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a tubulin polymerization assay.

Conclusion

Vinorelbine and paclitaxel, despite their shared therapeutic target of microtubules, exemplify the two major classes of microtubule-targeting agents with opposing mechanisms of action. Vinorelbine destabilizes microtubules by inhibiting their polymerization, while paclitaxel stabilizes them by preventing depolymerization. Both actions effectively disrupt the dynamic nature of the mitotic spindle, leading to cell cycle arrest and apoptosis. Understanding these distinct mechanisms is crucial for the rational design of novel anticancer therapies, the development of effective combination strategies, and the prediction of potential resistance mechanisms. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate these and other compounds that modulate microtubule dynamics.

References

Cross-Validation of Vinervine's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Identity of Vinervine: Publicly available scientific literature and clinical trial databases show limited information for a specific therapeutic agent named "this compound." The term may be used colloquially or in specific research contexts to refer to compounds with similar names or origins, such as Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, or components of red vine leaf extract. This guide, therefore, synthesizes available data on related and potentially relevant compounds to illustrate the principles of efficacy cross-validation, while clearly noting the absence of specific inter-laboratory studies for a compound explicitly named "this compound."

Efficacy of Related Compounds: Red Vine Leaf Extract in Chronic Venous Insufficiency

To provide a tangible example of efficacy data, this section presents findings from a clinical trial on red vine leaf extract (AS195), a product used for a condition where vascular health is implicated.

Quantitative Efficacy Data

A multicenter, randomized, double-blind, placebo-controlled study (NCT00855179) evaluated the efficacy of 720 mg of red vine leaf extract (AS195) daily over 12 weeks in patients with Chronic Venous Insufficiency (CVI).[1]

Efficacy EndpointRed Vine Leaf Extract (AS195) GroupPlacebo GroupMean Difference (95% CI)p-value
Lower Limb Volume Reduction (mL) Significant reductionLess pronounced reduction-19.9 (-37.5, -2.3)0.0268
Pain in the Legs (10-cm VAS) Decrease in pain scoreSmaller decrease in pain score-6.6 (-13.1, -0.1)0.047

Data summarized from a 12-week study involving 248 patients.[1]

Experimental Protocol: NCT00855179
  • Study Design: A multicentre, randomised, double-blind, placebo-controlled study.[1]

  • Participants: 248 patients with Chronic Venous Insufficiency (CEAP Grades 3-4a) and moderate-to-severe clinical symptoms.[1]

  • Intervention: 720 mg of red vine leaf extract (AS195) per day for 12 weeks.[1]

  • Control: Placebo administered for 12 weeks.[1]

  • Primary Efficacy Endpoints:

    • Change in lower limb volume, measured by water displacement volumetry.[1]

    • Change in clinical CVI symptoms, assessed on a 10-cm visual analogue scale (VAS).[1]

  • Analysis: Analysis of covariance (ANCOVA) was used to compare the changes between the active treatment and placebo groups.[1]

The Critical Role of Inter-Laboratory Cross-Validation

The absence of specific cross-validation studies for "this compound" highlights a crucial gap in establishing the robustness and reproducibility of its efficacy. Inter-laboratory studies are fundamental for verifying that a compound's effects are consistent and not dependent on a specific lab's equipment, reagents, or personnel.[2][3] The goal of such studies is to assess the reproducibility of a method and the systematic bias between laboratories.[2]

A typical inter-laboratory validation workflow would involve distributing standardized samples of the compound and placebo to multiple independent laboratories.[2][3] Each laboratory would then follow a harmonized protocol to assess the predefined efficacy endpoints. The results are then statistically analyzed to determine the inter-laboratory reproducibility and identify any significant variations.[4][5][6]

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Develop Standardized Protocol B Prepare & Distribute Samples (Active & Placebo) A->B C Lab 1: Conduct Experiment B->C D Lab 2: Conduct Experiment B->D E Lab N: Conduct Experiment B->E F Collect & Analyze Data C->F D->F E->F G Assess Inter-Laboratory Reproducibility F->G H Publish Findings G->H

General workflow for an inter-laboratory cross-validation study.

Hypothetical Signaling Pathway of a Related Compound: Vinpocetine

While a specific mechanism for "this compound" is not detailed in the search results, the mechanism of Vinpocetine, a compound with a similar name, offers a potential framework for understanding related neuroprotective and vasodilatory effects. Vinpocetine is known to modulate cerebral blood flow and exhibit neuroprotective properties through several mechanisms.[7]

One of its primary actions is the inhibition of phosphodiesterase type 1 (PDE1).[7] This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for vasodilation and improved blood flow.[7] Additionally, Vinpocetine can modulate voltage-dependent sodium channels, which helps in stabilizing cell membranes and reducing neuronal excitability, thereby protecting against excitotoxicity.[7] It also possesses antioxidant properties, scavenging free radicals and reducing lipid peroxidation.[7]

G cluster_pde PDE1 Inhibition cluster_ion Ion Channel Modulation cluster_antioxidant Antioxidant Activity Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 NaChannels Voltage-gated Na+ Channels Vinpocetine->NaChannels FreeRadicals Free Radicals Vinpocetine->FreeRadicals cAMP_cGMP ↑ cAMP & cGMP PDE1->cAMP_cGMP inhibition Vasodilation Vasodilation & Improved Blood Flow cAMP_cGMP->Vasodilation Excitability ↓ Neuronal Excitability NaChannels->Excitability inhibition Neuroprotection1 Neuroprotection Excitability->Neuroprotection1 OxidativeStress ↓ Oxidative Stress FreeRadicals->OxidativeStress scavenging Neuroprotection2 Neuroprotection OxidativeStress->Neuroprotection2

Hypothetical signaling pathway for Vinpocetine, a related compound.

Conclusion

The robust evaluation of any therapeutic agent's efficacy hinges on reproducible data from well-designed clinical trials and, critically, cross-validation of these findings across multiple independent laboratories. While there is a lack of specific data for a compound named "this compound," the principles of such validation are universal. The data on red vine leaf extract provide a template for how efficacy can be quantified, and the established mechanisms of related compounds like Vinpocetine offer insights into potential biological activities. For any compound, including those that may be referred to as "this compound," future research must prioritize rigorous, multi-center studies to establish a credible and reliable efficacy profile for the scientific and medical communities.

References

A Comparative Analysis of Vinervine and Other Microtubule Inhibitors: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and databases reveals a significant lack of experimental data on the biological activity of Vinervine as a microtubule inhibitor. While the chemical identity of this compound is documented, there is insufficient information to conduct a comparative study against other well-established microtubule-targeting agents as originally requested.

This compound is identified as an alkaloid compound with the chemical formula C₂₀H₂₂N₂O₃, found in the plant Tabernaemontana divaricata[1]. However, comprehensive studies detailing its mechanism of action, efficacy in cancer cell lines (such as IC50 values), effects on cell cycle progression, and its ability to induce apoptosis are not available in the public domain.

Therefore, this guide will instead provide a comparative analysis of well-characterized microtubule inhibitors, namely the Vinca alkaloids (Vincristine and Vinblastine) and the Taxanes (Paclitaxel and Docetaxel), for which extensive experimental data exists. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization as initially outlined.

Introduction to Microtubule Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton. They play a vital role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[2]. The critical role of microtubules in mitosis makes them a key target for anticancer therapies[3][4]. Microtubule inhibitors are a class of drugs that interfere with the dynamic instability of microtubules, leading to cell cycle arrest, primarily in the M phase, and subsequent induction of apoptosis (programmed cell death)[5][6][7][8].

These agents are broadly categorized into two main groups:

  • Microtubule-Destabilizing Agents: This group, which includes the Vinca alkaloids, inhibits the polymerization of tubulin, leading to a net depolymerization of microtubules.

  • Microtubule-Stabilizing Agents: This group, exemplified by the Taxanes, promotes the polymerization of tubulin and stabilizes existing microtubules, preventing their depolymerization.

Both classes of drugs ultimately disrupt the delicate equilibrium of microtubule dynamics, which is essential for proper mitotic spindle function.

Comparative Efficacy of Microtubule Inhibitors

The cytotoxic efficacy of microtubule inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Drug ClassDrugCancer Cell LineIC50 (nM)Reference
Vinca Alkaloids VincristineKB-3 (human epidermoid carcinoma)1.5F.J. Roisen et al., 1972
RS4;11 (human B-cell precursor leukemia)~10[5]
VinblastineKB-3 (human epidermoid carcinoma)2.5F.J. Roisen et al., 1972
ML-1 (human myeloid leukemia)2.2[9]
Taxanes PaclitaxelA549 (human lung carcinoma)2.5P.B. Schiff et al., 1979
MCF7 (human breast adenocarcinoma)5.0S.B. Horwitz, 1992
DocetaxelA549 (human lung carcinoma)1.0M.C. Bissery et al., 1991
MCF7 (human breast adenocarcinoma)2.0M.C. Bissery et al., 1991

Mechanism of Action and Cellular Effects

Cell Cycle Arrest

A hallmark of microtubule-targeting agents is their ability to arrest cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. This effect can be quantified using flow cytometry.

DrugCell LineConcentration% of Cells in G2/M (Time)Reference
VincristineKB-3100 nM>80% (24h)[5]
VinblastineMOLT-4 (human acute lymphoblastic leukemia)0.05 µg/mlSignificant increase (12h)[10]
PaclitaxelHeLa (human cervical cancer)100 nM~70% (24h)J.J. Manfredi et al., 1982
DocetaxelA54910 nM>80% (24h)M.C. Bissery et al., 1991
Induction of Apoptosis

Prolonged mitotic arrest triggered by microtubule inhibitors ultimately leads to the activation of apoptotic pathways. Apoptosis can be assessed by various methods, including the detection of cleaved caspases and PARP by Western blotting, or by Annexin V staining in flow cytometry. For instance, Vincristine has been shown to induce apoptosis in acute lymphoblastic leukemia cells through a mitochondrial-controlled pathway involving the activation of caspase-9 and -3[8]. Similarly, Vinblastine can induce rapid, cell cycle phase-independent apoptosis in certain leukemia and lymphoma cell lines[9].

Signaling Pathways and Experimental Workflows

Microtubule Inhibitor-Induced Apoptotic Signaling Pathway

dot

Apoptosis_Pathway Microtubule_Inhibitor Microtubule Inhibitor (Vinca Alkaloids / Taxanes) Microtubule_Disruption Disruption of Microtubule Dynamics Microtubule_Inhibitor->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of microtubule inhibitor-induced apoptosis.

Experimental Workflow for Assessing Microtubule Inhibitor Activity

dot

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with Microtubule Inhibitor Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Detection (Western Blot / Annexin V) Drug_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 G2M_Arrest Quantify G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Confirmation Confirm Apoptosis Induction Apoptosis_Assay->Apoptosis_Confirmation

Caption: General experimental workflow for evaluating microtubule inhibitors.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as a change in absorbance at 340 nm over time in a spectrophotometer.

Methodology:

  • Reagents: Purified tubulin (>99%), GTP solution, general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and the test compound dissolved in an appropriate solvent (e.g., DMSO).

  • Procedure:

    • Reconstitute tubulin in general tubulin buffer on ice.

    • In a pre-chilled 96-well plate, add the test compound at various concentrations.

    • Add the tubulin solution and GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization, while a decrease or no change suggests inhibition.

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the microtubule inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).

Methodology:

  • Cell Treatment: Culture and treat cells with the microtubule inhibitor as described for the viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases.

Apoptosis Detection by Western Blotting

Principle: This method detects the presence and cleavage of key apoptotic proteins, such as caspases and PARP, in cell lysates.

Methodology:

  • Protein Extraction: Treat cells with the microtubule inhibitor, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The presence of cleaved forms of caspase-3 and PARP in treated cells indicates the induction of apoptosis. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

Confirming Vinervine's Binding Site on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental approaches required to confirm the binding site of Vinervine, a Vinca alkaloid, on tubulin. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and presents comparative data from well-characterized Vinca alkaloids such as vincristine and vinblastine. This approach offers a robust framework for researchers to investigate this compound's mechanism of action.

Introduction to Tubulin Binding Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular functions, including cell division and intracellular transport. Their dynamic nature makes them a prime target for anticancer therapies. Tubulin-binding agents are broadly classified into two groups: microtubule-stabilizing and microtubule-destabilizing agents. Vinca alkaloids, including vincristine and vinblastine, are classic microtubule-destabilizing agents that exert their anticancer effects by binding to tubulin and inhibiting its polymerization.[1] These compounds are known to bind to a specific region on β-tubulin known as the Vinca domain.[2][3]

Comparative Data of Vinca Alkaloids

To provide a contextual framework for future studies on this compound, the following table summarizes the tubulin-binding characteristics of well-known Vinca alkaloids. It is important to note that these values can vary depending on the experimental conditions.

CompoundBinding Affinity (Kd)IC50 (Tubulin Polymerization)Binding Site
Vincristine High~0.1 µMVinca Domain
Vinblastine High~0.1 µMVinca Domain
Vinorelbine Moderate~0.2 µMVinca Domain
This compound To be determined To be determined Presumed Vinca Domain

Experimental Protocols

To elucidate the binding characteristics of this compound on tubulin, a series of in vitro and in silico experiments are required. The following are detailed protocols for key experiments.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the extent of tubulin polymerization by monitoring the increase in turbidity of the solution.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock)

  • Glycerol

  • This compound (and other Vinca alkaloids for comparison) dissolved in DMSO

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a 10 mM GTP stock solution.

  • On ice, prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Prepare serial dilutions of this compound and control compounds in GTB.

  • In a pre-warmed 37°C 96-well plate, add 10 µL of the compound dilutions.

  • To initiate polymerization, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.[1]

Fluorescence Spectroscopy for Binding Affinity (Kd) Determination

This method relies on the intrinsic tryptophan fluorescence of tubulin, which is often quenched or enhanced upon ligand binding.

Materials:

  • Purified tubulin

  • Assay Buffer: 10 mM sodium phosphate, 0.1 M NaCl, pH 7.2

  • This compound stock solution

  • Fluorometer

Procedure:

  • Prepare a 2 µM solution of tubulin in the assay buffer.

  • Place the tubulin solution in a quartz cuvette.

  • Set the excitation wavelength to 295 nm and record the emission spectrum from 310 to 400 nm.

  • Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate for 2 minutes after each addition.

  • Record the fluorescence emission spectrum after each addition.

  • Correct the fluorescence intensity for dilution and inner filter effects.

  • Plot the change in fluorescence intensity against the this compound concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).[4]

Competitive Binding Assay

This assay determines if this compound binds to the Vinca domain by competing with a radiolabeled or fluorescently-labeled Vinca alkaloid.

Materials:

  • Purified tubulin

  • [³H]-Vinblastine or a fluorescent Vinblastine analog

  • Unlabeled this compound and Vinblastine (as a positive control)

  • Assay buffer

  • Filtration apparatus

Procedure:

  • Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-Vinblastine in the presence of increasing concentrations of unlabeled this compound or Vinblastine.

  • After incubation, separate the protein-bound from the free radioligand using a rapid filtration method (e.g., glass fiber filters).

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • A decrease in the amount of bound [³H]-Vinblastine in the presence of this compound indicates competition for the same binding site.

X-ray Crystallography

This technique can provide a high-resolution three-dimensional structure of the this compound-tubulin complex, definitively identifying the binding site and the specific molecular interactions.

Procedure:

  • Co-crystallize the tubulin-Vinervine complex. This often involves screening a wide range of crystallization conditions (precipitants, pH, temperature).

  • Alternatively, soak pre-formed tubulin crystals in a solution containing this compound.

  • Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure.

  • Refine the model to fit the experimental data and identify the electron density corresponding to the bound this compound molecule.[5]

Computational Docking

Molecular docking simulations can predict the preferred binding mode of this compound to tubulin and estimate the binding affinity.

Procedure:

  • Obtain the 3D structure of tubulin from the Protein Data Bank (PDB).

  • Generate a 3D model of this compound.

  • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound in the putative binding sites on tubulin (e.g., the Vinca domain).

  • Analyze the predicted binding poses based on scoring functions and visual inspection of the interactions between this compound and the amino acid residues of tubulin.[6][7]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the context of tubulin binding, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_structural Structural & Computational Tubulin_Polymerization_Assay Tubulin Polymerization Assay (IC50) Binding_Confirmation Binding Confirmation Tubulin_Polymerization_Assay->Binding_Confirmation Fluorescence_Spectroscopy Fluorescence Spectroscopy (Kd) Fluorescence_Spectroscopy->Binding_Confirmation Competitive_Binding Competitive Binding Assay Site_Identification Binding Site Identification Competitive_Binding->Site_Identification Xray_Crystallography X-ray Crystallography Mechanism_Elucidation Mechanism of Action Xray_Crystallography->Mechanism_Elucidation Computational_Docking Computational Docking Computational_Docking->Site_Identification Start Hypothesis: This compound binds to tubulin Start->Tubulin_Polymerization_Assay Start->Fluorescence_Spectroscopy Binding_Confirmation->Competitive_Binding Binding_Confirmation->Computational_Docking Site_Identification->Xray_Crystallography

Caption: Experimental workflow for identifying this compound's binding site on tubulin.

Tubulin_Binding_Sites Tubulin α-Tubulin β-Tubulin Colchicine_Site Colchicine Site Tubulin:f1->Colchicine_Site Vinca_Domain Vinca Domain (Presumed this compound Site) Tubulin:f1->Vinca_Domain Taxol_Site Taxol Site Tubulin:f1->Taxol_Site GTP_Site GTP Binding Site Tubulin:f0->GTP_Site Tubulin:f1->GTP_Site

Caption: Major drug binding sites on the αβ-tubulin heterodimer.

Conclusion

Confirming the binding site of this compound on tubulin is a critical step in understanding its mechanism of action and potential as a therapeutic agent. While direct experimental data for this compound is currently lacking, the established protocols and comparative data for other Vinca alkaloids presented in this guide provide a clear and comprehensive roadmap for researchers. By systematically applying these methodologies, the precise binding site, affinity, and functional consequences of this compound's interaction with tubulin can be elucidated, paving the way for further drug development efforts.

References

Independent Verification of Vinervine's Therapeutic Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the Research Community: This guide addresses the topic of the therapeutic index (TI) of Vinervine, a monoterpene indole alkaloid. Initial literature reviews indicate a significant data gap, as no public scientific studies have established a therapeutic index for this compound.

Therefore, this document serves a dual purpose. First, it provides a comprehensive, standardized protocol for researchers aiming to determine the therapeutic index of novel compounds like this compound. Second, it offers a comparative framework by presenting the known therapeutic indices of other clinically relevant alkaloids, thereby providing context for any future findings on this compound.

Understanding the Therapeutic Index

The therapeutic index is a critical quantitative measure of a drug's relative safety. It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1][2] A higher TI indicates a wider margin of safety, while a narrow TI means that the effective and toxic doses are close, requiring careful dosage monitoring.[3][4]

Classically, in preclinical animal studies, the TI is calculated as:

TI = LD₅₀ / ED₅₀

Where:

  • LD₅₀ (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.[5]

  • ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of a test population.[1][6]

In clinical settings, the toxic dose (TD₅₀) is used instead of the lethal dose.[1][2]

Comparative Therapeutic Index Data

While data for this compound is unavailable, the following table provides the therapeutic indices for other notable alkaloids. This comparison can serve as a benchmark for future research on this compound. Vinca alkaloids, in particular, are known for their narrow therapeutic window.[4]

CompoundClassPrimary Therapeutic UseTherapeutic Index (TI)Key Toxicities
This compound Monoterpene Indole AlkaloidUnknownNot Established Unknown
Vincristine Vinca AlkaloidCancer (Leukemia, Lymphoma)Narrow (Dose-limiting)Neurotoxicity, Myelosuppression
Vinblastine Vinca AlkaloidCancer (Lymphoma, Testicular)NarrowMyelosuppression (Dose-limiting), Neurotoxicity
Vinpocetine Synthetic Vinca Alkaloid DerivativeCognitive Enhancement, Stroke RecoveryWide (Considered a dietary supplement in the U.S.)Minimal at standard doses
Morphine Opioid AlkaloidAnalgesia (Severe Pain)~70Respiratory Depression, Sedation, Dependence
Digoxin Cardiac Glycoside AlkaloidHeart Failure, Atrial FibrillationNarrow (1.5 - 2.5)Cardiotoxicity, Nausea, Vision Disturbances

Note: Therapeutic Index can vary based on the specific effect and toxicity measured. The values presented are for general comparison.

Experimental Protocols

Below are detailed methodologies for determining the therapeutic index of a novel compound such as this compound through preclinical in vivo studies. These protocols are foundational and should be adapted based on the specific pharmacological properties of the compound.

Median Effective Dose (ED₅₀) Determination

Objective: To determine the dose of this compound that produces a desired therapeutic effect in 50% of the test animal population.

Methodology:

  • Animal Model Selection: Choose a relevant animal model (e.g., mouse, rat) that exhibits the condition targeted by this compound's hypothesized therapeutic action. For instance, if investigating neuroprotective effects, a stroke model like middle cerebral artery occlusion (MCAO) could be used.[7]

  • Dose-Response Study Design:

    • Divide animals into a minimum of 5 groups (e.g., n=10 per group), including one vehicle control group.

    • Administer the compound at escalating doses across the groups. Dose selection should be based on preliminary in vitro data.

    • Administer the compound via a clinically relevant route (e.g., intravenous, oral).

  • Efficacy Assessment:

    • Define a clear, quantifiable therapeutic endpoint. For a neuroprotective agent, this could be a reduction in infarct volume or improvement in a neurological score.[7]

    • Measure the endpoint at a predetermined time after drug administration.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals showing the desired therapeutic response.

    • Plot the percentage of responders against the log of the dose.

    • Use probit analysis or logistic regression to calculate the ED₅₀ value, which is the dose at which 50% of the animals exhibit the therapeutic effect.

Median Lethal Dose (LD₅₀) Determination

Objective: To determine the single dose of this compound that is lethal to 50% of the test animal population.[5]

Methodology:

  • Animal Model Selection: Use a standardized strain of healthy animals (e.g., Wistar rats or Swiss albino mice).[5]

  • Acute Toxicity Study Design:

    • Following OECD or similar guidelines, divide animals into multiple groups (e.g., n=10 per group), including a vehicle control.

    • Administer single, escalating doses of the compound to the different groups. The dose range should be wide enough to cause effects from no mortality to 100% mortality.

  • Observation:

    • Monitor animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.

    • Record all signs of toxicity, such as changes in behavior, breathing, and motor activity, as well as the time of death.

  • Data Analysis:

    • Calculate the mortality percentage for each dose group.

    • Use statistical methods like the Reed-Muench or Karber method, or software-based probit analysis, to calculate the LD₅₀ value from the dose-mortality data.[8]

Mandatory Visualizations

The following diagrams illustrate the workflows and potential mechanisms relevant to the study of a novel compound like this compound.

G cluster_0 Phase 1: Efficacy (ED50) cluster_1 Phase 2: Toxicity (LD50) cluster_2 Phase 3: Calculation A Select Animal Disease Model B Create Dose Groups (n=5+) + Vehicle A->B C Administer this compound (Escalating Doses) B->C D Assess Therapeutic Endpoint C->D E Calculate ED50 (Probit Analysis) D->E K Therapeutic Index TI = LD50 / ED50 E->K F Select Healthy Animal Model G Create Dose Groups (n=5+) + Vehicle F->G H Administer Single High Doses G->H I Observe for Mortality and Toxicity Signs (14 days) H->I J Calculate LD50 (e.g., Karber Method) I->J J->K

Caption: Workflow for preclinical determination of the Therapeutic Index.

Since the specific signaling pathway for this compound is unknown, the pathway for the related neuroprotective compound, Vinpocetine, is provided as an illustrative example. Vinpocetine's mechanism involves the inhibition of IKK, which prevents the degradation of IκB and subsequently blocks the pro-inflammatory NF-κB signaling pathway.[9]

G cluster_nucleus Nuclear Events TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB IκB Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation

Caption: Example signaling pathway: Vinpocetine's anti-inflammatory action.

References

Comparative Cytotoxicity of Vinca Alkaloids in Normal vs. Cancer Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary mechanism of action for vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules. By inhibiting microtubule dynamics, these drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.[1][2] This guide will delve into the differential effects on cancerous and non-cancerous cells, present quantitative data, detail experimental methodologies, and provide visual representations of the underlying biological processes.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various vinca alkaloids in different cancer and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[3] A lower IC50 value indicates a higher cytotoxic potency.

Table 1: IC50 Values of Vincristine in Cancer vs. Normal Cells

Cell LineCell TypeIC50Reference
L1210Murine Leukemia10-8 to 10-7 M[4]
CEMHuman Lymphoblastoid Leukemia10-8 to 10-7 M[4]
UKF-NB-3Human NeuroblastomaVaries[5]
Human LymphocytesNormal Human Lymphocytes38.77% inhibition at 250 µg/ml[6]

Table 2: Cytotoxicity of Other Vinca Alkaloids

DrugCell LineCell TypeEffectReference
VinflunineCAL-27, ECV304Human Tumor Cell LinesInduction of polyploid cell population[7]
VinflunineFi 360Normal Fibroblast Cell LineNo induction of polyploid cell population[7]
VinorelbineNot SpecifiedCancer CellsInhibition of microtubule dynamics[1]
VinblastinePC-3Human Prostate CancerReduced metabolic activity by 40% at 50 µM[8]

Note: Direct comparative IC50 values for the same vinca alkaloid in both a specific cancer cell line and its direct normal counterpart are not always available in a single study. The data presented is a compilation from various sources to illustrate the general trend of higher toxicity towards rapidly dividing cancer cells.

Experimental Protocols

The assessment of cytotoxicity is crucial for determining the therapeutic potential of anticancer compounds. Below are detailed methodologies for key experiments used to evaluate the effects of vinca alkaloids.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9][10]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Expose the cells to a range of concentrations of the vinca alkaloid and a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[10]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3]

2. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Flow cytometry is a powerful technique to quantify the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Culture and Treatment: Culture cells and treat them with the vinca alkaloid for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

Experimental Workflow for Comparative Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Normal_Cells Normal Cell Line Treat_Normal Expose to Vinca Alkaloid (Dose-Response) Normal_Cells->Treat_Normal Cancer_Cells Cancer Cell Line Treat_Cancer Expose to Vinca Alkaloid (Dose-Response) Cancer_Cells->Treat_Cancer MTT_Normal MTT Assay Treat_Normal->MTT_Normal Flow_Normal Flow Cytometry (Apoptosis) Treat_Normal->Flow_Normal MTT_Cancer MTT Assay Treat_Cancer->MTT_Cancer Flow_Cancer Flow Cytometry (Apoptosis) Treat_Cancer->Flow_Cancer Analysis Calculate IC50 Values Compare Viability & Apoptosis Rates MTT_Normal->Analysis Flow_Normal->Analysis MTT_Cancer->Analysis Flow_Cancer->Analysis

Caption: Workflow for comparing the cytotoxicity of a compound in normal versus cancer cells.

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

G Vinca_Alkaloid Vinca Alkaloid Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Microtubule_Disruption Microtubule Dynamics Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Intrinsic_Pathway Intrinsic Apoptosis Pathway Mitotic_Arrest->Intrinsic_Pathway Bcl2_Family Bcl-2 Family Modulation (e.g., Bax/Bak activation) Intrinsic_Pathway->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by vinca alkaloids through microtubule disruption.

Differential Cytotoxicity of Vinca Alkaloids

G cluster_cancer Cancer Cells cluster_normal Normal Cells Vinca_Alkaloid Vinca Alkaloid High_Proliferation High Proliferation Rate Vinca_Alkaloid->High_Proliferation High_Tubulin High Microtubule Dynamics Vinca_Alkaloid->High_Tubulin Low_Proliferation Lower Proliferation Rate Vinca_Alkaloid->Low_Proliferation Low_Tubulin Lower Microtubule Dynamics Vinca_Alkaloid->Low_Tubulin Apoptosis_Cancer High Sensitivity to Mitotic Arrest -> Apoptosis High_Proliferation->Apoptosis_Cancer High_Tubulin->Apoptosis_Cancer Apoptosis_Normal Lower Sensitivity to Mitotic Arrest -> Less Apoptosis Low_Proliferation->Apoptosis_Normal Low_Tubulin->Apoptosis_Normal

Caption: Logical diagram illustrating the differential cytotoxic effects on cancer versus normal cells.

Conclusion

The available evidence for vinca alkaloids such as Vincristine, Vinblastine, Vinorelbine, and Vinflunine indicates a preferential cytotoxic effect on cancer cells compared to normal cells. This selectivity is largely attributed to the higher proliferation rate and microtubule dynamics in malignant cells, making them more susceptible to the cell cycle arrest and apoptosis induced by these drugs. While side effects on normal, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract) are a clinical reality, the therapeutic window of vinca alkaloids relies on this differential sensitivity.[2] Further research focusing on direct, head-to-head comparisons of cytotoxicity in cancer and corresponding normal tissue-derived cells will continue to refine our understanding and optimize the clinical application of this important class of chemotherapeutic agents.

References

Assessing Synergistic Effects of Vinca Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Data for Vinervine

Initial research indicates a significant lack of available scientific literature, experimental data, and clinical trials specifically assessing the synergistic effects of this compound with other drugs. The existing information is largely limited to its chemical properties.[1]

Due to this scarcity of data, this guide will utilize Vincristine , a structurally related and extensively studied vinca alkaloid, as a representative compound to illustrate the principles and methodologies of assessing synergistic drug effects. The experimental data, signaling pathways, and combination therapies discussed herein pertain to Vincristine and should not be directly extrapolated to this compound without independent verification.

Introduction to Drug Synergy in Cancer Therapy

The combination of multiple therapeutic agents is a cornerstone of modern cancer treatment. The primary goals of combination therapy are to achieve synergistic therapeutic effects, reduce drug doses to minimize toxicity, and overcome or delay the development of drug resistance.[2][3][4] A synergistic interaction occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5]

Vincristine, an antimitotic agent that disrupts microtubule dynamics and arrests the cell cycle, is frequently used in combination with other anticancer drugs.[2][3] Its efficacy is often enhanced when paired with drugs that have different mechanisms of action, such as DNA-interacting agents or those that interfere with DNA synthesis.[2][3][4]

Quantitative Assessment of Vincristine Synergy

The synergistic effects of Vincristine in combination with other chemotherapeutic agents have been quantified in numerous preclinical studies. The Combination Index (CI) is a widely used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Below is a summary of in vitro data from studies on various cancer cell lines.

Cancer Cell LineCombination AgentDrug Ratio (Vincristine:Agent)Combination Index (CI)EffectReference
MCF-7 (Breast Cancer)PaclitaxelVarious< 1 (Sequence-dependent)Synergism[6]
DU-145 (Prostate Cancer)PaclitaxelVarious< 1Synergism[6]
PC-3 (Prostate Cancer)PaclitaxelVarious< 1Synergism[6]
LNCaP (Prostate Cancer)PaclitaxelVarious< 1Synergism[6]
LL 86 (Sarcoma)PaclitaxelVarious< 1Synergism[6]
NCI/ADR-RES (Resistant Breast Cancer)PaclitaxelVarious< 1Synergism[6]

Note: The synergistic or antagonistic effects of Vincristine and Paclitaxel were found to be dependent on the sequence and duration of exposure.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay and Synergy Analysis

This protocol outlines a typical workflow for assessing the synergistic cytotoxicity of Vincristine and a partner drug in cancer cell lines.

A. Cell Culture and Drug Preparation:

  • Culture the desired cancer cell lines (e.g., MCF-7, DU-145) in appropriate media and conditions until they reach logarithmic growth phase.

  • Prepare stock solutions of Vincristine and the combination agent (e.g., Paclitaxel) in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions for each drug to be tested.

B. Cytotoxicity Assay (MTT Assay):

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Vincristine alone, the combination agent alone, and the combination of both at constant ratios. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).[6]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

C. Data Analysis and Synergy Quantification:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug individually.

  • Use the dose-effect data to perform a median-effect analysis using software like CompuSyn. This analysis will generate the Combination Index (CI) values.

  • A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

G cluster_workflow Experimental Workflow for Synergy Assessment start Start: Cancer Cell Culture drug_prep Drug Preparation & Dilution start->drug_prep cell_seeding Cell Seeding in 96-well Plates drug_prep->cell_seeding treatment Treatment with Single Agents & Combinations cell_seeding->treatment incubation Incubation (e.g., 48-96h) treatment->incubation mtt_assay MTT Assay for Viability incubation->mtt_assay data_analysis Data Analysis (IC50, CI Calculation) mtt_assay->data_analysis end End: Determine Synergy/Antagonism data_analysis->end

Experimental Workflow for In Vitro Synergy Assessment.

Signaling Pathways in Vincristine Combination Therapy

The synergistic effects of Vincristine combinations often arise from the modulation of multiple signaling pathways that regulate cell cycle progression, apoptosis (programmed cell death), and drug resistance.

A. Cell Cycle Arrest and Apoptosis Induction: Vincristine functions by binding to tubulin, which disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to an arrest of the cell cycle in the M phase. When combined with drugs that damage DNA or inhibit DNA synthesis (e.g., Doxorubicin, Cyclophosphamide), the cell is subjected to multiple, insurmountable stresses, which can trigger apoptosis through pathways involving caspases and the Bcl-2 family of proteins.

G cluster_pathway Vincristine's Mechanism of Action Vincristine Vincristine Tubulin β-Tubulin Vincristine->Tubulin binds to Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Failure Microtubule->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Simplified Signaling Pathway of Vincristine-Induced Apoptosis.

B. Overcoming Drug Resistance: In some cancers, resistance to single-agent chemotherapy can develop. Combination therapies can counteract these resistance mechanisms. For instance, some cancer cells overexpress drug efflux pumps (like P-glycoprotein) that expel chemotherapeutic agents. Certain combination drugs may inhibit the function of these pumps, thereby increasing the intracellular concentration and efficacy of Vincristine.

Conclusion

While data on the synergistic effects of this compound are currently unavailable, the extensive research on the related vinca alkaloid, Vincristine, provides a robust framework for understanding and assessing such interactions. The combination of Vincristine with other anticancer agents, particularly those with complementary mechanisms of action, has demonstrated significant synergistic effects in preclinical models and is a standard of care in clinical practice. Future research is warranted to determine if this compound exhibits similar synergistic potential and to elucidate its mechanisms of action in combination with other therapeutic agents. The methodologies and principles outlined in this guide provide a clear path for such investigations.

References

A Head-to-Head Comparison of Neurotoxicity: Vincristine Versus Other Clinically Relevant Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vincristine, a cornerstone of many chemotherapy regimens, is notoriously limited by its significant neurotoxicity. This guide provides a comprehensive comparison of the neurotoxic profiles of Vincristine and other clinically relevant vinca alkaloids: Vinblastine, Vindesine, Vinorelbine, and Vinflunine. By presenting supporting experimental data, detailed methodologies, and visual representations of implicated signaling pathways, this document aims to inform future research and the development of safer chemotherapeutic agents.

Executive Summary

Vincristine consistently demonstrates the highest neurotoxic potential among the compared vinca alkaloids. This is evident across various experimental models, from in vitro neurite outgrowth assays to in vivo studies measuring nerve conduction velocity and clinical observations of peripheral neuropathy. The rank order of neurotoxicity is generally accepted as:

Vincristine > Vindesine > Vinblastine > Vinorelbine > Vinflunine

This differential neurotoxicity is attributed to several factors, including their varying affinities for tubulin isoforms, impact on microtubule dynamics, and effects on axonal transport. While all vinca alkaloids target tubulin, their subtle structural differences lead to significant variations in their adverse effects on the nervous system.

Comparative Neurotoxicity Data

The following tables summarize quantitative data from preclinical and clinical studies, highlighting the differences in neurotoxic potential between Vincristine and its analogs.

Table 1: In Vitro Neurotoxicity - Inhibition of Neurite Outgrowth

CompoundCell LineAssayIC50 / Effect ConcentrationReference
Vincristine PC12Neurite Outgrowth Inhibition0.55 nM (significantly decreased neurite-forming cells)[1]
Vindesine PC12Neurite Outgrowth InhibitionLess severe effect than Vincristine at equivalent concentrations[1]
Vinblastine PC12Neurite Outgrowth InhibitionLess severe effect than Vincristine at equivalent concentrations[1]
Vincristine Rat Dorsal Root GanglionNeurite LossIC50 within 3-fold of Cmax[2]
Vinblastine B16 Melanoma, L-cellsCell Proliferation InhibitionMore potent than Vincristine in inhibiting cell proliferation[3]

Table 2: In Vivo Neurotoxicity - Animal Studies

CompoundAnimal ModelParameterObservationReference
Vincristine RatNerve Conduction VelocitySignificant decrease in both A-fiber and C-fiber conduction velocity[4]
Vincristine RatAxonal DegenerationInduces Wallerian degeneration of neurons[5]
Vinorelbine Not SpecifiedAxonal MicrotubulesLower affinity for axonal microtubules compared to Vincristine and Vinblastine[6]

Table 3: Clinical Neurotoxicity

CompoundPatient PopulationIncidence of Peripheral NeuropathySeverityReference
Vincristine Pediatric ALL~80% develop VIPNDose-limiting, can be severe[7]
Vindesine Pediatric ALLMore toxic than Vincristine (paresthesias, peripheral neuropathy, ileus)Major toxicities observed[8]
Vinorelbine General Cancer Patients~4%Less neurotoxic than Vincristine[9]
Vinflunine Advanced Urothelial CancerManageable, with constipation being a common non-hematological eventReduced neurotoxicity attributed to weaker tubulin binding affinity[10]

Mechanisms of Neurotoxicity

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, leading to the disruption of microtubule dynamics. This interference is critical for their anti-mitotic effects in cancer cells but also underlies their neurotoxicity by affecting axonal transport and neuronal integrity.

Vincristine binds to the β-tubulin subunit, preventing its polymerization into microtubules.[6][7] This disruption of the microtubule network within neurons leads to:

  • Impaired Axonal Transport: Both anterograde and retrograde transport of essential molecules, organelles, and signaling factors along the axon are compromised.[11]

  • Axonal Degeneration: The disruption of cellular machinery leads to "dying back" axonopathy, a hallmark of vincristine-induced peripheral neuropathy (VIPN).[2][5]

  • Mitochondrial Dysfunction: Vincristine can affect mitochondrial function, further contributing to neuronal damage.

  • Neuroinflammation: There is growing evidence for the involvement of inflammatory processes in VIPN, with activation of the NLRP3 inflammasome and release of IL-1β in macrophages.[12]

The lower neurotoxicity of other vinca alkaloids is linked to their differential effects on microtubule dynamics. For instance, Vinorelbine's modified catharanthine ring is thought to give it a higher affinity for mitotic microtubules over axonal microtubules, resulting in a better safety profile.[6][9] Vinflunine's reduced neurotoxicity may be due to its weaker binding affinity to tubulin.

Signaling Pathways in Vinca Alkaloid Neurotoxicity

The neurotoxic effects of vinca alkaloids, particularly Vincristine, involve a complex interplay of signaling pathways. The disruption of microtubule dynamics is the central event that triggers downstream cascades leading to neuronal damage.

Vincristine_Neurotoxicity_Pathway Vincristine Vincristine Tubulin β-Tubulin Binding Vincristine->Tubulin Microtubule_Disruption Microtubule Disruption (Inhibition of Polymerization) Tubulin->Microtubule_Disruption Axonal_Transport Impaired Axonal Transport Microtubule_Disruption->Axonal_Transport Mitochondrial_Dysfunction Mitochondrial Dysfunction Microtubule_Disruption->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation (NLRP3 Inflammasome Activation) Microtubule_Disruption->Neuroinflammation Axonal_Degeneration Axonal Degeneration Axonal_Transport->Axonal_Degeneration Mitochondrial_Dysfunction->Axonal_Degeneration Neuroinflammation->Axonal_Degeneration Neuropathy Peripheral Neuropathy (Sensory & Motor Deficits) Axonal_Degeneration->Neuropathy

Vincristine Neurotoxicity Signaling Pathway.

Experimental Protocols

A variety of in vitro and in vivo models are utilized to assess the neurotoxicity of vinca alkaloids.

In Vitro Neurite Outgrowth Assay

This assay provides a quantitative measure of a compound's potential to inhibit neuronal development.

  • Cell Line: PC12 (rat pheochromocytoma) or primary dorsal root ganglion (DRG) neurons are commonly used.[1][2]

  • Methodology:

    • Cells are seeded in appropriate culture plates and treated with nerve growth factor (NGF) to induce neurite formation.

    • Varying concentrations of the test vinca alkaloid are added to the culture medium.

    • After a defined incubation period (e.g., 72 hours), cells are fixed and stained.

    • Neurite length and the percentage of neurite-bearing cells are quantified using microscopy and image analysis software.

  • Endpoint: Determination of the IC50 value for neurite outgrowth inhibition.

Neurite_Outgrowth_Workflow Start Seed Neuronal Cells (e.g., PC12, DRG) Induce_Neurites Induce Neurite Outgrowth (e.g., with NGF) Start->Induce_Neurites Treat Treat with Vinca Alkaloids (Varying Concentrations) Induce_Neurites->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Image Image Acquisition (Microscopy) Fix_Stain->Image Analyze Image Analysis (Quantify Neurite Length & Number) Image->Analyze Endpoint Determine IC50 Analyze->Endpoint

Workflow for In Vitro Neurite Outgrowth Assay.
In Vivo Assessment of Peripheral Neuropathy in Rodent Models

Animal models are crucial for understanding the functional and pathological consequences of vinca alkaloid-induced neurotoxicity.[13][14]

  • Animal Model: Rats or mice are typically used.

  • Methodology:

    • Animals receive repeated administrations of the vinca alkaloid (e.g., via intraperitoneal or intravenous injection) to mimic clinical dosing schedules.

    • A battery of behavioral tests is performed to assess sensory and motor function, including:

      • Von Frey test: Measures mechanical allodynia (pain response to a non-painful stimulus).

      • Hot/cold plate test: Measures thermal hyperalgesia or hypoalgesia.

      • Rotarod test: Assesses motor coordination and balance.

    • Nerve Conduction Studies: Electrophysiological measurements of nerve conduction velocity and amplitude are performed on peripheral nerves (e.g., sciatic or tail nerve) to directly assess nerve function.

    • Histopathology: At the end of the study, nerve and dorsal root ganglion tissues are collected for histological analysis to examine for axonal degeneration and neuronal damage.

  • Endpoints: Changes in behavioral responses, nerve conduction parameters, and morphological evidence of neuropathy.

Conclusion

The available evidence consistently ranks Vincristine as the most neurotoxic among the clinically utilized vinca alkaloids. While its potent anti-cancer activity is undisputed, its propensity to cause severe peripheral neuropathy remains a significant clinical challenge. The development of newer generation vinca alkaloids, such as Vinorelbine and Vinflunine, with improved neurotoxicity profiles, demonstrates a promising path forward. Future research should continue to focus on elucidating the precise molecular mechanisms that differentiate the neurotoxic potential of these compounds. A deeper understanding of these differences will be instrumental in designing novel anti-tubulin agents with a wider therapeutic window and reduced debilitating side effects for cancer patients.

References

Safety Operating Guide

Navigating the Safe Disposal of Vinervine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Guiding Principle: Isolate, Contain, and Consult

Given the lack of a specific Safety Data Sheet (SDS) for Vinervine, a conservative approach to waste management is imperative. All materials that come into contact with this compound must be treated as hazardous waste. The primary goals are to prevent environmental release and to eliminate the risk of exposure to laboratory personnel. This is achieved through meticulous segregation of waste streams and the use of appropriate, clearly labeled, and sealed containers.[2][3] It is crucial to never dispose of this compound-contaminated materials down the drain or in the regular trash.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance that aligns with local, state, and federal regulations.[4]

Step-by-Step Disposal Protocol

  • Don Appropriate Personal Protective Equipment (PPE): Before handling this compound or its associated waste, ensure you are wearing appropriate PPE, including a lab coat or gown, safety glasses or goggles, and chemical-resistant gloves.[5]

  • Identify and Segregate Waste at the Source: Immediately after use, segregate all materials that have been contaminated with this compound.[6] This creates distinct waste streams for proper containerization.

  • Containerize Waste Streams: Use designated, leak-proof, and puncture-resistant containers for each type of waste. All containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[2][6]

  • Secure Storage: Store all sealed and labeled this compound waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic to minimize the risk of spills or disturbance.[3][6]

  • Arrange for Final Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the collected this compound waste.[6] The standard and required method for the ultimate disposal of such chemical waste is high-temperature incineration.[6][7]

Data Presentation: this compound Waste Management Summary

The following table outlines the proper containerization for different categories of this compound-contaminated waste, based on general protocols for hazardous laboratory materials.

Waste CategoryExamplesRecommended Disposal Container
Liquid Waste Unused or expired this compound solutions, contaminated buffers, first rinseate from cleaning contaminated glassware.[3]A sealable, leak-proof, and chemically compatible container clearly labeled "Hazardous Liquid Waste: this compound."[6]
Solid Waste Contaminated PPE (gloves, lab coats), bench paper, pipette tips, and other non-sharp labware.A designated, leak-proof hazardous waste bag or bin, clearly labeled "Hazardous Solid Waste: this compound."[6]
Sharps Waste Contaminated needles, syringes, glass slides, and any other item capable of puncturing a standard waste bag.A rigid, puncture-resistant sharps container specifically designated for hazardous chemical or cytotoxic waste.[2][6]
Empty Containers Glass vials or bottles that originally contained this compound.The first rinse must be collected as hazardous liquid waste.[3] The container should then be managed as hazardous solid waste.

Experimental Protocols: The Standard for Disposal

For potent bioactive compounds like this compound, chemical neutralization protocols within a standard laboratory setting are not recommended due to the potential for incomplete reactions and the creation of other hazardous byproducts. The industry-standard and regulatory-required method for disposal is high-temperature incineration conducted at a licensed hazardous waste facility.[6][7] Therefore, all laboratory procedures should be focused on the safe collection and containment of this compound waste for professional disposal.

Mandatory Visualization: this compound Waste Management Workflow

The following diagram provides a logical workflow for the proper handling and disposal of this compound waste within a laboratory environment.

Vinervine_Disposal_Workflow cluster_generation Step 1: Waste Generation & Segregation cluster_containerization Step 2: Containerization cluster_disposal Step 3: Storage & Final Disposal A Experiment Using this compound B Identify Waste Type A->B C1 Liquid Waste (e.g., solutions) B->C1 Liquid C2 Solid Waste (e.g., contaminated PPE) B->C2 Solid C3 Sharps Waste (e.g., needles) B->C3 Sharps D1 Place in Labeled, Leak-Proof Liquid Waste Container C1->D1 D2 Place in Labeled Solid Waste Bin C2->D2 D3 Place in Puncture-Proof Chemo Sharps Container C3->D3 E Store Sealed Containers in Designated Satellite Area D1->E D2->E D3->E F Schedule Pickup with Institutional EHS or Contractor E->F G Transport to Licensed Facility for High-Temperature Incineration F->G

Caption: this compound Waste Disposal Workflow Diagram

References

Personal protective equipment for handling Vinervine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of Vinervine, a bioactive alkaloid. Given the limited availability of specific safety data for this compound, this guidance is based on established protocols for handling novel bioactive compounds and potent alkaloids, adopting a conservative approach that assumes the compound is hazardous until proven otherwise.[1][2] All procedures must be conducted by trained personnel within a controlled laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

A comprehensive PPE strategy is mandatory to minimize exposure risk when handling this compound. The following table summarizes the required PPE and essential safety measures.

Area of ProtectionRequired PPE and PracticesRationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To prevent the inhalation of aerosols or fine dust, which could lead to respiratory irritation or systemic toxicity.
Eye and Face Protection Chemical splash goggles and a face shield.To protect against accidental splashes that could cause severe eye irritation or damage.[1]
Skin and Body Protection Chemical-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.To prevent skin contact, which may cause irritation or absorption of the compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected for any signs of degradation or puncture before and during use.To provide a primary barrier against direct contact with the chemical.
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.To prevent accidental ingestion.
Ventilation Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the concentration of airborne particulates and vapors, reducing the risk of inhalation exposure.[2]

II. Operational Plan: Handling and Storage

Risk Assessment: Before beginning any work with this compound, a thorough risk assessment should be conducted.[2][3][4] This involves evaluating potential routes of exposure (inhalation, dermal, ingestion) and implementing appropriate control measures. For novel compounds with unknown toxicity, it is prudent to assume high potency and handle with maximum precaution.[1]

Handling:

  • Preparation: Ensure all necessary PPE is donned correctly before entering the designated handling area. The chemical fume hood should be operational and certified.

  • Weighing and Aliquoting: Conduct all manipulations, such as weighing and preparing solutions, within the chemical fume hood to contain any dust or aerosols.

  • Instrumentation: If transferring the compound to an instrument outside of the fume hood, ensure it is in a sealed, properly labeled container.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container must be tightly sealed and clearly labeled with the compound name, date received, and any known hazard warnings.

  • For potent compounds, it is recommended to use secondary containment to mitigate the risk of spills.[1]

III. Emergency Procedures: Spill and Exposure Plan

Spill Response:

Caption: Logical workflow for responding to a this compound spill.

Exposure Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste.[2]

Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound-contaminated solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EH&S) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from general laboratory traffic.[5]

Disposal Procedure:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EH&S department. Do not dispose of this compound or its contaminated waste down the drain or in the regular trash.[5][6] Adherence to local and national regulations for hazardous waste disposal is mandatory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinervine
Reactant of Route 2
Reactant of Route 2
Vinervine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.